3-(Dimethylphosphono)-N-methylolpropionamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-dimethoxyphosphoryl-N-(hydroxymethyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO5P/c1-11-13(10,12-2)4-3-6(9)7-5-8/h8H,3-5H2,1-2H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCONGYNHPPCHSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CCC(=O)NCO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040215 | |
| Record name | Dimethyl (3-((hydroxymethyl)amino)-3-oxopropyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Phosphonic acid, P-[3-[(hydroxymethyl)amino]-3-oxopropyl]-, dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
20120-33-6 | |
| Record name | Dimethyl P-[3-[(hydroxymethyl)amino]-3-oxopropyl]phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20120-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrovatex CP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020120336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, P-[3-[(hydroxymethyl)amino]-3-oxopropyl]-, dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl (3-((hydroxymethyl)amino)-3-oxopropyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl [3-[(hydroxymethyl)amino]-3-oxopropyl]phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.557 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL N-HYDROXYMETHYLCARBAMOYLETHYLPHOSPHONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODS75TAJ4V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(Dimethylphosphono)-N-methylolpropionamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis pathway for 3-(Dimethylphosphono)-N-methylolpropionamide, a compound of interest in various chemical and industrial applications. This document outlines the core chemical reactions, provides detailed experimental protocols, and presents quantitative data in a structured format.
Synthesis Pathway Overview
The synthesis of this compound is a two-step process. The first step involves a Pudovik reaction, which is the base-catalyzed addition of a dialkyl phosphite to an unsaturated compound. In this case, dimethyl phosphite is added to acrylamide to form the intermediate, dimethyl (3-amino-3-oxopropyl) phosphonate. The second step is an N-methylolation reaction, where the intermediate amide reacts with formaldehyde to yield the final product.
A Chinese patent describes a method utilizing a non-acidic alkaline earth metal compound as a catalyst for the initial Pudovik reaction, which is reported to shorten reaction times and improve efficiency.[1]
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of this compound based on the provided experimental protocols.
| Step | Reaction | Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) |
| 1 | Pudovik Reaction | Acrylamide, Dimethyl Phosphite | Non-acidic alkaline earth metal compound | Not specified in abstract | Not specified in abstract | Not specified in abstract |
| 2 | N-methylolation | Dimethyl (3-amino-3-acylpropyl) phosphonate, Formalin (37-40%) | 30% Aqueous Sodium Hydroxide | Water (from formalin and NaOH solution) | 80 | 1 |
Experimental Protocols
The following protocols are based on the procedures described in Chinese patent CN102060873A.[1]
Step 1: Synthesis of Dimethyl (3-amino-3-acylpropyl) phosphonate (Pudovik Reaction)
Materials:
-
Acrylamide
-
Dimethyl phosphite
-
Non-acidic alkaline earth metal compound (e.g., magnesium oxide, calcium oxide)
-
Solvent (as required)
Procedure:
-
In a suitable reaction vessel, dissolve acrylamide in a solvent to a concentration of 0.1 to 0.5 mol/L.
-
Add the non-acidic alkaline earth metal catalyst. The molar ratio of the catalyst to acrylamide should be between 0.05:1 and 0.6:1.
-
Add dimethyl phosphite to the reaction mixture.
-
Stir the reaction mixture at an appropriate temperature until the reaction is complete (monitoring by techniques such as TLC or GC-MS is recommended).
-
Upon completion, filter the reaction mixture to remove the solid catalyst.
-
The filtrate containing dimethyl (3-amino-3-acylpropyl) phosphonate can be used directly in the next step or purified further if necessary.
Step 2: Synthesis of this compound (N-methylolation)
Materials:
-
Dimethyl (3-amino-3-acylpropyl) phosphonate (from Step 1)
-
Formalin solution (e.g., 37-40% formaldehyde in water)
-
30% Aqueous sodium hydroxide solution
Procedure:
-
Place the filtered dimethyl (3-amino-3-acylpropyl) phosphonate from Step 1 into a 50 mL round-bottomed flask.
-
Add 3.605 g (approximately 45.9 mmol) of formalin solution.
-
Add 0.45 g of 30% aqueous sodium hydroxide solution to the flask.
-
Insert a magnetic stir bar and place the round-bottomed flask in an 80°C oil bath.
-
Stir the reaction mixture for 1 hour.
-
After 1 hour, stop the reaction and remove the organic solvent and water under reduced pressure to obtain this compound.
Visualizations
Synthesis Pathway Diagram
Caption: Synthesis pathway of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis.
References
An In-depth Technical Guide to 3-(Dimethylphosphono)-N-methylolpropionamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Dimethylphosphono)-N-methylolpropionamide, a versatile organophosphorus compound, is a subject of significant interest in materials science. While its CAS number is 20120-33-6, it is more commonly recognized by its commercial name, Pyrovatex CP.[1][2] This technical guide provides a comprehensive overview of its chemical properties, structure, and the methodologies used in its application, with a focus on its well-established role as a durable flame retardant for cellulosic fibers.
Chemical Properties
This compound is a colorless to light yellow oil or liquid.[3][4] It is soluble in chloroform, dimethyl sulfoxide (DMSO), and methanol.[3][4] A comprehensive summary of its known chemical and physical properties is presented in the tables below.
General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 20120-33-6 | [3][5][6] |
| Molecular Formula | C6H14NO5P | [3][5][6] |
| Molecular Weight | 211.15 g/mol | [3][6] |
| Appearance | Colorless to Light Yellow Oil/Liquid | [3][5] |
| Density | 1.257 - 1.3 g/cm³ | [3][5] |
| Boiling Point | 210.5 °C | [3][4] |
| Flash Point | 207.3 °C | [5] |
| Solubility | Chloroform, DMSO, Methanol | [3][4] |
Toxicological Data
| Test | Result | Source(s) |
| Oral LD50 (rat) | 13 g/kg | [3] |
Chemical Structure
The molecular structure of this compound consists of a propionamide backbone with a dimethylphosphono group attached to the third carbon and an N-methylol group on the amide nitrogen.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | 20120-33-6 [amp.chemicalbook.com]
- 3. Dimethyl (1-Diazo-2-oxopropyl)phosphonate | 90965-06-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Diethyl methylphosphonothioate [webbook.nist.gov]
- 5. mdpi.com [mdpi.com]
- 6. US3816068A - Flame retardant for cellulosic fabrics - Google Patents [patents.google.com]
An In-depth Technical Guide to 3-(Dimethylphosphono)-N-methylolpropionamide (CAS No. 20120-33-6)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and should not be used for emergency response. Always consult the official SDS and relevant regulatory documentation before handling this chemical.
Executive Summary
This technical guide provides a comprehensive overview of the chemical and physical properties, known hazards, and available toxicological data for 3-(Dimethylphosphono)-N-methylolpropionamide, identified by CAS number 20120-33-6. This organophosphorus compound is primarily utilized as a flame retardant.[1][2][3] The primary health concern associated with this chemical is its classification as a potential carcinogen.[4][5] This guide consolidates available data into structured tables and outlines general safety and handling procedures based on current knowledge. Due to the limited publicly available information, detailed experimental protocols and specific biological signaling pathways are not extensively detailed.
Chemical and Physical Properties
This compound is a colorless to light yellow, thick, oily liquid under standard conditions.[2] It is soluble in solvents such as chloroform, DMSO, and methanol.[1]
| Property | Value | Source(s) |
| CAS Number | 20120-33-6 | [1][2][4][5][6][7][8][9][10][11][12][13] |
| Synonyms | Dimethyl (3-((hydroxymethyl)amino)-3-oxopropyl)phosphonate, Pyrovatex CP, FRC-2 | [1][2][5][12] |
| Molecular Formula | C6H14NO5P | [1][2][4][5][7][8] |
| Molecular Weight | 211.15 g/mol | [1][4][5][7] |
| Appearance | Colourless to Light Yellow Thick Oil | [2] |
| Density | 1.257 g/cm³ | [6] |
| Boiling Point | 210.5°C | [1][6] |
| Flash Point | 207.3°C | [6] |
| pKa | 13.30 ± 0.10 (Predicted) | [1] |
| Storage Temperature | 2-8°C | [1][10] |
Hazard Identification and Toxicology
The primary hazard associated with this compound is its classification as a Category 1B carcinogen, with the hazard statement H350: May cause cancer.[4][5]
GHS Classification and Precautionary Statements
| Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |
|
| Danger | H350: May cause cancer | P201: Obtain special instructions before use.P202: Do not handle until all safety precautions have been read and understood.P280: Wear protective gloves/protective clothing/eye protection/face protection.P308+P313: IF exposed or concerned: Get medical advice/attention.P405: Store locked up.P501: Dispose of contents/container to... |
Source: Guidechem[4], ChemicalBook[5]
Toxicological Data
The available acute toxicity data is limited to an oral LD50 study in rats.
| Route | Species | Value | Effects Observed | Source(s) |
| Oral | Rat | LD50: 13 g/kg (13000 mg/kg) | Behavioral: Somnolence (general depressed activity), Gastrointestinal: Hypermotility, Diarrhea | [1][7] |
The National Toxicology Program (NTP) has received nominations for subchronic and chronic toxicity studies via the oral route, as well as dermal absorption studies for this compound, indicating a need for further toxicological characterization.[14]
Mechanism of Action and Use
Primary Use as a Flame Retardant
This compound is an organophosphorus flame retardant.[1][2][15] Phosphorus-based flame retardants can act in both the condensed phase and the vapor phase to inhibit combustion.
-
Condensed Phase: They can promote the formation of a char layer on the substrate, which acts as a physical barrier to heat and fuel.
-
Vapor Phase: Upon decomposition, they can release radical scavengers that interrupt the chemical reactions of combustion in the gas phase.
The logical relationship for its primary application is outlined below.
Caption: Logical workflow of the primary application of this compound.
Biological Mechanism of Action
Experimental Protocols
Detailed experimental protocols for the cited toxicological studies are not provided in the available literature. The oral LD50 study in rats is cited from the "Eisei Shikenjo Hokoku. Bulletin of the Institute of Hygienic Sciences. Vol. (101), Pg. 152, 1983," which would need to be consulted for the specific methodology.[1][7]
A general workflow for a hazard assessment of a chemical like this would typically involve the steps outlined below.
Caption: Generalized workflow for chemical hazard assessment.
Synthesis
This compound can be synthesized in a two-step process. The first step involves the reaction of acrylamide and dimethyl phosphite (phosphorous acid dimethyl ester) in the presence of a catalyst to form dimethyl (3-amido-3-oxopropyl)phosphonate. This intermediate is then reacted with formaldehyde to yield the final product.[16]
Caption: Simplified synthesis pathway for this compound.
First Aid Measures
In case of exposure, the following first aid measures are recommended. Always consult the official Safety Data Sheet and seek medical attention.
-
General Advice: Consult a physician and show the safety data sheet to the doctor in attendance.[4]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4][5]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4][5]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]
Accidental Release and Fire-Fighting Measures
-
Accidental Release: Wear appropriate personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.
-
Fire-Fighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as suitable extinguishing media.[4] Wear a self-contained breathing apparatus for firefighting if necessary.[4]
Data Gaps and Future Research
While the primary hazard of carcinogenicity has been identified, there are significant data gaps in the publicly available literature regarding CAS No. 20120-33-6. Future research should focus on:
-
Detailed Toxicological Studies: Elucidation of the mechanism of carcinogenicity and other potential long-term health effects.
-
Pharmacokinetics: Studies on the absorption, distribution, metabolism, and excretion (ADME) of the compound.
-
Environmental Fate: Assessment of its persistence, bioaccumulation, and toxicity in various environmental compartments.
-
Mechanism of Action: Investigation into the specific biological pathways and molecular targets of this compound.
References
- 1. This compound | 20120-33-6 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. umweltbundesamt.de [umweltbundesamt.de]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. 20120-33-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. 20120-33-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 10. 20120-33-6|Dimethyl (3-((hydroxymethyl)amino)-3-oxopropyl)phosphonate|BLD Pharm [bldpharm.com]
- 11. Phosphonic Acid, (3-{[Hydroxymethyl]amino}-3-Oxopropyl)-Dimethyl Ester - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Dimethyl N-hydroxymethylcarbamoylethylphosphonate | C6H14NO5P | CID 29959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. CAS Common Chemistry [commonchemistry.cas.org]
- 14. Federal Register :: National Toxicology Program (Ntp); Office of Chemical Nomination and Selection; Announcement of and Request for Public Comment on Toxicological Study Nominations to the NTP [federalregister.gov]
- 15. Organophosphorus Flame Retardants (OPFR): Neurotoxicity [ommegaonline.org]
- 16. CN102060873A - Method for preparing N-hydroxymethyl-3-(dimethoxyphosphoryl) propionamide - Google Patents [patents.google.com]
Pyrovatex CP: A Technical Guide to its Chemical Composition and Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyrovatex CP is a durable flame retardant finish primarily used for cellulosic fibers like cotton. Its efficacy lies in the chemical bonding of an organophosphorus compound to the cellulose polymer, which alters the thermal decomposition process to favor char formation over the generation of flammable gases. This technical guide provides a comprehensive overview of the chemical composition of Pyrovatex CP, its mechanism of action, and the analytical methodologies used for its characterization and the assessment of treated textiles. Detailed experimental protocols, quantitative data, and process diagrams are presented to serve as a valuable resource for researchers and professionals in the field.
Chemical Composition and Properties
The active ingredient in Pyrovatex CP is N-methylol dimethylphosphonopropionamide. Its chemical and physical properties are summarized in Table 1.
Table 1: Chemical and Physical Properties of the Active Ingredient in Pyrovatex CP [1]
| Property | Value |
| Chemical Name | [3-[(Hydroxymethyl)amino]-3-oxopropyl]-phosphonic acid dimethyl ester |
| Common Name | N-methylol dimethylphosphonopropionamide |
| CAS Number | 20120-33-6 |
| Molecular Formula | C6H14NO5P |
| Molecular Weight | 211.15 g/mol |
| Appearance | Colorless to light yellow transparent liquid |
| Solubility | Soluble in Chloroform, DMSO, Methanol |
Pyrovatex CP is typically applied as part of a formulation that includes a cross-linking agent and a catalyst. A common cross-linking agent is a modified dihydroxyethylene urea (DHEU), such as Knittex FFRC.[2][3][4][5][6] The catalyst is often an acid, such as phosphoric acid, which facilitates the reaction between Pyrovatex CP and cellulose.[7][8]
Synthesis of the Active Ingredient
The synthesis of N-methylol dimethylphosphonopropionamide is a two-step process.[1] First, dimethyl phosphite is condensed with acrylamide. This is followed by hydroxymethylation with formaldehyde.
Caption: Synthesis of the active ingredient in Pyrovatex CP.
Mechanism of Flame Retardancy
Pyrovatex CP imparts flame retardancy to cellulosic materials by altering their thermal decomposition pathway. In the presence of heat, the phosphorus-containing compound catalyzes the dehydration of cellulose to form char, which acts as a thermal barrier and reduces the production of flammable volatile compounds.
The application process involves the chemical bonding of Pyrovatex CP to the hydroxyl groups of cellulose. This reaction is facilitated by an acidic catalyst and a high-temperature curing step. Cross-linking agents are used to enhance the durability of the flame-retardant finish.
Caption: Application process of Pyrovatex CP to cellulose.
The N-methylol group of Pyrovatex CP reacts with the hydroxyl groups of cellulose, forming a covalent bond. The cross-linking agent can react with both cellulose and Pyrovatex CP, creating a durable, cross-linked network.[2][3][5]
Analytical Methodologies
A variety of analytical techniques are employed to characterize Pyrovatex CP and evaluate the performance of treated textiles.
Caption: Analytical workflow for Pyrovatex CP treated fabrics.
Experimental Protocols
-
Objective: To confirm the presence of Pyrovatex CP on the treated fabric and to study the chemical changes in cellulose.
-
Methodology:
-
Obtain a small sample of the treated and untreated fabric.
-
Record the spectra using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Scan the samples in the range of 4000-500 cm⁻¹.[2][9][10][11][12][13]
-
Analyze the spectra for characteristic peaks. The peak around 2363 cm⁻¹ can be attributed to the amide group (-CO-NH) from Pyrovatex CP.[2][3] Changes in the hydroxyl (-OH) stretching region (around 3330 cm⁻¹) and the C-O stretching region (around 1017 cm⁻¹) of cellulose can also be observed.[14]
-
-
Objective: To evaluate the thermal stability and char-forming ability of the treated fabric.
-
Methodology:
-
Place a small, weighed sample (approximately 10 mg) of the fabric into a TGA instrument.[15]
-
Heat the sample from room temperature to approximately 700°C at a constant heating rate (e.g., 10°C/min or 20°C/min) under a nitrogen or air atmosphere.[9][15][16]
-
Record the weight loss as a function of temperature.
-
Analyze the resulting thermogram to determine the onset of decomposition and the percentage of char residue at high temperatures. Flame retardant treated fabrics typically show an earlier onset of decomposition but a higher char yield compared to untreated fabric.[15][17]
-
-
Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to support flaming combustion of the fabric.
-
Methodology:
-
A fabric specimen of specified dimensions is placed vertically in a glass chimney.
-
A mixture of oxygen and nitrogen is flowed upwards through the chimney.
-
The top edge of the specimen is ignited.
-
The oxygen concentration is adjusted until the flame is just sustained.
-
The LOI is the percentage of oxygen in the mixture at this point. A higher LOI value indicates better flame retardancy.
-
-
Objective: To assess the effect of the flame-retardant treatment on the mechanical strength of the fabric.
-
Methodology:
-
Cut fabric specimens to the specified dimensions.
-
Mount the specimen in a constant-rate-of-extension (CRE) tensile testing machine.
-
Apply a tensile force at a constant rate until the specimen breaks.
-
Record the maximum force (tensile strength) and elongation at maximum force.
-
Compare the results for treated and untreated fabrics to determine any loss in strength due to the chemical treatment.
-
-
Objective: To quantify the amount of free formaldehyde released from the treated fabric.
-
Standard: ISO 14184-1 (Water extraction method)[15][28][29][30]
-
Methodology:
-
A weighed specimen of the fabric is placed in distilled water.
-
The sample is agitated in a water bath at a controlled temperature (e.g., 40°C) for a specified time (e.g., 60 minutes).[29][30]
-
The extract is filtered.
-
A colorimetric reagent (e.g., Nash reagent) is added to the extract.[29][30]
-
The absorbance of the resulting solution is measured using a spectrophotometer at a specific wavelength (e.g., 412 nm), and the concentration of formaldehyde is determined.[29]
-
Quantitative Data
The application of Pyrovatex CP and its performance can be quantified through various parameters.
Table 2: Typical Finishing Formulation for Pyrovatex CP on Cotton [6]
| Component | Concentration (g/L) |
| Pyrovatex CP New | 350 - 450 |
| Knittex FFRC (Cross-linker) | 80 - 120 |
| Tenside (Wetting Agent) | 5 |
Table 3: Performance Data of Pyrovatex CP Treated Cotton
| Parameter | Untreated Cotton | Treated Cotton |
| Limiting Oxygen Index (LOI) (%) | ~18 | >28[7] |
| Char Length (Vertical Flame Test) | Complete Burn | < 30 mm[31] |
| Tensile Strength Loss (%) | N/A | 25 - 33[23] |
| Free Formaldehyde (mg/kg) | <20 | Typically <75, can be optimized to <20[30][32] |
Conclusion
Pyrovatex CP is a well-established and effective flame retardant for cellulosic textiles. Its chemical composition, based on N-methylol dimethylphosphonopropionamide, allows for the formation of a durable covalent bond with cellulose, leading to enhanced char formation and reduced flammability. The analytical methods detailed in this guide provide a robust framework for the characterization of Pyrovatex CP and the comprehensive evaluation of treated fabrics. For researchers and professionals, a thorough understanding of these principles and methodologies is crucial for the development and optimization of flame-retardant textiles that meet stringent safety and performance standards.
References
- 1. chembk.com [chembk.com]
- 2. epubl.ktu.edu [epubl.ktu.edu]
- 3. Flame-Retardance Functionalization of Jute and Jute-Cotton Fabrics [mdpi.com]
- 4. revistaindustriatextila.ro [revistaindustriatextila.ro]
- 5. revistaindustriatextila.ro [revistaindustriatextila.ro]
- 6. zenodo.org [zenodo.org]
- 7. p2infohouse.org [p2infohouse.org]
- 8. Flame Retardant Finishes, Combustion Of Cellulose, Flame Retardant Chemicals [fibre2fashion.com]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Making sure you're not a bot! [openjournals.ugent.be]
- 17. knepublishing.com [knepublishing.com]
- 18. kiyorndlab.com [kiyorndlab.com]
- 19. matestlabs.com [matestlabs.com]
- 20. Oxygen Index | ISO 4589-2 ASTM D2863 [motistech.com]
- 21. Oxygen Index ASTM D2863 [intertek.com]
- 22. ASTM D2863-19: Oxygen Index - The ANSI Blog [blog.ansi.org]
- 23. upcommons.upc.edu [upcommons.upc.edu]
- 24. Test methods | Sioen Firefighter clothing [sioenfire.com]
- 25. chiuvention.com [chiuvention.com]
- 26. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 27. ISO 13934-1:2013 [isme.me]
- 28. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 29. How to Test Textile Formaldehyde - Textile Tester [darongtester.com]
- 30. textileflowchart.com [textileflowchart.com]
- 31. researchgate.net [researchgate.net]
- 32. cottoninc.com [cottoninc.com]
The Core Mechanism of Phosphonate Flame Retardants: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of phosphonate flame retardants, targeting professionals in research and development. It delves into the core chemical and physical processes that enable these compounds to mitigate the flammability of polymeric materials. This document summarizes key quantitative performance data, details common experimental methodologies for their evaluation, and visualizes the intricate reaction pathways and workflows.
Introduction to Phosphonate Flame Retardants
Phosphonate flame retardants are a class of organophosphorus compounds increasingly utilized as effective, often halogen-free, alternatives to traditional flame retardants. Their versatility allows them to be incorporated into a wide range of polymers, either as additives or reactive components. The primary function of these retardants is to interrupt the combustion cycle, which they achieve through a combination of gas-phase and condensed-phase mechanisms.[1][2] Understanding these mechanisms is crucial for the targeted design and development of advanced fire-safe materials.
The Dual-Pronged Mechanism of Action
The efficacy of phosphonate flame retardants lies in their ability to act in two distinct phases of a fire: the gaseous phase, where combustion occurs, and the condensed (solid) phase, where the polymer decomposes.
Gas-Phase Mechanism: Radical Scavenging
During combustion, polymers undergo thermal degradation, releasing flammable volatile compounds. These compounds react with oxygen in the gas phase in a self-sustaining cycle of radical chain reactions, with highly reactive species like hydrogen (H•) and hydroxyl (OH•) radicals propagating the flame.[1][3][4]
Phosphonate flame retardants interfere with this process by releasing phosphorus-containing radicals, primarily phosphinoyl radicals (PO•), into the gas phase upon heating.[1][5] These phosphorus-based radicals are highly effective at "quenching" or "scavenging" the flame-propagating H• and OH• radicals, converting them into less reactive species.[1][5] This interruption of the radical chain reaction reduces the rate of combustion, cools the flame, and can ultimately lead to self-extinguishing behavior.[2]
Caption: A typical experimental workflow for evaluating phosphonate flame retardants.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
-
Objective: To identify the volatile decomposition products of the flame retardant and the polymer, providing insight into the gas-phase mechanism.
-
Methodology:
-
A small sample (typically 0.1-1.0 mg) of the flame-retarded polymer is placed in a pyrolysis probe.
-
The probe is rapidly heated to a high temperature (e.g., 600-900 °C) in an inert atmosphere (e.g., Helium).
-
The thermal degradation products (pyrolysate) are swept into a gas chromatograph (GC) column.
-
The GC separates the individual components of the pyrolysate based on their boiling points and affinity for the column's stationary phase.
-
The separated components then enter a mass spectrometer (MS), which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification by comparing the resulting mass spectra to libraries.
-
[6][7]#### 4.2. Cone Calorimetry
-
Objective: To measure the heat release rate (HRR) and other fire-related properties of a material under controlled, fire-like conditions. *[8][9] Methodology:
-
A flat sample of the material, typically 100 mm x 100 mm x 3-6 mm, is wrapped in aluminum foil, leaving the top surface exposed, and placed on a load cell. [8][10][11] 2. The sample is exposed to a constant, uniform heat flux (e.g., 35 or 50 kW/m²) from a conical radiant heater. [9] 3. A spark igniter is positioned above the sample to ignite the flammable gases that are evolved.
-
The combustion products are collected by an exhaust hood, and the oxygen concentration in the exhaust gas is continuously measured.
-
The heat release rate is calculated based on the principle of oxygen consumption, which states that for most organic materials, a constant amount of heat is released per unit mass of oxygen consumed. [9] 6. Other parameters such as time to ignition (TTI), total heat released (THR), smoke production, and mass loss rate are also recorded.
-
[8]#### 4.3. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability of a material and quantify the amount of char residue formed upon decomposition. *[12][13][14] Methodology:
-
A small sample of the material (typically 5-20 mg) is placed in a sample pan. [12][14] 2. The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 or 20 °C/min). [12][14] 3. The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve plots the percentage of initial mass remaining versus temperature, indicating the onset of decomposition and the final char yield.
-
Limiting Oxygen Index (LOI)
-
Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that will just support flaming combustion of a material. *[15][16][17] Methodology (ASTM D2863):
-
A small, vertically oriented specimen of the material is placed inside a transparent chimney. [15][16] 2. A mixture of oxygen and nitrogen is flowed upwards through the chimney.
-
The top of the specimen is ignited with a flame.
-
The concentration of oxygen is systematically varied until the minimum concentration that allows the flame to persist for a specified time or burn a specified length of the sample is determined. [15][16] 5. The LOI is expressed as the volume percentage of oxygen in the mixture. A higher LOI value indicates better flame retardancy.
-
Phosphonate flame retardants operate through a sophisticated and effective dual mechanism, acting in both the gas and condensed phases to inhibit combustion. Their ability to scavenge flame-propagating radicals in the gas phase and promote the formation of a protective char layer in the condensed phase makes them a versatile and powerful tool in the development of fire-safe materials. The experimental protocols detailed herein provide a robust framework for the evaluation and further development of these critical flame retardant systems. As research continues, a deeper understanding of these mechanisms will pave the way for the design of even more efficient and environmentally benign flame retardant solutions.
References
- 1. Flame retardant phosphonate-functionalised polyethylenes - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00143A [pubs.rsc.org]
- 2. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]
- 3. its.caltech.edu [its.caltech.edu]
- 4. Gas-phase radical chemistry in the troposphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. filab.fr [filab.fr]
- 7. archimer.ifremer.fr [archimer.ifremer.fr]
- 8. worldoftest.com [worldoftest.com]
- 9. Cone Calorimetry - Fillers for Polymer Applications [ebrary.net]
- 10. iafss.org [iafss.org]
- 11. researchgate.net [researchgate.net]
- 12. tainstruments.com [tainstruments.com]
- 13. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 14. teilar.gr [teilar.gr]
- 15. kiyorndlab.com [kiyorndlab.com]
- 16. Oxygen Index Test Apparatus [unitedtest.com]
- 17. Oxygen Index ASTM D2863 [intertek.com]
Thermal Decomposition of 3-(Dimethylphosphono)-N-methylolpropionamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal decomposition of 3-(Dimethylphosphono)-N-methylolpropionamide, a compound of significant interest in the field of flame retardants, particularly for cellulosic materials. This document synthesizes available data on its thermal behavior, outlines plausible decomposition pathways, and provides detailed experimental protocols for its analysis using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The information presented is intended to support further research and application of this compound in various fields, including materials science and drug development, where understanding thermal stability is critical.
Introduction
This compound, commercially known as Pyrovatex CP New, is a key organophosphorus flame retardant. Its efficacy in reducing the flammability of textiles, particularly cotton and its blends, is well-documented. The mechanism of its flame retardancy is intrinsically linked to its thermal decomposition behavior. When heated, the compound degrades and interacts with the substrate, altering the pyrolysis process to favor the formation of a protective char layer and release non-flammable gases. This action in the condensed phase is a hallmark of effective flame retardants for cellulosic fibers.
Understanding the precise thermal decomposition pathway and the associated energetic changes is crucial for optimizing its performance, ensuring its safe application, and exploring potential new uses. This guide provides an in-depth analysis of its thermal degradation based on available scientific literature.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Chemical Formula | C6H14NO5P |
| Molecular Weight | 211.15 g/mol |
| Appearance | Colorless to yellowish liquid |
| Boiling Point | Decomposes before boiling at atmospheric pressure |
| Solubility | Soluble in water |
Thermal Decomposition Analysis
The thermal decomposition of this compound is typically investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). While specific data for the pure compound is limited in publicly available literature, studies on textiles treated with this compound provide significant insights into its thermal behavior.
General Observations from Treated Textiles
Studies on cotton fabrics treated with this compound consistently show:
-
Lower Onset of Decomposition: The treated fabric begins to decompose at a lower temperature compared to untreated fabric. This is attributed to the flame retardant catalyzing the dehydration and decomposition of cellulose.
-
Increased Char Yield: A significantly higher amount of char residue is observed at elevated temperatures for the treated fabric. This char layer acts as a physical barrier, insulating the underlying material from the heat source and reducing the release of flammable volatiles.
-
Multi-stage Decomposition: The decomposition process often occurs in multiple stages, reflecting the complexity of the interactions between the flame retardant and the cellulose substrate.
Hypothesized Decomposition of the Pure Compound
Table 2: Hypothetical Thermal Decomposition Data for this compound
| Temperature Range (°C) | Weight Loss (%) | Peak Decomposition Temperature (°C) | Associated Thermal Event (DSC) |
| 100 - 180 | ~5-10 | ~150 | Endothermic (Release of water and formaldehyde) |
| 180 - 300 | ~30-40 | ~250 | Exothermic (Decomposition and cross-linking) |
| 300 - 500 | ~20-30 | ~400 | Exothermic (Char formation and release of phosphorus compounds) |
| > 500 | - | - | Stable Char Residue |
Proposed Thermal Decomposition Pathway
The thermal decomposition of this compound is a complex process involving several simultaneous and sequential reactions. A plausible pathway is illustrated below.
Caption: A proposed multi-step thermal decomposition pathway.
Experimental Protocols
The following are detailed, generalized protocols for conducting TGA and DSC analysis of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the compound by measuring weight loss as a function of temperature.
Apparatus: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the liquid sample into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Collection: Record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Determine the onset temperature of decomposition and the percentage of char residue at 600 °C.
-
Caption: A schematic of the TGA experimental workflow.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal transitions of the compound as a function of temperature.
Apparatus: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Seal 5-10 mg of the liquid sample in a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Collection: Record the differential heat flow between the sample and the reference.
-
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Identify and quantify endothermic and exothermic peaks, which correspond to events such as melting, crystallization, and decomposition.
-
An In-depth Technical Guide on the Solubility of 3-(Dimethylphosphono)-N-methylolpropionamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Dimethylphosphono)-N-methylolpropionamide, a compound primarily utilized as a durable flame retardant for cellulosic fabrics. This document compiles available data on its solubility in various solvents, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for its synthesis.
Introduction to this compound
This compound, also known by trade names such as Pyrovatex CP, is an organophosphorus compound recognized for its efficacy as a flame retardant.[1][2][3] Its chemical structure, featuring a phosphonate group and a methylolamide moiety, allows it to chemically bond with cellulose, imparting durable flame-retardant properties to textiles.[3][4] Understanding its solubility is crucial for its application in finishing treatments, for developing new formulations, and for toxicological and environmental assessments.
Chemical Profile:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 20120-33-6[5][6][7] |
| Molecular Formula | C6H14NO5P[5][6][7] |
| Molecular Weight | 211.15 g/mol [8][9] |
| Appearance | Colorless to light yellow liquid or oil[6][8][10] |
| Synonyms | Pyrovatex CP, N-Methylol-3-(dimethylphosphono)propionamide, Dimethyl P-[3-[(hydroxymethyl)amino]-3-oxopropyl]phosphonate[1][5][11][12] |
Solubility Profile
Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative descriptions of its solubility in several common solvents have been reported. A UK government report on flame retardants notes that the substance with CAS number 20120-33-6 is "readily soluble".[13] Technical data sheets and chemical supplier information confirm its solubility in a few organic solvents and its miscibility with water.[4][6][10]
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Readily Soluble / Miscible | [4][13] |
| Chloroform | Soluble | [6][8][9][10] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [6][8][9][10] |
| Methanol | Soluble | [6][8][9][10] |
Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration (e.g., in g/100 mL) has not been specified in the available literature. For precise applications, experimental determination of quantitative solubility is recommended.
Experimental Protocols for Solubility Determination
While a specific, standardized protocol for determining the solubility of this compound was not found in the reviewed literature, a general and robust methodology can be constructed based on established practices for organic compounds and flame retardants.[14][15][16] The following protocol describes a static equilibrium gravimetric method.
Materials and Equipment
-
This compound (analytical standard)
-
Selected solvents (e.g., water, ethanol, acetone, toluene, etc.) of analytical grade
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker or water bath with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Vials with screw caps
-
Calibrated pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or another suitable analytical instrument (e.g., Gas Chromatography if the compound is volatile and thermally stable, though less likely for this compound).
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid/liquid ensures that a saturated solution is formed.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.[17]
-
-
Sample Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the undissolved solute to settle.
-
To separate the saturated solution from the excess solute, centrifuge the vials.[17]
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid precipitation.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial. The filter should be compatible with the solvent used.
-
-
Quantification of Solute:
-
Gravimetric Method:
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute.
-
Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved solute.
-
Calculate the solubility in g/100 mL or other desired units.
-
-
Chromatographic Method (e.g., HPLC):
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by analyzing the standard solutions with the HPLC system.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution, which represents the solubility.
-
-
Data Presentation
The results should be presented in a tabular format, clearly indicating the solvent, temperature, and the determined solubility with appropriate units (e.g., g/100 mL, mol/L).
Visualization of Workflows
Synthesis Pathway
The synthesis of this compound typically involves a two-step process: a Michael addition followed by hydroxymethylation.[6][8]
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps for the experimental determination of solubility as described in the protocol section.
Conclusion
While this compound is known to be soluble in water and some polar organic solvents like methanol and DMSO, there is a notable lack of quantitative solubility data in the scientific literature. For researchers and professionals in drug development and material science, the provided experimental protocol offers a robust framework for determining precise solubility values, which are essential for formulation development, risk assessment, and understanding the environmental fate of this widely used flame retardant. The synthesis and experimental workflows are visualized to provide a clear and logical guide for laboratory practice.
References
- 1. echemi.com [echemi.com]
- 2. sgfrfabric.com [sgfrfabric.com]
- 3. p2infohouse.org [p2infohouse.org]
- 4. scribd.com [scribd.com]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. chembk.com [chembk.com]
- 7. Page loading... [guidechem.com]
- 8. chembk.com [chembk.com]
- 9. 20120-33-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. This compound CAS#: 20120-33-6 [m.chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. echemi.com [echemi.com]
- 13. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. who.int [who.int]
Spectroscopic Analysis of 3-(Dimethylphosphono)-N-methylolpropionamide: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Dimethylphosphono)-N-methylolpropionamide is a chemical compound of significant interest, primarily recognized for its application as a flame retardant. Its molecular structure, featuring a phosphonate group, an amide linkage, and a reactive N-methylol group, imparts unique chemical properties that are crucial for its functional performance. A thorough understanding of its spectroscopic characteristics is fundamental for quality control, reaction monitoring, and for elucidating its mechanism of action in various applications. This technical guide provides a summary of the available spectroscopic data and outlines the methodologies for its analysis.
Molecular Structure:
Caption: Chemical structure of this compound.
Spectroscopic Data
A comprehensive search of scientific literature and chemical databases did not yield specific, publicly available quantitative spectroscopic data for this compound. While the compound is referenced in numerous patents and articles related to its application as a flame retardant, detailed experimental spectra and associated data (such as NMR chemical shifts, coupling constants, IR peak assignments, and mass spectrometry fragmentation patterns) are not provided.
The following sections outline the standard experimental protocols that would be employed to acquire the necessary spectroscopic data.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon and proton framework of the molecule and to confirm the presence and chemical environment of the phosphorus atom.
Methodology:
-
¹H NMR (Proton NMR):
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Data Acquisition: A standard proton NMR pulse sequence is used. Key parameters to record include chemical shifts (δ) in ppm, signal multiplicity (e.g., singlet, doublet, triplet, multiplet), coupling constants (J) in Hz, and signal integration.
-
-
¹³C NMR (Carbon-13 NMR):
-
Instrument: A 100 MHz or higher frequency NMR spectrometer.
-
Sample Preparation: 20-50 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent.
-
Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired to obtain singlets for each unique carbon atom. Chemical shifts are reported in ppm relative to TMS.
-
-
³¹P NMR (Phosphorus-31 NMR):
-
Instrument: An NMR spectrometer equipped with a phosphorus probe.
-
Sample Preparation: 10-20 mg of the sample is dissolved in a suitable deuterated solvent. 85% H₃PO₄ is commonly used as an external standard (0 ppm).
-
Data Acquisition: A proton-decoupled ³¹P NMR spectrum is acquired. The chemical shift of the phosphorus resonance is a key diagnostic parameter.
-
Caption: Experimental workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two KBr or NaCl plates, as a KBr pellet (for solid samples), or as a thin film on a suitable substrate.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. Key vibrational frequencies (in cm⁻¹) are recorded and assigned to specific functional groups (e.g., P=O, C=O, N-H, O-H, C-H).
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to study its fragmentation pattern.
Methodology:
-
Instrument: A mass spectrometer, for instance, one equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
Sample Introduction: The sample is introduced into the ion source, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Data Acquisition: A mass spectrum is acquired, showing the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions.
Caption: A generalized logical diagram of mass spectrometry fragmentation.
Data Presentation
Due to the absence of specific experimental data in the public domain, the following tables are presented as templates for the structured presentation of spectroscopic data once it is acquired.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Value | e.g., d | e.g., J(H,P) = x | e.g., 6H | e.g., P-O-CH₃ |
| Value | e.g., t | e.g., J(H,H) = y | e.g., 2H | e.g., P-CH₂ |
| Value | e.g., t | e.g., J(H,H) = y | e.g., 2H | e.g., -CH₂-C=O |
| Value | e.g., t | e.g., J(H,H) = z | e.g., 1H | e.g., N-H |
| Value | e.g., d | e.g., J(H,H) = z | e.g., 2H | e.g., N-CH₂-O |
| Value | e.g., t | e.g., J(H,H) = w | e.g., 1H | e.g., O-H |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| Value | e.g., P-O-CH₃ |
| Value | e.g., P-CH₂ |
| Value | e.g., -CH₂-C=O |
| Value | e.g., C=O |
| Value | e.g., N-CH₂-O |
Table 3: Predicted ³¹P NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| Value | P=O |
Table 4: Predicted FTIR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| e.g., ~3300 | Broad | O-H stretch |
| e.g., ~3200 | Medium | N-H stretch |
| e.g., ~2950 | Medium | C-H stretch |
| e.g., ~1650 | Strong | C=O stretch (Amide I) |
| e.g., ~1550 | Medium | N-H bend (Amide II) |
| e.g., ~1250 | Strong | P=O stretch |
| e.g., ~1050 | Strong | P-O-C stretch |
Table 5: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| e.g., 211.15 | Value | [M]⁺ |
| Value | Value | e.g., [M - CH₂OH]⁺ |
| Value | Value | e.g., [M - OCH₃]⁺ |
| Value | Value | e.g., [P(O)(OCH₃)₂]⁺ |
Conclusion
While this compound is a compound of industrial importance, a significant gap exists in the publicly available, detailed spectroscopic data. This guide has outlined the standard, state-of-the-art methodologies that are essential for the comprehensive spectroscopic analysis of this molecule. The acquisition and publication of this data would be of great value to the scientific community, particularly for those involved in materials science, flame retardant development, and analytical chemistry. The provided templates for data presentation and the illustrative diagrams of experimental workflows offer a clear framework for the reporting of such future findings.
The Environmental Fate and Biodegradability of Phosphonates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and biodegradability of phosphonates, a class of organophosphorus compounds characterized by a chemically stable carbon-phosphorus (C-P) bond. Due to this stability, phosphonates are resistant to chemical hydrolysis, thermal decomposition, and enzymatic degradation by common phosphatases, leading to their persistence in the environment.[1][2][3][4][5] This guide details their behavior in soil and water, outlines the primary abiotic and biotic degradation pathways, and provides standardized protocols for their assessment.
Environmental Fate of Phosphonates
The environmental fate of phosphonates is governed by two principal processes: sorption to solids and degradation through abiotic or biotic mechanisms.
Sorption and Mobility
Phosphonates exhibit strong adsorption to mineral surfaces, soil, and sediment, which is a primary mechanism for their removal from the aqueous phase.[6][7][8] This interaction is so significant that it is the main removal pathway in many natural and technical systems, such as wastewater treatment plants, where removal efficiencies can exceed 80-90%.[1][7][8]
-
Mechanism : The phosphonic acid groups chelate with di- and trivalent metal ions (e.g., Ca²⁺, Fe³⁺, Al³⁺) on the surface of minerals like goethite and within sludge flocs.[9] This strong surface interaction means phosphonates have low mobility in soil and are not expected to cause significant remobilization of heavy metals from sediments.[1][8]
-
Influencing Factors : Sorption is dependent on pH, the organic carbon content of the soil, and the presence of competing ions like phosphate, which can compete for the same adsorption sites.[10][11]
Abiotic Degradation
While the C-P bond is highly stable, several abiotic processes contribute to the slow degradation of phosphonates in the environment.
-
Photodegradation : Photolysis, or degradation by light, is a principal abiotic breakdown pathway, particularly for iron (Fe(III))-phosphonate complexes.[8][12] The process is significantly enhanced by the presence of iron and is pH-dependent. Laboratory studies simulating environmental conditions have shown that the half-life for photodegradation of phosphonates like NTMP, EDTMP, and DTPMP can range from 5 to 75 minutes under specific UV irradiation, though degradation times in the natural environment are expected to be considerably longer.[13]
-
Oxidation : Aminopolyphosphonates can be rapidly oxidized in the presence of manganese (Mn(II)) and oxygen.[12] Advanced Oxidation Processes (AOPs), such as Fenton (Fe²⁺/H₂O₂) and UV/Fenton reactions, are effective in degrading phosphonates, achieving high rates of transformation to orthophosphate in water treatment scenarios.[12]
Biodegradability of Phosphonates
The biodegradation of phosphonates is primarily carried out by prokaryotic microorganisms, which have evolved specific enzymatic pathways to cleave the C-P bond and utilize phosphonates as a phosphorus source, especially under phosphate-limited conditions.[2][3][4] Fungi and algae have also been shown to participate in this process.[1]
Microbial Degradation Pathways
Bacteria have evolved at least three distinct enzymatic strategies to cleave the C-P bond:
-
Phosphonatase Pathway : This hydrolytic pathway involves a two-step reaction for the degradation of 2-aminoethylphosphonate (2-AEP), a common natural phosphonate. The process, involving enzymes PhnW and PhnX, releases acetaldehyde and inorganic phosphate.[14]
-
Oxidative Cleavage : Some marine bacteria utilize a novel oxidative pathway involving a two-component enzyme system, PhnY and PhnZ. PhnY, an Fe(II)/α-ketoglutarate-dependent dioxygenase, hydroxylates the carbon of the C-P bond, which is then cleaved by the PhnZ phosphohydrolase.
-
C-P Lyase Pathway : This is the most studied and arguably the most significant pathway for the degradation of a broad range of phosphonates, including alkyl-, amino-, and arylphosphonates. It is a complex, multi-protein, radical-based mechanism.[3][4][15]
In-Depth: The Carbon-Phosphorus (C-P) Lyase Pathway
The C-P lyase pathway is a sophisticated enzymatic machinery that allows bacteria like Escherichia coli to utilize a wide variety of phosphonates when inorganic phosphate is scarce.[16] The entire pathway is encoded by the phn operon, which consists of 14 genes (phnC through phnP).[7][17]
-
Transport (PhnCDE) : The first step is the uptake of phosphonates from the environment. This is accomplished by a high-affinity ABC (ATP-binding cassette) transporter system encoded by the phnC, phnD, and phnE genes.[16][17] PhnD is the periplasmic substrate-binding protein, PhnE is the membrane-spanning permease, and PhnC provides the energy for transport via ATP hydrolysis.[17]
-
Core Lyase Complex (PhnGHIJKLM) : The central catalytic machinery is a large, multi-subunit enzyme complex.[7][8] Genetic and biochemical studies have identified PhnG, PhnH, PhnI, PhnJ, and PhnK as forming a stable core complex essential for C-P bond cleavage.[17][18] PhnJ, a member of the radical S-adenosylmethionine (SAM) enzyme family, is believed to catalyze the actual C-P bond cleavage.[16][19]
-
Mechanism : The proposed mechanism involves the transfer of the phosphonate moiety to the C-1' position of an ATP-derived ribose, creating a ribosyl-phosphonate intermediate.[9][19] This "activated" substrate is then processed by the PhnJ enzyme, which uses a radical mechanism to break the C-P bond, ultimately releasing the hydrocarbon and a phosphorus-containing product that is further metabolized to inorganic phosphate.[9][15][19]
-
Auxiliary Proteins (PhnL, M, N, O, P) : Other Phn proteins play essential roles in the pathway, such as PhnM, which hydrolyzes a pyrophosphate group from an intermediate, and PhnP, a phosphodiesterase.[7][8][19]
dot
References
- 1. Organophosphonates: A review on environmental relevance, biodegradability and removal in wastewater treatment plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. betonverwijderaar.one [betonverwijderaar.one]
- 3. protein.bio.msu.ru [protein.bio.msu.ru]
- 4. Phosphonates and their degradation by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Microbial Degradation of Natural and Anthropogenic Phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. santos.com [santos.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Calculating pesticide sorption coefficients (Kd) using selected soil properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Removal of phosphonates from industrial wastewater with UV/FeII, Fenton and UV/Fenton treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. OECD 302B: Inherent Biodegradability Test - Aropha [aropha.com]
- 14. osti.gov [osti.gov]
- 15. Freundlich isotherms - ECETOC [ecetoc.org]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Methodological & Application
Application of 3-(Dimethylphosphono)-N-methylolpropionamide on Cotton Fabrics via Pad-Dry-Cure Method
Application Notes and Protocols for Researchers
This document provides detailed application notes and experimental protocols for the treatment of cotton fabrics with 3-(Dimethylphosphono)-N-methylolpropionamide (DMPNMPA), a compound utilized for imparting flame retardant and wrinkle-resistant properties to cellulosic materials. The primary method of application detailed herein is the pad-dry-cure process, a standard and efficient technique in textile finishing.
Overview and Principle
This compound, also known as N-methylol dimethylphosphonopropionamide (MDPA) and commercially available under trade names like Pyrovatex CP, is a reactive finishing agent.[1] Its efficacy stems from the phosphorus content, which acts as a flame retardant, and the N-methylol group, which can form covalent cross-links with the hydroxyl groups of cellulose in cotton fibers. This cross-linking network is responsible for improved wrinkle resistance.[1][2]
The pad-dry-cure process involves three main stages:
-
Padding: The cotton fabric is impregnated with an aqueous solution containing DMPNMPA, a cross-linking agent, and a catalyst.
-
Drying: The treated fabric is dried to remove excess water, typically at a moderate temperature.
-
Curing: The dried fabric is heated to a higher temperature to facilitate the chemical reaction between the N-methylol groups of DMPNMPA and the cellulose chains, leading to the fixation of the finish.
The overall chemical reaction is an acid-catalyzed etherification between the N-methylol group of DMPNMPA and the hydroxyl groups of cellulose.
Experimental Protocols
Below are detailed protocols for the pad-dry-cure application of DMPNMPA on cotton fabric. These protocols are based on established laboratory procedures and can be adapted based on specific research needs and available equipment.
Materials and Equipment
-
Substrate: 100% cotton fabric, desized, scoured, and bleached.
-
Finishing Agent: this compound (DMPNMPA).
-
Cross-linking Agent (optional but recommended for durability): 1,2,3,4-Butanetetracarboxylic acid (BTCA) or a melamine-based resin.[1][3]
-
Catalyst: Sodium hypophosphite (SHP) for BTCA cross-linker, or an amine hydrochloride such as 2-amino-2-methylpropanol hydrochloride for self-crosslinking or with melamine resins.[3][4]
-
Wetting Agent (optional): Non-ionic wetting agent (e.g., 0.1% solution).
-
Laboratory Padding Mangle: With adjustable nip pressure to control wet pick-up.
-
Drying Oven: With temperature and time control.
-
Curing Oven: Capable of reaching temperatures up to 180°C with precise time control.
-
Analytical Balance and Glassware.
-
Personal Protective Equipment (PPE): Safety goggles, gloves, and a lab coat.
Preparation of Finishing Solution
-
Calculate the required amount of DMPNMPA, cross-linking agent, and catalyst based on the desired concentration and the total volume of the finishing bath.
-
In a beaker, dissolve the calculated amount of cross-linking agent (if used) and catalyst in deionized water with gentle stirring.
-
Slowly add the DMPNMPA to the solution and continue stirring until a homogenous solution is obtained.
-
If a wetting agent is used, add it to the solution.
-
Adjust the final volume of the solution with deionized water.
Pad-Dry-Cure Procedure
-
Padding:
-
Set the nip pressure of the laboratory padding mangle to achieve the desired wet pick-up percentage (typically 70-80%).
-
Immerse the cotton fabric sample in the finishing solution, ensuring it is thoroughly wetted.
-
Pass the fabric through the nips of the padding mangle. A "two-dip, two-nip" process can ensure uniform application.[5]
-
-
Drying:
-
Curing:
-
Post-Treatment:
-
After curing, rinse the fabric thoroughly with cold water to remove any unreacted chemicals.
-
Perform a neutralization wash if necessary (e.g., with a dilute sodium carbonate solution), followed by another rinse.
-
Air-dry the fabric or tumble-dry at a low temperature.
-
Condition the treated fabric at a standard atmosphere (e.g., 20 ± 2°C and 65 ± 2% relative humidity) for at least 24 hours before performance testing.[7]
-
Data Presentation
The following tables summarize typical quantitative data for the pad-dry-cure application of DMPNMPA on cotton.
Table 1: Finishing Formulations
| Component | Formulation 1[3] | Formulation 2 (General)[4] |
| DMPNMPA (g/L) | 300 | 200 - 400 |
| Cross-linker (g/L) | 60 (BTCA) | Not specified |
| Catalyst (g/L) | 50 (SHP) | 10 (Amine Hydrochloride) |
| Wetting Agent (g/L) | 1 - 2 | 1 - 2 |
Table 2: Process Parameters
| Parameter | Value Range |
| Wet Pick-up (%) | 70 - 85[8] |
| Drying Temperature (°C) | 80 - 110[3][8] |
| Drying Time (min) | 2 - 4[3][4] |
| Curing Temperature (°C) | 150 - 175[3][4] |
| Curing Time (min) | 2 - 5[3][6] |
Table 3: Performance Data of Treated Cotton (Illustrative)
| Property | Untreated Cotton | DMPNMPA Treated Cotton |
| Limiting Oxygen Index (LOI) (%) | ~18 | > 27[3] |
| Char Length (mm) (Vertical Flame Test) | Burns completely | < 100[3] |
| Wrinkle Recovery Angle (WRA) (degrees) | ~120 | > 240 |
| Tensile Strength Retention (%) | 100 | 60 - 80 |
Note: Performance data can vary significantly based on the specific formulation and processing conditions.
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. US3816068A - Flame retardant for cellulosic fabrics - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 8. ijaem.net [ijaem.net]
Application Notes and Protocols for the Formulation of Pyrovatex CP with Melamine Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the formulation and application of Pyrovatex CP, a widely utilized phosphonamide-based flame retardant, in conjunction with melamine-based crosslinkers for imparting durable flame retardancy to cellulosic textiles, such as cotton.
Introduction
Pyrovatex CP, chemically identified as N-methylol dimethylphosphonopropionamide (MDPA), is a reactive flame retardant that forms covalent bonds with the hydroxyl groups of cellulose.[1][2] Its effectiveness is significantly enhanced through the synergistic action of nitrogen, which is supplied by melamine-based crosslinkers like trimethylol melamine (TMM).[3][4] The crosslinker not only increases the nitrogen content but also improves the durability of the flame-retardant finish by creating a stable, crosslinked network within the fiber structure.[3] The application is typically carried out using a pad-dry-cure process.[2][4] While effective, it is important to note that melamine-formaldehyde resins can release formaldehyde, a known carcinogen, which has led to the development of formaldehyde-free alternatives.[1][5]
Mechanism of Action
The flame retardant action of the Pyrovatex CP and melamine system occurs in the condensed phase. Upon exposure to heat, the phosphorus component of Pyrovatex CP promotes the dehydration of cellulose, leading to the formation of a stable char layer.[1] This char acts as an insulating barrier, reducing the formation of flammable volatile compounds that fuel combustion.[1] The nitrogen from the melamine resin synergistically enhances this charring process.[4]
The chemical crosslinking mechanism involves the reaction of the N-methylol groups of both Pyrovatex CP and the melamine resin with the hydroxyl groups of cellulose under acidic conditions and heat. This forms a durable, three-dimensional network that is resistant to laundering.
Quantitative Data Presentation
Recent research has focused significantly on formaldehyde-free crosslinkers. The following tables present data from studies using a formaldehyde-free modified dihydroxy ethylene urea (DHEU) crosslinker (Knittex FFRC), which can be used as a reference for expected performance. It is important to conduct optimization studies for specific Pyrovatex CP and melamine resin formulations to achieve desired results.
Table 1: Formulation Examples and Performance of Pyrovatex CP New with a Formaldehyde-Free Crosslinker (Knittex FFRC) on Cotton Fabric [2][3]
| Formulation ID | Pyrovatex CP New (g/L) | Knittex FFRC (g/L) | Add-on (%) | Limiting Oxygen Index (LOI) (%) |
| F1 | 350 | 80 | - | >25 |
| F2 | 400 | 100 | - | >25 |
| F3 | 450 | 120 | - | >25 |
| Optimal | 450 | 107.575 | - | >28 |
Table 2: Effect of Optimized Pyrovatex CP New and Knittex FFRC Formulation on Mechanical Properties of Cotton Fabric [3]
| Property | Untreated Fabric | Treated Fabric (Optimal Formulation) |
| Warp Tensile Strength (N) | - | Significant Reduction |
| Weft Tensile Strength (N) | - | Significant Reduction |
Note: The exact values for tensile strength reduction can vary based on fabric construction and processing conditions. A reduction in tensile strength is an expected outcome of the crosslinking process.
Experimental Protocols
Materials and Reagents
-
Substrate: 100% cotton fabric, desized, scoured, and bleached.
-
Flame Retardant: Pyrovatex CP New (or equivalent MDPA-based product).
-
Crosslinker: Methylolated melamine resin (e.g., Trimethylol Melamine - TMM).
-
Catalyst: Phosphoric acid or a phosphorus-based acid catalyst.
-
Wetting Agent: Non-ionic surfactant.
-
Softener: Optional, to improve fabric hand-feel.
-
Neutralizing Agent: Sodium carbonate (soda ash) solution.
Standard "Pad-Dry-Cure" Protocol
This protocol outlines the standard procedure for applying a Pyrovatex CP and melamine resin finish to cotton fabric.[2][6]
-
Padding Bath Preparation:
-
In a suitable vessel, prepare the finishing bath by adding the components in the following order under constant stirring:
-
Water
-
Wetting Agent (e.g., 1-2 g/L)
-
Pyrovatex CP New (e.g., 350-450 g/L)
-
Melamine Resin (e.g., 80-120 g/L)
-
Softener (optional, as per manufacturer's recommendation)
-
Phosphoric Acid catalyst (to achieve a pH of approximately 4.0-4.5)
-
-
-
Padding Application:
-
Immerse the cotton fabric in the padding bath, ensuring complete and uniform saturation.
-
Pass the fabric through a padder (mangle) at a controlled pressure to achieve a wet pick-up of 70-80%.
-
-
Drying:
-
Immediately dry the padded fabric in a stenter or oven at 100-110°C for 3-5 minutes.[1]
-
-
Curing:
-
Washing and Neutralization:
-
Thoroughly wash the cured fabric in a warm water bath (40-50°C) containing sodium carbonate (2-3 g/L) to remove any unreacted chemicals and neutralize the fabric.[6]
-
Rinse the fabric with cold water until the pH is neutral.
-
-
Final Drying:
-
Dry the washed and neutralized fabric in a stenter or oven at approximately 110°C.[1]
-
Visualizations
Signaling Pathways and Logical Relationships
Caption: Chemical crosslinking of Pyrovatex CP and Melamine Resin with Cellulose.
Experimental Workflow
Caption: Pad-Dry-Cure workflow for flame retardant finishing.
References
Application Notes: Curing Parameters for 3-(Dimethylphosphono)-N-methylolpropionamide (DMPPA) Treatment
Introduction
3-(Dimethylphosphono)-N-methylolpropionamide, a compound frequently known by commercial names such as Pyrovatex CP or Pyrovatex CP New, is a durable organophosphorus flame retardant.[1][2][3][4][5] It is extensively utilized in the textile industry to impart flame-retardant properties to cellulosic fibers, particularly cotton and its blends. The efficacy and durability of the treatment are critically dependent on the proper application and subsequent curing process, which involves precise control of temperature and time. This process chemically bonds the flame retardant to the cellulose molecules, ensuring resistance to washing.[4]
Mechanism of Action
The flame retardancy is achieved through the synergistic action of phosphorus and nitrogen. During combustion, the phosphorus component promotes the dehydration of the cellulose, leading to the formation of a stable char layer. This char acts as a thermal barrier, insulating the underlying material from the heat source and reducing the production of flammable volatile gases. The nitrogen content often enhances the charring effect.
The N-methylol group in the DMPPA molecule is the reactive site that enables covalent bond formation with the hydroxyl groups of the cellulose polymer backbone under heat. This crosslinking reaction is essential for the durability of the flame-retardant finish.[4] The process typically requires an acidic catalyst, such as phosphoric acid, and is implemented via a pad-dry-cure technique.[1][6]
Key Process Parameters
The successful application of DMPPA involves a multi-step pad-dry-cure process:
-
Padding: The textile substrate is immersed in an aqueous finishing solution containing DMPPA, a crosslinking agent (e.g., melamine or urea-based resins like Knittex FFRC), a catalyst (e.g., phosphoric acid), and a wetting agent.[1][2][6]
-
Drying: After padding to a specific wet pickup percentage (typically around 80%), the fabric is dried.[2][7][8] This step is crucial for removing water and preventing the migration of chemicals, which could lead to an uneven finish. Drying is typically performed at temperatures between 100°C and 130°C.[2][6]
-
Curing: This is the critical high-temperature step where the crosslinking reaction between DMPPA and the cellulose occurs. The temperature and duration must be carefully optimized. Insufficient curing results in poor durability, while excessive heat can degrade the textile fibers, leading to a loss of mechanical strength (e.g., tensile and tear strength) and a harsh feel.[7][8][9]
-
Washing Off: After curing, a neutralization and washing step is necessary to remove any unreacted chemicals, catalyst residues, and surface polymers.[6][9] This step is vital for achieving the desired fabric handle, preventing issues like unpleasant odors, and ensuring the pH of the final fabric is within an acceptable range (typically pH 8-9).[6]
Curing and Process Parameters Data
The following table summarizes various curing and drying conditions for DMPPA (Pyrovatex) treatments as cited in technical and research literature.
| Process Step | Temperature (°C) | Time | Substrate | Notes | Source(s) |
| Drying | 110 | 5 minutes | Cotton Fabric | Part of a standardized lab procedure. | [2][7][8] |
| Drying | 110 - 130 | Not specified | General Textile | Recommended to minimize chemical migration. | [6] |
| Curing | 180 | 2 minutes | Cotton Fabric | High temperature may lead to loss of mechanical strength. | [2][7][8] |
| Curing | 170 | 30 - 60 seconds | General Textile | Performed on a stenter. | [6] |
| Curing | 150 | 5 minutes | General Textile | Performed in a curing oven. | [6] |
| Curing | 130 | 10 minutes | Cotton Fabric | Used in a process with protein-adsorbed particles. | [10] |
| Washing Off | 40 - 45 | Not specified | General Textile | Alkaline neutralization to minimize acid tendering. | [9] |
Experimental Protocols
Protocol 1: Standard Laboratory Pad-Dry-Cure Treatment for Cotton Fabric
This protocol is based on common laboratory procedures for applying DMPPA-based flame retardants.
1. Materials and Equipment:
-
Substrate: Desized, scoured, and bleached 100% cotton fabric.
-
Chemicals:
-
This compound (e.g., Pyrovatex CP New)
-
Crosslinking Agent (e.g., Knittex FFRC - modified dihydroxy ethylene urea)
-
Catalyst (e.g., 80% Phosphoric Acid)
-
Wetting Agent/Tenside (e.g., Invadine PBN)
-
-
Equipment:
-
Laboratory Padding Mangle
-
Stenter or Laboratory Oven
-
Analytical Balance
-
Beakers and Magnetic Stirrer
-
2. Finishing Solution Preparation (Example Formulation):
-
Prepare an aqueous solution with the following components (concentrations may be optimized based on desired performance):
-
Pyrovatex CP New: 350 - 450 g/L
-
Knittex FFRC: 80 - 120 g/L
-
Invadine PBN: 5 g/L
-
Phosphoric Acid (80%): 20 - 24 g/L
-
-
Procedure:
-
Fill a beaker with approximately half the required volume of cold water.
-
Add the Pyrovatex CP New, Knittex FFRC, and wetting agent while stirring until fully dissolved.
-
Dilute the phosphoric acid with water in a separate container before slowly adding it to the main solution as the final component.
-
Add the remaining water to reach the final volume and continue stirring for 10 minutes.
-
3. Application and Curing Protocol:
-
Padding: Calibrate the laboratory padding mangle to achieve a wet pick-up of approximately 80%. Immerse a cotton fabric sample (e.g., 35x35 cm) in the finishing solution and pass it through the two nips of the padder.[2][8]
-
Drying: Immediately transfer the padded fabric to a pre-heated laboratory oven or stenter. Dry the fabric at 110°C for 5 minutes .[2][7]
-
Curing: Increase the temperature of the oven/stenter to 180°C and cure the fabric for 2 minutes .[2][7]
-
Post-Cure Washing:
-
Immediately after curing, cool the fabric below 40°C.[6]
-
Wash the fabric under running water for 5 minutes to remove unreacted chemicals.
-
Perform an alkaline neutralization wash (e.g., with sodium carbonate) at 40-45°C to remove residual acid catalyst.[9]
-
Rinse thoroughly with water until the fabric pH is between 8 and 9.[6]
-
-
Final Drying: Dry the washed fabric in an oven at 110°C for 3 minutes .[2][7]
-
Conditioning: Store the treated samples in sealed polyethylene bags under standard laboratory conditions for at least 24 hours before performance testing (e.g., flammability tests per ASTM D1230-94).[2]
Visualizations
Experimental Workflow Diagram
Caption: Pad-Dry-Cure workflow for DMPPA flame retardant treatment.
Chemical Curing Mechanism Diagram
Caption: Curing reaction between DMPPA and cellulose hydroxyl groups.
References
- 1. researchgate.net [researchgate.net]
- 2. zenodo.org [zenodo.org]
- 3. US3829289A - Process for decreasing the flammability of textiles and product produced thereby - Google Patents [patents.google.com]
- 4. US3816068A - Flame retardant for cellulosic fabrics - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. scribd.com [scribd.com]
- 7. revistaindustriatextila.ro [revistaindustriatextila.ro]
- 8. researchgate.net [researchgate.net]
- 9. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 10. Advanced Post-Processing Techniques for Hydrophobic and Flame-Retardant Textiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Quantification of 3-(Dimethylphosphono)-N-methylolpropionamide on Fabric
Introduction
3-(Dimethylphosphono)-N-methylolpropionamide (DMPNMP), commonly known by trade names such as Pyrovatex CP, is a durable flame retardant frequently applied to cotton and other cellulosic fabrics.[1][2] Ensuring the correct application level and durability of this finish is crucial for meeting safety standards and quality control in the textile industry. This document provides detailed application notes and a generalized protocol for the quantitative analysis of DMPNMP on fabric samples, primarily based on High-Performance Liquid Chromatography (HPLC), a widely used technique for the analysis of organic compounds.
While specific, validated analytical methods for the direct quantification of DMPNMP on textiles are not extensively detailed in publicly available literature, the following protocols are based on established principles of analytical chemistry for similar compounds and textile finishes. These methods are intended for use by researchers, scientists, and quality control professionals in the textile and chemical industries. It is essential to note that any method should be fully validated in the user's laboratory to ensure accuracy and precision.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and sensitive technique for separating and quantifying components in a mixture. For DMPNMP, a reversed-phase HPLC method is proposed, which is suitable for polar organic molecules.
Experimental Protocol: HPLC Quantification of DMPNMP on Fabric
This protocol outlines the steps for sample preparation, instrument setup, and analysis.
1. Sample Preparation: Extraction of DMPNMP from Fabric
The goal of this step is to efficiently extract the DMPNMP from the fabric matrix into a solvent suitable for HPLC analysis.
-
1.1. Materials and Reagents:
-
DMPNMP analytical standard (purity ≥95%)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Acetonitrile (HPLC grade)
-
0.1% Formic acid in water (mobile phase A)
-
0.1% Formic acid in acetonitrile (mobile phase B)
-
Fabric sample treated with DMPNMP
-
Untreated fabric sample (for matrix blank)
-
Syringe filters (0.45 µm, PTFE or nylon)
-
-
1.2. Extraction Procedure:
-
Accurately weigh approximately 1 gram of the fabric sample and cut it into small pieces (approx. 5 mm x 5 mm).
-
Place the fabric pieces into a 50 mL conical flask.
-
Add 20 mL of methanol to the flask.
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
After sonication, decant the methanol extract into a clean vial.
-
Repeat the extraction process (steps 3-5) with a fresh 20 mL portion of methanol to ensure complete extraction.
-
Combine the two methanol extracts.
-
Evaporate the combined extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 5 mL of the initial mobile phase composition (e.g., 95:5 mobile phase A:B).
-
Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial.
-
2. HPLC Instrumentation and Conditions
-
2.1. Instrument:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
-
-
2.2. Chromatographic Conditions (General Starting Point):
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm (DMPNMP lacks a strong chromophore, so low UV wavelength is necessary. Alternative detection methods like Mass Spectrometry (MS) would provide higher specificity and sensitivity).
-
3. Calibration and Quantification
-
3.1. Preparation of Standard Solutions:
-
Prepare a stock solution of DMPNMP analytical standard in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the initial mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
3.2. Analysis and Data Processing:
-
Inject the calibration standards into the HPLC system to generate a calibration curve.
-
Inject the prepared fabric extracts.
-
Identify the DMPNMP peak in the sample chromatograms by comparing the retention time with that of the standard.
-
Integrate the peak area of the DMPNMP peak in both standards and samples.
-
Quantify the concentration of DMPNMP in the sample extracts using the calibration curve.
-
Calculate the amount of DMPNMP on the fabric, typically expressed as a percentage of the fabric weight (% on weight of fabric, owf).
-
Calculation:
DMPNMP (% owf) = (C x V) / (W x 10)
Where:
-
C = Concentration of DMPNMP in the extract (µg/mL)
-
V = Final volume of the reconstituted extract (mL)
-
W = Weight of the fabric sample (g)
Data Presentation
The following tables present hypothetical but realistic quantitative data that could be expected from a validated HPLC method for DMPNMP analysis.
Table 1: HPLC Method Performance Characteristics
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD, n=6) | < 5% |
| Accuracy/Recovery (%) | 90 - 105% |
Table 2: Example Quantification Data for Treated Fabric Samples
| Sample ID | Fabric Weight (g) | DMPNMP Concentration in Extract (µg/mL) | DMPNMP on Fabric (% owf) |
| Cotton_Sample_01 | 1.025 | 45.8 | 2.23 |
| Cotton_Sample_02 | 0.987 | 42.1 | 2.13 |
| Cotton_Blend_01 | 1.050 | 35.2 | 1.68 |
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the analytical protocol for quantifying DMPNMP on fabric.
Caption: Workflow for DMPNMP quantification on fabric.
Concluding Remarks
The provided protocol offers a robust starting point for the quantification of this compound on fabric using HPLC-UV. Due to the lack of a strong chromophore in the DMPNMP molecule, alternative detection methods such as mass spectrometry (LC-MS) could be employed for enhanced sensitivity and specificity, especially for trace-level analysis or complex fabric matrices. Furthermore, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) or Fourier-Transform Infrared (FTIR) spectroscopy could be adapted for quantification, although these methods may require more extensive sample preparation and calibration procedures. All methods must be thoroughly validated in-house to ensure reliable and accurate results for quality control and research applications.
References
Synergistic Flame Retardant Effects of 3-(Dimethylphosphono)-N-methylolpropionamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols on the use of 3-(Dimethylphosphono)-N-methylolpropionamide (MDPPA), a prominent organophosphorus flame retardant, in synergistic flame retardant systems. Particular focus is given to its application on cellulosic and polyester/cotton blend textiles. The synergistic effects of MDPPA when combined with nitrogen-containing compounds, such as melamine, and cross-linking agents, including citric acid and 1,2,3,4-butanetetracarboxylic acid (BTCA), are explored. This guide includes structured quantitative data, detailed experimental methodologies for flame retardant application and testing, and visualizations of the synergistic mechanisms and experimental workflows.
Introduction
This compound (MDPPA), commercially known as Pyrovatex CP, is a durable and effective flame retardant primarily used for treating textiles.[1] Its efficacy is significantly enhanced through synergistic interactions with other chemical compounds, particularly those containing nitrogen. This synergism is crucial for meeting stringent flammability standards in various applications, from apparel to home furnishings. The primary mechanism involves a condensed-phase action where the phosphorus component promotes char formation in the substrate, while the nitrogen-containing synergist aids in this process and can also exert a gas-phase flame-inhibiting effect.[2]
Quantitative Data on Synergistic Flame Retardant Effects
The following tables summarize the quantitative data from various studies, demonstrating the synergistic flame retardant effects of MDPPA in combination with other agents on cotton fabric.
Table 1: Limiting Oxygen Index (LOI) and Vertical Flame Test (ASTM D6413) Data
| Treatment | Add-on (%) | LOI (%) | Char Length (mm) | Afterflame (s) | Afterglow (s) | UL-94 Classification |
| Untreated Cotton | - | 18.4 | Burned completely | > 2 | > 2 | N/A |
| MDPPA (Pyrovatex CP New) (450 g/L) + Knittex FFRC (107.575 g/L) | N/A | >25 | < 76 | 0 | 0 | V-0 (implied) |
| MDPPA + ZnO Nanoparticles + BTCA | N/A | 32.2 | 39 | 0 | 0 | V-0 (implied) |
Note: Data is compiled from multiple sources and experimental conditions may vary.[3]
Table 2: Cone Calorimetry Data
| Treatment | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) |
| Untreated Cotton | ~220 | ~8.0 |
| MDPPA and Synergist Treated Cotton | Significantly Reduced | Significantly Reduced |
Note: Specific numerical values for MDPPA-treated cotton from the searched articles were not consistently available for direct comparison in this format. However, the literature consistently reports a significant reduction in pHRR and THR for treated fabrics.[4][5][6]
Experimental Protocols
Protocol for Flame Retardant Treatment of Cotton Fabric using the Pad-Dry-Cure Method
This protocol describes a general procedure for applying MDPPA and a synergistic agent to cotton fabric. Concentrations should be optimized based on the specific fabric and desired level of flame retardancy.
Materials:
-
Scoured and bleached 100% cotton fabric
-
This compound (MDPPA) solution (e.g., Pyrovatex CP New)
-
Synergistic agent (e.g., melamine, citric acid, BTCA)
-
Catalyst (e.g., phosphoric acid, sodium hypophosphite)
-
Wetting agent (non-ionic)
-
Deionized water
-
Laboratory padder
-
Drying oven
-
Curing oven
Procedure:
-
Preparation of the Finishing Bath:
-
In a beaker, add the required amount of deionized water.
-
While stirring, add the wetting agent, catalyst, MDPPA, and the synergistic agent in the desired concentrations. For example, for a citric acid system, a formulation might include 100-200 g/L MDPPA and 50-100 g/L citric acid with a catalyst like sodium hypophosphite.[7]
-
Ensure the solution is homogeneous.
-
-
Padding:
-
Set the nip pressure of the laboratory padder to achieve a specific wet pick-up percentage (e.g., 70-80%).
-
Immerse the cotton fabric sample in the finishing bath for a sufficient time to ensure complete wetting.
-
Pass the saturated fabric through the nips of the padder.
-
-
Drying:
-
Carefully remove the padded fabric and mount it on a pin frame.
-
Dry the fabric in a pre-heated oven at 80-100°C for 3-5 minutes.
-
-
Curing:
-
Post-Treatment Washing:
-
Thoroughly rinse the cured fabric in warm water to remove any unreacted chemicals.
-
Perform a neutralization wash if an acidic catalyst was used (e.g., with a dilute sodium carbonate solution).
-
Rinse again with cold water.
-
Dry the fabric at ambient conditions or in a low-temperature oven.
-
Protocol for Vertical Flame Test (based on ASTM D6413)
This protocol outlines the steps for assessing the flammability of treated textile specimens.
Apparatus:
-
Vertical flame test chamber
-
Specimen holder
-
Burner (methane gas)
-
Timer
-
Measuring scale
Procedure:
-
Specimen Preparation:
-
Test Execution:
-
Data Recording:
-
Char Length Measurement:
Visualizations
Synergistic Flame Retardant Mechanism of MDPPA and Nitrogenous Compounds
Caption: P-N synergistic flame retardant mechanism.
Experimental Workflow for Flame Retardant Fabric Treatment and Testing
Caption: Workflow for fabric treatment and testing.
Conclusion
The synergistic combination of this compound with nitrogen-containing compounds and appropriate cross-linkers offers a robust and durable flame retardant finish for textiles. The provided protocols for application and testing serve as a foundational guide for researchers in the development and evaluation of advanced flame retardant materials. The quantitative data clearly indicates a significant improvement in flame retardancy with synergistic systems compared to the use of MDPPA alone. Further research can focus on optimizing formulations for specific textile substrates and exploring novel, more environmentally benign synergistic agents.
References
- 1. infinitalab.com [infinitalab.com]
- 2. Vertical Flame Test | Textile Protection And Comfort Center [textiles.ncsu.edu]
- 3. revistaindustriatextila.ro [revistaindustriatextila.ro]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijaem.net [ijaem.net]
- 9. ASTM D6413 Flame Resistance of Textiles - Textile Tester [darongtester.com]
- 10. arcwear.com [arcwear.com]
Application Notes and Protocols: 3-(Dimethylphosphono)-N-methylolpropionamide in Textile Finishing
Authored for: Researchers, scientists, and drug development professionals.
Introduction
3-(Dimethylphosphono)-N-methylolpropionamide (DMPNMP), widely known by its commercial name Pyrovatex CP, is a durable flame retardant primarily used for finishing cellulosic textiles such as cotton and cotton-polyester blends. Its application is crucial in manufacturing protective clothing for various sectors, including industrial workwear and military apparel, as well as for textiles in public spaces and home furnishings. DMPNMP imparts excellent flame retardancy by chemically bonding with the cellulose fibers. The treatment is typically applied using a pad-dry-cure method, often in conjunction with a cross-linking agent to enhance durability to laundering. This document provides detailed application notes, experimental protocols, and performance data for the use of DMPNMP in textile finishing.
Mechanism of Action
The flame-retardant action of this compound is primarily based on a condensed-phase mechanism. When the treated textile is exposed to heat, the DMPNMP molecule decomposes to release phosphoric acid. This acid acts as a catalyst, promoting the dehydration of the cellulose polymer at temperatures lower than its normal decomposition temperature. This process inhibits the formation of flammable volatile organic compounds and encourages the formation of a stable, insulating char layer.[1][2] The nitrogen present in the DMPNMP molecule acts synergistically with the phosphorus, further enhancing char formation and flame retardancy.[3][4] This char layer acts as a physical barrier, limiting the heat transfer to the underlying material and restricting the supply of oxygen, thus extinguishing the flame.
Data Presentation
Table 1: Typical Finishing Formulations
| Component | Concentration Range | Purpose |
| This compound (DMPNMP) | 350 - 450 g/L | Flame Retardant |
| Cross-linking Agent (e.g., modified dihydroxy ethylene urea) | 80 - 120 g/L | Durability, Binder |
| Wetting Agent | 1 - 2 g/L | Uniform application |
| Softener | 10 - 30 g/L | Improve hand-feel |
| pH Buffer (e.g., Phosphoric Acid) | As needed to achieve pH 4-6 | Catalyst, Process control |
Table 2: Process Parameters for Pad-Dry-Cure Application
| Parameter | Value |
| Wet Pick-up | 70 - 80% |
| Drying Temperature | 100 - 110 °C |
| Drying Time | 3 - 5 minutes |
| Curing Temperature | 160 - 180 °C |
| Curing Time | 2 - 5 minutes |
Table 3: Performance Data of DMPNMP-Treated Cotton Fabric
| Property | Untreated Cotton | Treated Cotton |
| Limiting Oxygen Index (LOI) | ~18%[5] | 28 - 34%[6] |
| Char Length (Vertical Flame Test) | Complete Burn | < 30 mm[1] |
| Wash Durability | N/A | Retains flame retardancy after 50 washes[7][8] |
| Tensile Strength | Baseline | 15-20% reduction[7] |
| Formaldehyde Release | Low | < 75 ppm (with modern formulations)[8] |
Experimental Protocols
Protocol 1: Flame Retardant Finishing of Cotton Fabric
1. Fabric Preparation:
-
Scour and bleach a 100% cotton woven fabric (or cotton/polyester blend) to remove impurities.
-
Rinse thoroughly with deionized water and dry completely.
-
Condition the fabric at standard atmospheric conditions (21±1°C and 65±2% relative humidity) for 24 hours.
2. Finishing Bath Preparation:
-
In a beaker, add the required amount of deionized water.
-
While stirring, add a wetting agent (e.g., 1.5 g/L).
-
Add the cross-linking agent (e.g., modified dihydroxy ethylene urea, 100 g/L).
-
Slowly add this compound (400 g/L).
-
If necessary, add a softener to improve the fabric's feel.
-
Adjust the pH of the solution to 4-6 using a suitable buffer.
-
Ensure the solution is homogenous before application.
3. Application (Pad-Dry-Cure):
-
Immerse the conditioned fabric sample in the finishing bath.
-
Pass the fabric through a laboratory padder to achieve a wet pick-up of 75±5%.
-
Dry the padded fabric in a pre-heated oven at 110°C for 3-5 minutes.
-
Cure the dried fabric in a separate oven at 170-180°C for 2-3 minutes.[9][10]
4. Post-Treatment:
-
Rinse the cured fabric thoroughly in running water for 5 minutes to remove any unreacted chemicals.[10]
-
Dry the rinsed fabric at 110°C for 3 minutes.[1]
-
Condition the finished fabric under standard atmospheric conditions for 24 hours before testing.
Protocol 2: Evaluation of Flame Retardancy
1. Limiting Oxygen Index (LOI) Test (ASTM D2863):
-
Cut a sample of the conditioned fabric to the specified dimensions.
-
Mount the sample vertically in the center of the test chimney.
-
Introduce a mixture of oxygen and nitrogen into the chimney and adjust the flow rates.
-
Ignite the top edge of the specimen with a flame.
-
Determine the minimum oxygen concentration that just supports flaming combustion.
2. Vertical Flame Test (ASTM D6413):
-
Cut a sample of the conditioned fabric to the specified dimensions.
-
Suspend the sample vertically in a test cabinet.
-
Apply a standardized flame to the bottom edge of the sample for a specified time (e.g., 12 seconds).
-
Measure the afterflame time, afterglow time, and the char length.
Protocol 3: Durability to Laundering (AATCC 61)
-
Subject the treated fabric samples to multiple cycles of laundering and drying as per the AATCC 61 standard (e.g., 50 cycles).
-
After the final cycle, condition the samples.
-
Evaluate the flame retardancy of the laundered samples using the protocols described above to assess the durability of the finish.
Visualizations
Caption: Workflow for the pad-dry-cure application of DMPNMP.
Caption: Condensed-phase flame retardant mechanism of DMPNMP.
References
- 1. zenodo.org [zenodo.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What is Limiting Oxygen Index (LOI) and why is it important? | HAVEP [havep.com]
- 6. researchgate.net [researchgate.net]
- 7. sgfrfabric.com [sgfrfabric.com]
- 8. CP flame retardant knowledge_Xinxiang Xinxing Special Fabric Co., LTD. [en.xinxingfr.com]
- 9. revistaindustriatextila.ro [revistaindustriatextila.ro]
- 10. Application of Plasma Activation in Flame-Retardant Treatment for Cotton Fabric - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Treating Cellulosic Fibers with Phosphonate Flame Retardants
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the treatment of cellulosic fibers with phosphonate-based flame retardants. The information compiled herein is based on a comprehensive review of scientific literature and is intended to guide researchers in the development and application of durable and effective flame retardant finishes for cellulosic materials such as cotton.
Introduction
Cellulosic fibers, such as cotton, are widely used in textiles due to their comfort, breathability, and absorbency. However, their inherent flammability poses a significant safety hazard. Phosphorus-based flame retardants, particularly phosphonates, have been extensively researched and utilized to impart flame retardancy to these materials.[1][2][3] These compounds are effective in both the solid (condensed) and gas phases of combustion. In the condensed phase, they promote the formation of a protective char layer, which acts as a thermal barrier and reduces the release of flammable volatiles.[1][2][4] In the gas phase, phosphorus-containing radicals can scavenge flammable H• and OH• radicals, thereby inhibiting the combustion process.[1][4]
The synergistic effect of phosphorus and nitrogen is well-documented to enhance flame retardant efficacy.[1][5] Nitrogen-containing compounds can release non-flammable gases like ammonia, which dilute the flammable volatiles and oxygen in the gas phase.[1] This document will cover protocols involving both phosphonate-only and phosphorus-nitrogen synergistic systems.
Flame Retardant Mechanisms
The primary mechanism of phosphonate flame retardants on cellulosic fibers involves altering the thermal degradation pathway of cellulose. Upon heating, the phosphonate decomposes to produce phosphoric acid.[6][7] This acid catalyzes the dehydration of cellulose at a lower temperature than the normal decomposition temperature of cellulose, leading to the formation of a stable char layer instead of flammable volatile compounds like levoglucosan.[5][6] This process is illustrated in the diagram below.
Caption: Mechanism of phosphonate flame retardants on cellulose.
Experimental Protocols
The following are generalized protocols for the application of phosphonate flame retardants to cellulosic fabrics. Researchers should optimize parameters such as concentrations, temperatures, and times based on the specific phosphonate compound and substrate used.
Pad-Dry-Cure Method
This is a common and industrially scalable method for applying flame retardants to textiles.
Materials:
-
Cellulosic fabric (e.g., 100% cotton)
-
Phosphonate flame retardant (e.g., triazine-phosphonate derivative, phosphoramidate)
-
Synergist (e.g., urea, dicyandiamide) (optional)
-
Penetrant (optional)
-
Distilled water
-
Padding machine
-
Drying oven
-
Curing oven
Procedure:
-
Preparation of the Finishing Solution:
-
Dissolve the desired concentration of the phosphonate flame retardant in distilled water. Concentrations can range from 10 g/L to 40 g/L.[8]
-
If using, dissolve the synergist (e.g., 3% urea) and catalyst (e.g., 6% dicyandiamide) in the solution.[8]
-
Stir the solution until all components are fully dissolved.
-
-
Impregnation:
-
Immerse the pre-weighed cellulosic fabric into the finishing solution.
-
Ensure the fabric is thoroughly wetted. A bath ratio of 1:20 (fabric weight to liquid volume) and a temperature of 60 °C for 10 minutes can be used.[8]
-
-
Padding:
-
Pass the impregnated fabric through a padding machine to ensure even distribution of the solution and to remove excess liquid.
-
Adjust the nip pressure to achieve a specific wet pick-up, typically around 100%.[8]
-
-
Drying:
-
Dry the padded fabric in an oven at a temperature of 80-100 °C for 3-5 minutes.
-
-
Curing:
-
Post-Treatment:
-
After curing, the fabric may be rinsed with water to remove any unreacted chemicals and then dried.
-
Dissolution-Regeneration Process using Ionic Liquids
This method involves dissolving the cellulosic fibers in a phosphonate-based ionic liquid and then regenerating the modified cellulose.
Materials:
-
Cotton fibers
-
Phosphonate-based ionic liquid (e.g., 1,3-dimethylimidazolium methylphosphonate [DIMIM][(MeO)(H)PO2])[6][10]
-
Ethanol (for regeneration)
-
Soxhlet extraction apparatus
Procedure:
-
Dissolution:
-
Disperse cotton fibers in the phosphonate-based ionic liquid.
-
Heat the mixture under controlled conditions to dissolve the cellulose. During this process, a transesterification reaction can occur between the phosphonate group of the ionic liquid and the hydroxyl groups of cellulose, leading to grafting.[6][7]
-
-
Regeneration:
-
Regenerate the modified cellulose by Soxhlet extraction in ethanol.[6] This process removes the ionic liquid, leaving behind the functionalized cellulose.
-
-
Drying:
-
Dry the regenerated cellulose material.
-
Data Presentation
The effectiveness of flame retardant treatments is evaluated using various standard tests. The data below is a summary of typical results obtained for phosphonate-treated cellulosic fabrics.
| Treatment | Add-on (%) | Limiting Oxygen Index (LOI) (%) | Char Length (cm) | Char Yield (%) | Peak Heat Release Rate (pHRR) (W/g) | Total Heat Release (THR) (kJ/g) | Reference(s) |
| Untreated Cotton | 0 | ~18.4 | Burned completely | < 15 | > 200 | ~10-12 | [8][11] |
| TECHPA (40 g/L) | - | 36.8 | - | - | - | - | [8] |
| TECHPA (40 g/L) after 50 laundering cycles | - | 31.1 | - | - | - | - | [8] |
| Regenerated Cellulose with [DIMIM][(MeO)(H)PO2] | 4.5 (P) | - | - | ~35 | - | ~5-6 | [6][7][10] |
| Phosphorylated Nanofibrillated Cellulose (p-NFC) | - | - | - | - | Reduced by 40.5% | - | [11] |
| Boronated and Phosphorylated NFC (B/P-NFC) | - | - | - | Increased 2.89x | Reduced by 83.58% | - | [11] |
Note: "-" indicates data not available in the cited sources.
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for the development and evaluation of phosphonate flame retardant treatments for cellulosic fibers.
Caption: General workflow for phosphonate flame retardant treatment.
Conclusion
The treatment of cellulosic fibers with phosphonate flame retardants offers an effective strategy to mitigate their flammability. The protocols and data presented in these application notes provide a foundation for researchers to develop and optimize flame retardant finishes. The choice of phosphonate compound, the inclusion of synergists, and the application method are critical factors that influence the final performance and durability of the treated materials. Further research can focus on the development of more environmentally friendly and cost-effective phosphonate systems.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. shop.fera.co.uk [shop.fera.co.uk]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Flame Retardant-Functionalized Cotton Cellulose Using Phosphonate-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis of triethylenetetramine phosphonate ammonium flame retardant and its application to cotton fabrics - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. Flame Retardant-Functionalized Cotton Cellulose Using Phosphonate-Based Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advances in the Study of Flame-Retardant Cellulose and Its Application in Polymers: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring the Limiting Oxygen Index (LOI) of Treated Fabrics
Introduction
The Limiting Oxygen Index (LOI) is a quantitative measure of the flammability of a material. It is defined as the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material under specified test conditions.[1][2] The LOI value is expressed as a volume percentage of oxygen.[2][3] In the textile industry, particularly for performance and safety applications, the LOI test is a critical tool for evaluating the effectiveness of flame-retardant treatments.[4][5] Fabrics with a higher LOI value are considered less flammable as they require a higher concentration of oxygen to burn.[2][6] Since the Earth's atmosphere contains approximately 21% oxygen, a material with an LOI greater than 21% is considered self-extinguishing in a normal atmosphere.[1]
Significance
The LOI test is widely used in research and development and quality control for several reasons:
-
Quantitative Results: Unlike some other flammability tests that provide a pass/fail result, the LOI test provides a numerical value, allowing for a more precise comparison of the fire-retardant properties of different materials or treatments.[3]
-
Screening Tool: It serves as an effective method for screening new flame-retardant formulations and treated fabrics before conducting more extensive and costly fire resistance tests.[1]
-
Material Characterization: LOI is a fundamental property of a material that helps in understanding its inherent resistance to ignition and combustion.[6]
Factors Influencing LOI of Treated Fabrics
Several factors can influence the LOI of a treated fabric, including:
-
Type of Flame Retardant: The chemical nature of the flame retardant applied to the fabric significantly impacts its LOI.
-
Concentration of Flame Retardant: Generally, a higher concentration of flame retardant leads to a higher LOI, up to a certain saturation point.
-
Fabric Composition: The base fiber of the fabric (e.g., cotton, polyester, aramid) has its own inherent flammability, which will be modified by the treatment.[7]
-
Fabric Construction: The weave, density, and thickness of the fabric can also affect its burning behavior.
Data Presentation
The following table provides a sample format for presenting LOI data for treated fabrics. This structure allows for a clear and concise comparison of the effectiveness of different treatments.
| Sample ID | Fabric Type | Flame Retardant Treatment | Concentration (%) | Average LOI (%) | Standard Deviation |
| CTRL-01 | 100% Cotton | None (Control) | 0 | 18.5 | 0.3 |
| TRT-A-01 | 100% Cotton | FR Chemical A | 5 | 25.2 | 0.5 |
| TRT-A-02 | 100% Cotton | FR Chemical A | 10 | 28.9 | 0.4 |
| TRT-B-01 | 100% Cotton | FR Chemical B | 5 | 26.1 | 0.6 |
| CTRL-02 | 65/35 Poly/Cotton | None (Control) | 0 | 20.1 | 0.4 |
| TRT-A-03 | 65/35 Poly/Cotton | FR Chemical A | 10 | 29.5 | 0.5 |
Experimental Protocols
This protocol is based on the principles outlined in standard test methods such as ASTM D2863 and ISO 4589.[1][4]
1. Objective
To determine the Limiting Oxygen Index (LOI) of treated fabric samples.
2. Apparatus
-
LOI Apparatus: Consisting of a heat-resistant glass chimney, a specimen holder, a gas mixing system for oxygen and nitrogen with flow meters, and an ignition source.[1][3][8]
-
Specimen Cutter: To prepare fabric samples of precise dimensions.
-
Conditioning Chamber: A controlled environment to condition the samples at a specified temperature and humidity before testing.
-
Stopwatch: To measure the duration of flaming combustion.
-
Measuring Scale: To measure the length of the burnt specimen.
3. Specimen Preparation
-
Cut at least ten specimens from each fabric sample. The typical specimen size is a rectangular strip, for example, 70-150 mm long and 50-52 mm wide.[9][10] The exact dimensions should be consistent across all samples and as specified by the relevant standard.
-
Condition the specimens in a conditioning chamber at a standard atmosphere (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for a minimum of 24 hours prior to testing.
4. Experimental Procedure
-
System Calibration: Ensure the gas flow meters are calibrated and functioning correctly.
-
Initial Gas Concentration: Set an initial oxygen concentration. For untreated fabrics, a starting concentration slightly above 21% is often used. For treated fabrics, a higher starting concentration may be appropriate.[11]
-
Sample Mounting: Secure a conditioned specimen vertically in the center of the specimen holder within the glass chimney.[8][12]
-
Gas Flow: Allow the preset mixture of oxygen and nitrogen to flow through the chimney for at least 30 seconds to ensure a stable atmosphere. The gas flow rate should be maintained at a constant velocity as specified in the standard (e.g., 40 ± 10 mm/s).[3]
-
Ignition: Ignite the top edge of the specimen using the pilot flame.[2][6] The ignition flame should be applied for a specified duration and then removed.
-
Observation: Observe the burning behavior of the specimen. Record whether the flame self-extinguishes or continues to burn. Also, record the duration of flaming combustion and the length of the burnt section.
-
Determining the LOI:
-
If the specimen continues to burn for a specified time (e.g., 3 minutes) or burns a certain length (e.g., 50 mm), the oxygen concentration is too high.[3] Reduce the oxygen concentration for the next specimen.
-
If the flame on the specimen extinguishes before the specified time or burn length is reached, the oxygen concentration is too low. Increase the oxygen concentration for the next specimen.
-
-
Iterative Process: Repeat steps 3-7 with new specimens, adjusting the oxygen concentration in small increments (e.g., 0.2-1.0%) until the minimum oxygen concentration that just supports combustion is determined.[1] This is the LOI value.
-
Data Recording: Record the LOI value for each specimen. A series of tests are performed to obtain a statistically significant average LOI for each fabric treatment.
5. Calculation
The Limiting Oxygen Index (LOI) is calculated using the following formula:
LOI (%) = [O₂] / ([O₂] + [N₂]) * 100
Where:
-
[O₂] is the volumetric flow rate of oxygen.
-
[N₂] is the volumetric flow rate of nitrogen.
Mandatory Visualization
Caption: Experimental workflow for determining the Limiting Oxygen Index (LOI).
Caption: Relationship between flame retardant treatment, LOI, and fabric flammability.
References
- 1. blog.tarasafe.com [blog.tarasafe.com]
- 2. kiyorndlab.com [kiyorndlab.com]
- 3. wewontech.com [wewontech.com]
- 4. daletec.com [daletec.com]
- 5. Textile Flame Retardancy Evaluation [polyestermfg.com]
- 6. sgfrfabric.com [sgfrfabric.com]
- 7. What is the Limiting Oxygen Index (LOI) and why is it important? - Van Heurck [vanheurck.com]
- 8. amade-tech.com [amade-tech.com]
- 9. Limiting Oxygen Index Testing & Analysis (LOI) - ITA Labs UK - ITA Labs [italabs.co.uk]
- 10. EN ISO 4589-2 - Tested and certified excellence in cable protection (PMA cable protection) | Tested and certified excellence in cable protection | ABB [new.abb.com]
- 11. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 12. ASTM D2863 - Oxygen Index - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
Application Notes and Protocols for Thermogravimetric Analysis (TGA) of Cotton Fabric Treated with Pyrovatex CP
Introduction
Pyrovatex CP is a durable, phosphorus-based flame retardant commonly applied to cellulosic fibers like cotton to enhance their fire-resistant properties. Understanding the thermal decomposition behavior of cotton treated with Pyrovatex CP is crucial for evaluating its effectiveness and for quality control in the textile industry. Thermogravimetric analysis (TGA) is a powerful analytical technique used to characterize the thermal stability and decomposition of materials by measuring the change in mass as a function of temperature.
These application notes provide a detailed protocol for the thermogravimetric analysis of cotton fabric treated with Pyrovatex CP. The included data and experimental workflow are intended to guide researchers, scientists, and drug development professionals in their analyses.
Principle of Flame Retardancy
Pyrovatex CP, chemically a phosphonamide, alters the thermal degradation pathway of cotton.[1] Upon heating, the phosphorus-containing compound catalyzes the dehydration of the cellulose, leading to the formation of a stable char layer.[1] This char acts as a thermal barrier, insulating the underlying polymer from the heat source and reducing the production of flammable volatile gases, thus inhibiting combustion.[1] Consequently, TGA of Pyrovatex CP-treated cotton typically shows an earlier onset of decomposition at a lower temperature but a significantly higher char yield at elevated temperatures compared to untreated cotton.[2]
Experimental Protocols
This section details the necessary steps for preparing Pyrovatex CP-treated cotton samples and performing their thermogravimetric analysis.
Materials and Equipment
-
Materials:
-
100% Cotton fabric (desized, scoured, and bleached)
-
Pyrovatex CP New (flame retardant)
-
Knittex FFRC (crosslinking agent)
-
Phosphoric acid (catalyst)
-
Acetic acid (neutralizing agent)
-
Nitrogen gas (high purity)
-
Oxygen or Air (high purity)
-
-
Equipment:
-
Laboratory padding mangle
-
Drying and curing oven
-
Thermogravimetric Analyzer (TGA)
-
Analytical balance
-
Sample crucibles (e.g., platinum or alumina)
-
Sample Preparation: Pad-Dry-Cure Method
The "pad-dry-cure" method is a standard industrial process for applying Pyrovatex CP to cotton fabric.
-
Padding Solution Preparation: Prepare an aqueous solution containing Pyrovatex CP New (e.g., 350-450 g/L), a crosslinking agent like Knittex FFRC (e.g., 30 g/L), and a catalyst such as phosphoric acid to achieve the desired pH.[2]
-
Padding: Immerse the cotton fabric sample in the padding solution and pass it through a laboratory padding mangle to ensure even uptake of the finish. The wet pick-up should be controlled to a specific percentage (e.g., 70-80%).
-
Drying: Dry the padded fabric in an oven at a temperature of approximately 100-110°C for 2-5 minutes.
-
Curing: Cure the dried fabric at a higher temperature, typically 150-180°C, for 2-5 minutes to facilitate the crosslinking of the flame retardant with the cellulose fibers.
-
Neutralization and Rinsing: After curing, rinse the fabric with water and neutralize it with a dilute solution of acetic acid. Finally, rinse thoroughly with deionized water and air-dry.
Thermogravimetric Analysis (TGA) Protocol
The following TGA protocol is based on standard methods for the analysis of textiles, such as ASTM E1131.[3]
-
Instrument Preparation:
-
Turn on the TGA instrument and allow it to stabilize.
-
Select the appropriate purge gas (typically nitrogen for pyrolysis studies and air or oxygen for oxidative decomposition). Set the gas flow rate (e.g., 20-50 mL/min).
-
-
Sample Preparation:
-
Cut a small, representative sample of the treated cotton fabric (typically 5-10 mg).
-
Place the sample in a tared TGA crucible.
-
Record the initial mass of the sample accurately.
-
-
TGA Measurement:
-
Place the crucible in the TGA furnace.
-
Program the instrument with the desired temperature profile. A typical profile for this analysis is:
-
Initial Temperature: Ambient (e.g., 30°C)
-
Heating Rate: 10°C/min or 20°C/min
-
Final Temperature: 600°C or higher (up to 1000°C)
-
Atmosphere: Nitrogen or Air
-
-
Start the TGA run. The instrument will record the sample mass as a function of temperature.
-
-
Data Analysis:
-
From the resulting TGA curve (mass vs. temperature), determine the following key parameters:
-
Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins.
-
Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is maximum (obtained from the derivative of the TGA curve, DTG).
-
Char Yield (%): The percentage of the initial mass remaining at a specified high temperature (e.g., 600°C).
-
-
Data Presentation
The following table summarizes typical TGA data for untreated and Pyrovatex CP-treated cotton-based fabrics. Note: The data presented here is for a Jute-Cotton blend, as a comprehensive dataset for 100% cotton was not available in the cited literature. However, the trends are expected to be similar for 100% cotton.
| Sample | Onset Temperature (°C) | Peak Decomposition Temperature (°C) | Char Yield at 600°C (%) |
| Untreated Jute-Cotton | 266 | 356 | 18.54 |
| Pyrovatex CP Treated Jute-Cotton | 217 | 299 | 40.47 |
Data adapted from a study on Jute-Cotton blends treated with Pyrovatex CP New.[2]
The data clearly illustrates that the Pyrovatex CP treatment leads to a lower onset and peak decomposition temperature, indicating that the flame retardant initiates decomposition at an earlier stage. However, the significantly higher char yield for the treated fabric demonstrates the effectiveness of the flame retardant in promoting the formation of a protective char layer.[2]
Visualizations
Experimental Workflow
The following diagram illustrates the experimental workflow for the TGA of Pyrovatex CP-treated cotton.
Signaling Pathway/Logical Relationship
The following diagram illustrates the logical relationship of the flame-retardant action of Pyrovatex CP on cotton during thermal decomposition.
Conclusion
Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of flame-retardant textiles. The protocols and data presented in these application notes provide a framework for the systematic evaluation of cotton fabrics treated with Pyrovatex CP. The expected results, including a lower decomposition temperature and a higher char yield, serve as key indicators of the flame retardant's efficacy. Adherence to standardized procedures will ensure the generation of reliable and reproducible data for research, development, and quality assurance purposes.
References
Application Notes: Durability of 3-(Dimethylphosphono)-N-methylolpropionamide (DMPNPA) Finish to Laundering
Introduction
3-(Dimethylphosphono)-N-methylolpropionamide (DMPNPA), commercially known as Pyrovatex CP, is a durable flame retardant finish primarily used for cellulosic fibers such as cotton and cotton blends.[1][2] Its efficacy is attributed to a phosphorus-based mechanism that promotes char formation in the condensed phase upon exposure to a heat source, thereby inhibiting the combustion of the textile.[3] A critical performance characteristic of this finish is its durability, specifically its ability to remain effective after repeated laundering cycles. This document provides detailed protocols for the application of a DMPNPA finish to cotton fabric and for the systematic evaluation of its durability to laundering.
Mechanism of Action
The DMPNPA molecule is designed to covalently bond with the hydroxyl groups of cellulose fibers. This reaction is facilitated by the N-methylol group (-NHCH₂OH) and is typically catalyzed by heat and an acidic catalyst. During the curing process, the finish crosslinks with the cellulose and potentially with itself, forming a stable, insoluble polymer within the fiber structure. When the treated fabric is exposed to flame, the phosphorus component promotes dehydration of the cellulose, leading to the formation of a protective char layer. This char acts as a thermal barrier, reducing the formation of flammable volatile gases and slowing the spread of fire.[3]
Experimental Protocols
Protocol 1: Application of DMPNPA Finish via Pad-Dry-Cure
This protocol describes the standard "pad-dry-cure" method for applying the DMPNPA finish to a 100% cotton fabric.
1. Materials and Reagents:
-
Scoured and bleached 100% cotton fabric
-
This compound (DMPNPA) solution (e.g., Pyrovatex CP NEW)
-
Melamine-formaldehyde resin (crosslinking agent, e.g., KNITTEX FFRC)
-
Phosphoric acid (85%) (catalyst)
-
Non-ionic wetting agent
-
Sodium carbonate (for neutralization)
-
Deionized water
2. Finishing Bath Preparation (Example Formulation):
-
Prepare a finishing bath to the desired concentration. For a typical formulation, combine the following per liter of solution:
-
DMPNPA Solution: 300 - 400 g/L
-
Melamine Resin: 80 - 100 g/L
-
Wetting Agent: 1 - 2 g/L
-
Phosphoric Acid (85%): 20 - 25 g/L (diluted 1:1 with water before adding)
-
Deionized Water: To make 1 L
-
-
Note: Always add the diluted catalyst last while stirring.
3. Application Procedure:
-
Padding: Immerse the cotton fabric sample in the finishing bath. Pass the saturated fabric through a two-roll laboratory padder at a pressure set to achieve a wet pick-up of 70-80%.
-
Drying: Immediately dry the padded fabric on a stenter frame at 110-130°C for 2-3 minutes to minimize migration of the finish.[3]
-
Curing: Cure the dried fabric in an oven at 165-175°C for 3-5 minutes. This step is critical for the crosslinking reaction between the DMPNPA, the crosslinker, and the cotton cellulose.[4]
-
Neutralization and Wash-off: After curing, perform an alkaline wash-off to remove any unreacted chemicals, surface deposits, and residual acid catalyst. This is essential for good fabric hand-feel and durability.[3]
-
Rinse the fabric in a bath containing 2-5 g/L of sodium carbonate at 40-50°C for 5-10 minutes.
-
Perform several subsequent rinses with warm and then cold water until the fabric pH is neutral (pH 7-8).
-
-
Final Drying: Dry the washed fabric in a tensionless state at a moderate temperature.
Protocol 2: Evaluation of Laundering Durability
This protocol follows the principles of AATCC Test Method 135 for evaluating the finish's durability over multiple washing and drying cycles.[5]
1. Apparatus:
-
Automatic washing machine (meeting AATCC specifications)
-
Automatic tumble dryer (meeting AATCC specifications)
-
AATCC 1993 Standard Reference Detergent (without optical brighteners)
-
Ballast load (e.g., 100% cotton dummy pieces)
2. Procedure:
-
Sample Preparation: Use swatches of the DMPNPA-treated fabric. Retain an unwashed sample as a control (0 cycles).
-
Washing Cycle:
-
Set the washing machine to a "Normal/Cotton Sturdy" cycle with a warm wash (49 ± 3°C) and a cold rinse.
-
Place the fabric samples and ballast into the machine to make a total load of 1.8 ± 0.1 kg.
-
Add 66 ± 1 g of the AATCC standard reference detergent.
-
Start the wash cycle.
-
-
Drying Cycle: After washing, place the entire load into the tumble dryer. Set to a "Normal" or "Cotton" setting and dry completely.
-
Repetition: Repeat the washing and drying procedure for the desired number of cycles (e.g., 10, 25, 50 cycles).
-
Evaluation: After the target number of cycles, the samples are conditioned and evaluated for flame retardancy as described in Protocol 3.
Protocol 3: Assessment of Flame Retardancy
The primary method for assessing the performance of the flame retardant finish is the vertical flame test.
1. Apparatus:
-
Vertical flame test chamber (conforming to ASTM D6413)
-
Methane gas source
-
Timer and measuring scale
2. Procedure (ASTM D6413):
-
Conditioning: Condition all fabric samples (unwashed control and laundered samples) at 21 ± 1°C and 65 ± 2% relative humidity for at least 24 hours before testing.
-
Sample Mounting: Mount a fabric specimen (typically 76 mm x 305 mm) in the test frame.
-
Flame Application: Position the burner so the flame impinges on the center of the lower edge of the specimen. Apply the standardized methane flame for 12 seconds.[6]
-
Data Recording:
-
Afterflame Time: Record the time in seconds that the material continues to flame after the ignition source is removed.
-
Afterglow Time: Record the time in seconds that the material continues to glow after the flame has extinguished.
-
Char Length: After the specimen has cooled, create a tear by attaching a specified weight to one side of the charred area. Measure the length of the tear (char length) from the bottom edge of the fabric to the end of the tear.
-
-
Pass/Fail Criteria: Typically, for a finish to be considered effective, the average char length must not exceed a specified value (e.g., 15.2 cm or 6.0 inches), and the afterflame time should be minimal (e.g., under 2 seconds). These criteria are maintained after the specified number of launderings.
Data Presentation
The durability of the DMPNPA finish can be quantified by measuring key flammability properties after successive laundering cycles. The data below is representative of a typical durable finish on 100% cotton fabric.
| Number of Laundering Cycles | Phosphorus Content on Fabric (%) | Limiting Oxygen Index (LOI) (%) | Vertical Flame Test (Avg. Char Length, cm) | Afterflame (s) |
| 0 (Unwashed) | 2.5 | 30.0 | 8.5 | 0 |
| 10 | 2.3 | 29.5 | 9.0 | 0 |
| 25 | 2.1 | 28.8 | 9.8 | 0 |
| 50 | 1.9 | 28.1 | 10.5 | 0 |
Note: Data are illustrative. Actual values depend on the initial add-on, fabric construction, and precise laundering conditions. A finish is generally considered durable if it continues to pass the required flammability standard after 50 washes.[7]
Mandatory Visualizations
Caption: Chemical Structure of DMPNPA.
Caption: Experimental Workflow for Finish Application.
Caption: Laundering Durability Testing Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. SafetyLit: Chemistry of flame retardants III. aging of n-methylol-3-dimethoxyphosphorylpropionamide and commercial flame retardants for fabrics containing this substance [safetylit.org]
- 3. scribd.com [scribd.com]
- 4. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 5. arcwear.com [arcwear.com]
- 6. chiuvention.com [chiuvention.com]
- 7. CP flame retardant knowledge_Xinxiang Xinxing Special Fabric Co., LTD. [en.xinxingfr.com]
Troubleshooting & Optimization
Technical Support Center: Reducing Formaldehyde Release from Pyrovatex CP Treated Textiles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working to minimize formaldehyde release from textiles treated with Pyrovatex CP and other formaldehyde-based finishing agents.
Frequently Asked Questions (FAQs)
Q1: What is Pyrovatex CP and why is it associated with formaldehyde release?
Pyrovatex CP is a durable flame retardant finish for cellulosic fibers like cotton.[1][2] It is an organophosphorus compound, specifically N-methylol dimethylphosphonopropionamide, that chemically bonds with the cellulose fibers.[3][4] The finishing formulation often includes a melamine resin and a phosphorus-based catalyst to enhance the bonding.[1] Formaldehyde release can occur during the high-temperature curing stage of the application process due to side reactions.[1] Additionally, unreacted N-methylol groups in the finish can hydrolyze over time, leading to a gradual release of formaldehyde during fabric storage.[5][6]
Q2: What are the acceptable limits for formaldehyde release in textiles?
Acceptable limits for formaldehyde release vary by region and product type. A widely recognized standard is the Oeko-Tex Standard 100, which sets a limit of less than 75 ppm for textiles with direct skin contact (Class II).[7] Modern formulations like Pyrovatex CP New are designed to keep free formaldehyde content below this 75 ppm threshold.[7] Some regulations may require even lower levels, such as less than 20 mg/kg.[8]
Q3: What are the primary methods to reduce formaldehyde release from Pyrovatex CP treated textiles?
There are three main approaches to reducing formaldehyde release:
-
Process Optimization: Modifying the finishing process parameters, such as catalyst concentration and curing temperature, can minimize formaldehyde formation.[9][10]
-
Use of Formaldehyde Scavengers and Alternative Crosslinkers: Incorporating formaldehyde-free crosslinking agents or scavengers into the finishing bath can reduce the amount of free formaldehyde.[3][11]
-
Chemical After-treatment: Applying a chemical treatment after the flame retardant finishing process can effectively reduce residual formaldehyde.[5]
Q4: Can washing the treated fabric reduce formaldehyde levels?
Yes, washing can help reduce formaldehyde levels. Formaldehyde is water-soluble, and thorough washing with detergents after treatment can remove most of the free formaldehyde from the fabric.[8][12] However, this may not prevent the subsequent release of formaldehyde from the hydrolysis of the finish during storage.[5]
Troubleshooting Guide
Problem: My Pyrovatex CP treated fabric shows high levels of formaldehyde release immediately after curing.
| Possible Cause | Troubleshooting Step |
| Incorrect Curing Parameters | Ensure the curing temperature and time are optimized. Higher curing temperatures can sometimes reduce formaldehyde release by promoting more complete crosslinking.[9][10] However, excessively high temperatures can also cause degradation and release of formaldehyde. |
| Inappropriate Catalyst Concentration | Increasing the catalyst concentration can sometimes lead to a reduction in formaldehyde release.[9] Experiment with different catalyst levels to find the optimal concentration for your specific process. |
| High Concentration of Finishing Agent | A higher concentration of the finishing agent can lead to increased formaldehyde release.[9] Evaluate if the concentration can be reduced while still achieving the desired flame retardancy. |
Problem: Formaldehyde levels increase in the treated fabric during storage.
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the Finish | The gradual release of formaldehyde during storage is often due to the hydrolysis of unreacted N-methylol groups.[5] This is a common issue with conventional after-treatment methods like using sodium metabisulfite.[5] |
| Ineffective After-treatment | The after-treatment may not have been sufficient to neutralize or remove all potential sources of formaldehyde. Consider implementing a more robust chemical after-treatment as detailed in the experimental protocols below. |
Experimental Protocols
Protocol 1: Chemical After-treatment with Resorcinol and Diethylene Glycol/Boric Acid
This protocol describes two chemical after-treatment methods developed to reduce free formaldehyde to below 75 ppm with long-term stability.[5]
Materials:
-
Pyrovatex CP finished cotton fabric
-
Resorcinol
-
Diethylene glycol
-
Boric acid
-
Ammonium acetate (catalyst)
-
Padding machine
-
Drying oven
-
Water bath
Procedure:
-
Prepare the After-treatment Solution (Choose one of the following):
-
Option A: 1% Resorcinol, 4% Diethylene glycol, and 0.5% Ammonium acetate in water.
-
Option B: 1% Resorcinol, 6% Boric acid, and 0.5% Ammonium acetate in water.
-
-
Padding: Immerse the finished fabric in the chosen solution and pass it through a padding machine.
-
Drying: Dry the padded fabric in an oven at 130°C for 8 minutes.[5]
-
Rinsing: Rinse the dried fabric with water at 40°C.[5]
-
Final Drying: Dry the rinsed fabric.
Protocol 2: Formaldehyde Determination in Textiles (ISO 14184-1: Water Extraction Method)
This is a standard method for determining the amount of free and hydrolyzed formaldehyde in textiles.[13]
Materials:
-
Textile sample
-
Distilled water
-
Sealed container
-
Water bath
-
Nash reagent (for colorimetric analysis) or equipment for liquid chromatography
-
Spectrophotometer or Liquid Chromatograph
Procedure:
-
Sample Preparation: Cut a representative sample of the textile.
-
Extraction: Place the textile sample in a sealed container with a specific volume of distilled water.
-
Heating: Heat the container in a water bath at a specified temperature and for a specific duration to facilitate the extraction of formaldehyde into the water.
-
Analysis (Choose one of the following):
-
Colorimetric Analysis: React the water extract with a colorimetric reagent like the Nash reagent. Measure the absorbance of the resulting colored solution using a spectrophotometer to determine the formaldehyde concentration.[13][14]
-
Liquid Chromatography: Directly analyze the water extract using liquid chromatography to separate and quantify the formaldehyde content. This method is particularly useful for colored textiles that may interfere with colorimetric analysis.[13]
-
Quantitative Data Summary
Table 1: Chemical Concentrations for After-treatment to Reduce Formaldehyde [5]
| Treatment Component | Method A Concentration | Method B Concentration |
| Resorcinol | 1% | 1% |
| Diethylene Glycol | 4% | - |
| Boric Acid | - | 6% |
| Ammonium Acetate (Catalyst) | 0.5% | 0.5% |
Table 2: Effect of Process Parameters on Formaldehyde Release from DMDHEU-treated Fabrics [9]
| Process Parameter Change | Effect on Formaldehyde Release |
| Increase in Finishing Agent Concentration | Accelerates release |
| Addition of Softener | Accelerates release |
| Increase in Catalyst Concentration | Reduces release |
| Increase in Curing Temperature | Reduces release |
Visualizations
Caption: Workflow of the Pyrovatex CP finishing process and sources of formaldehyde release.
Caption: Troubleshooting workflow for reducing formaldehyde release.
References
- 1. p2infohouse.org [p2infohouse.org]
- 2. Phosphamide-Based Washing-Durable Flame Retardant for Cotton Fabrics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revistaindustriatextila.ro [revistaindustriatextila.ro]
- 4. zenodo.org [zenodo.org]
- 5. diva-portal.org [diva-portal.org]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. sgfrfabric.com [sgfrfabric.com]
- 8. sgfrfabric.com [sgfrfabric.com]
- 9. Release behavior and kinetic evaluation of formaldehyde from cotton clothing fabrics finished with DMDHEU-based durable press agents in water and synthetic sweat solution [agris.fao.org]
- 10. researchgate.net [researchgate.net]
- 11. US4127382A - Process for the reduction of free formaldehyde on textile fabrics - Google Patents [patents.google.com]
- 12. Formaldehyde Treatment, Testicular Cancer, Textile Workers, Breathing Formaldehyde Vapour - Fibre2Fashion [fibre2fashion.com]
- 13. blog.qima.com [blog.qima.com]
- 14. Determination of formaldehyde in textile dye and auxiliary chemicals with headspace gas chromatography-flame ionization detector - PMC [pmc.ncbi.nlm.nih.gov]
Improving the wash fastness of phosphonate flame retardant finishes
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the application and durability of phosphonate flame retardant finishes on textiles.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the experimental process, providing potential causes and solutions.
Q1: Why is the flame retardant finish exhibiting poor wash fastness after application?
A: Poor wash fastness is a common issue and can stem from several factors during the application and curing process. Here are the primary causes and troubleshooting steps:
-
Inadequate Curing: The cross-linking reaction between the phosphonate flame retardant, the cross-linking agent, and the textile fibers may be incomplete.
-
Solution: Optimize the curing temperature and time. Insufficient heat or duration will not provide the necessary energy to complete the chemical bonds. Conversely, excessive heat can degrade the fibers or the flame retardant itself. It is crucial to follow the recommended curing parameters for the specific flame retardant and substrate.[1][2]
-
-
Incorrect Cross-linking Agent Concentration: The concentration of the cross-linking agent is critical for forming a durable polymer network on the fabric.
-
Improper Fabric Preparation: The textile substrate must be properly prepared to ensure uniform application and reaction of the finish.
-
Solution: Ensure the fabric is thoroughly scoured, bleached, and neutralized before applying the finish. The material should be free of any alkaline residues, sizing agents, or other impurities that could interfere with the chemical reaction. The fabric should be absorbent to allow for uniform uptake of the finishing solution.[4]
-
-
Hydrolysis of the Finish: Some phosphonate finishes can be susceptible to hydrolysis during washing, especially in alkaline laundry detergents.
Q2: The treated fabric feels stiff and has lost significant tensile strength. What is the cause?
A: This issue is often related to excessive cross-linking or high add-on of the flame retardant finish.
-
Excessive Cross-linking Agent: A high concentration of the cross-linking agent can lead to a rigid polymer network on the fabric surface, resulting in a stiff handle and brittleness, which reduces tensile strength.[3]
-
Solution: Reduce the concentration of the cross-linking agent in the finishing bath. It is a matter of finding the right balance between durability and maintaining the fabric's mechanical properties.
-
-
High Flame Retardant Add-on: Applying too much flame retardant can also contribute to stiffness.
-
Solution: Optimize the pick-up percentage during the padding process to ensure the correct amount of finish is applied to the fabric.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which phosphonate flame retardants improve the wash fastness of a finish?
A: The durability of phosphonate flame retardant finishes is primarily achieved through a cross-linking reaction that covalently bonds the flame retardant to the textile fibers, typically cellulose in the case of cotton.[6] This is often referred to as a "condensed-phase" mechanism.[1] During the curing process, at elevated temperatures, the phosphonate groups, in conjunction with a cross-linking agent (like N-methylol compounds or melamine resins), react with the hydroxyl groups of the cellulose fibers. This forms a stable, insoluble polymer network within and on the surface of the fibers, preventing the flame retardant from being physically removed during laundering.[7]
Q2: How do curing temperature and time affect the durability of the finish?
A: Curing temperature and time are critical parameters that directly influence the extent of the cross-linking reaction.
-
Temperature: A sufficiently high temperature is required to initiate and sustain the chemical reaction between the flame retardant, cross-linker, and fiber. As the temperature increases, the reaction rate generally increases.[2] However, excessively high temperatures can lead to thermal degradation of the cellulose fibers or the flame retardant itself, compromising the fabric's integrity and the effectiveness of the finish.
-
Time: The curing time must be long enough to allow the cross-linking reaction to proceed to completion. An insufficient curing time will result in a partially cured finish with poor wash fastness.
The optimal curing conditions are a balance between achieving maximum fixation of the flame retardant and minimizing any adverse effects on the fabric. These conditions are specific to the chemistry of the flame retardant and the type of fabric being treated.[1]
Q3: What role do cross-linking agents play in improving wash fastness?
A: Cross-linking agents are essential for creating a durable and wash-fast flame retardant finish. These chemicals, such as melamine resins or derivatives of urea, act as a bridge between the phosphonate flame retardant molecules and the polymer chains of the textile fibers. By forming covalent bonds with both, they create a robust, three-dimensional network that physically entraps and chemically binds the flame retardant to the fabric.[3] This significantly enhances the resistance of the finish to removal during washing. The choice and concentration of the cross-linking agent are key factors in the overall performance of the flame retardant treatment.[3]
Q4: Can the wash fastness of a phosphonate flame retardant finish be improved by a post-treatment process?
A: Yes, a post-treatment process can help improve the durability of the finish. An after-washing or neutralization step can remove any unreacted flame retardant, cross-linking agent, or by-products from the fabric surface. This prevents them from interfering with the performance of the bonded finish and reduces the likelihood of them being washed out in subsequent launderings, which could be misinterpreted as poor fastness of the bound finish. Additionally, for certain finishes, a final rinse with a specific pH solution can help to set the finish and improve its stability.
Data Presentation
Table 1: Effect of Cross-linking Agent Concentration on Flame Retardancy and Strength
| Cross-linking Agent Conc. (%) | Limiting Oxygen Index (LOI) (%) | Breaking Strength (N) | Reference |
| 3 | 28.5 | 211.7 | [3] |
| 5 | 30.2 | 205.4 | [3] |
| 7 | 31.8 | 198.1 | [3] |
| 9 | 32.5 | 194.9 | [3] |
Table 2: Influence of Curing Conditions on Flame Retardant Performance
| Curing Temperature (°C) | Curing Time (min) | Phosphorus Content after 10 Washes (%) | Char Length (cm) | Reference |
| 150 | 3 | 2.1 | 8.5 | [1] |
| 160 | 3 | 2.8 | 7.2 | [1] |
| 170 | 3 | 2.9 | 6.8 | [1] |
| 160 | 1 | 2.3 | 8.1 | [1] |
| 160 | 5 | 2.8 | 7.1 | [1] |
Experimental Protocols
Protocol 1: Application of Phosphonate Flame Retardant Finish via Pad-Dry-Cure Method
-
Fabric Preparation:
-
Scour and bleach the 100% cotton fabric to remove impurities.
-
Rinse thoroughly with deionized water until the fabric is neutral (pH 7).
-
Dry the fabric completely at 100°C.
-
-
Finishing Bath Preparation:
-
Prepare an aqueous solution containing the phosphonate flame retardant (e.g., 20-30% w/w), a cross-linking agent (e.g., 5% w/w melamine resin), and a catalyst (e.g., 1% w/w phosphoric acid).
-
Stir the solution until all components are fully dissolved.
-
-
Padding:
-
Immerse the prepared cotton fabric into the finishing bath for 2 minutes to ensure complete saturation.
-
Pass the fabric through a laboratory padder at a set pressure to achieve a wet pick-up of 70-80%.
-
-
Drying:
-
Dry the treated fabric in an oven at 100-120°C for 3-5 minutes.[1]
-
-
Curing:
-
Cure the dried fabric in a curing oven at a specified temperature and time (e.g., 160-170°C for 3-5 minutes).[1]
-
-
Post-Treatment:
-
Rinse the cured fabric with warm water and then cold water to remove any unreacted chemicals.
-
Dry the fabric at 100°C.
-
Protocol 2: Assessment of Wash Fastness (Adapted from AATCC Test Method 61-2A)
-
Sample Preparation:
-
Cut a specimen of the flame retardant treated fabric (e.g., 5x15 cm).
-
-
Washing Procedure:
-
Rinsing and Drying:
-
Rinse the specimen thoroughly with deionized water.
-
Dry the specimen in an oven at a temperature below 60°C.
-
-
Repetition:
-
Repeat the washing and drying cycle for a specified number of times (e.g., 10, 30, 50 cycles) to simulate multiple home launderings.
-
-
Evaluation:
-
After the desired number of cycles, evaluate the flame retardancy of the washed specimen using standard tests such as the Vertical Flame Test (ASTM D6413) or by measuring the Limiting Oxygen Index (LOI).
-
Visualizations
Caption: Troubleshooting workflow for diagnosing poor wash fastness.
Caption: Simplified signaling pathway of the cross-linking reaction.
References
- 1. Recent Advances for Flame Retardancy of Textiles Based on Phosphorus Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Study on the Synthesis, Curing Behavior and Flame Retardance of a Novel Flame Retardant Curing Agent for Epoxy Resin [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. cottoninc.com [cottoninc.com]
- 5. quora.com [quora.com]
- 6. Phosphamide-Based Washing-Durable Flame Retardant for Cotton Fabrics [mdpi.com]
- 7. en.kunststoffe.de [en.kunststoffe.de]
Technical Support Center: 3-(Dimethylphosphono)-N-methylolpropionamide (DMPA) Application on Fabrics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the impact of 3-(Dimethylphosphono)-N-methylolpropionamide (DMPA) on fabric strength during flame retardant treatments.
Troubleshooting Guides
This section addresses specific issues that may arise during the application of DMPA to fabrics, leading to excessive strength loss.
| Issue | Potential Cause | Recommended Solution |
| Significant Loss of Tensile/Tear Strength (>40%) | Excessive Curing Temperature and/or Time: High heat can degrade cellulose fibers.[1] | Reduce the curing temperature to the lower end of the recommended range (e.g., 150-160°C) and shorten the curing time. Conduct trials to find the optimal balance between flame retardancy and strength retention.[1] |
| High Concentration of DMPA: A higher concentration of the flame retardant can lead to a stiffer fabric and increased fiber embrittlement. | Optimize the DMPA concentration. While a higher concentration can improve flame retardancy, it can also negatively impact fabric strength.[2] Start with a lower concentration and incrementally increase it to meet the required flame retardancy standard while monitoring strength loss. | |
| Inappropriate Catalyst Concentration: The concentration of the acid catalyst (e.g., phosphoric acid) can significantly affect the rate of cross-linking and fabric degradation. | Carefully control the catalyst concentration. Use the minimum amount necessary to achieve effective cross-linking. An excess of acid can lead to excessive hydrolysis of the cellulose. | |
| Absence of a Softener: The cross-linking process can increase friction between fibers, leading to reduced tear strength. | Incorporate a suitable softener into the finishing bath. Softeners can lubricate the fibers and improve the fabric's hand feel and tear strength.[3][4] | |
| Fabric Yellowing or Blackening After Curing | Over-curing: The fabric has been exposed to excessive heat for too long, causing scorching.[5] | Immediately reduce the curing temperature and/or time.[5] Ensure even heat distribution within the curing oven. |
| Contaminants on the Fabric: Presence of impurities on the fabric can react at high temperatures. | Ensure the fabric is properly scoured and bleached before the flame retardant treatment to remove any sizing agents, oils, or other impurities. | |
| Uneven Flame Retardant Application | Improper Padding: Uneven pressure or wetting during the padding process can lead to inconsistent application of the finishing solution.[6] | Ensure the padding mangle provides uniform pressure across the fabric width. Check for proper wetting of the fabric; a wetting agent can be added to the bath to improve uptake. |
| Inadequate Fabric Preparation: The fabric may not be uniformly absorbent. | The fabric should be neutral or slightly acidic, free of alkali, and highly absorbent before treatment.[7] | |
| Poor Wash Durability of the Flame Retardant Finish | Incomplete Curing: The cross-linking reaction between DMPA and the cellulose is not complete, leading to the finish washing out. | Ensure the curing temperature and time are sufficient for the cross-linking reaction to occur. Verify the accuracy of the oven's temperature controller. |
| Incorrect pH of the Finishing Bath: The pH of the pad bath influences the effectiveness of the catalyst and the cross-linking reaction. | The pH of the pad bath should be controlled, typically around 5.0 for precondensate formulations.[7] |
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMPA) and how does it work as a flame retardant?
A1: this compound, often referred to by trade names such as Pyrovatex CP, is a durable flame retardant for cellulosic fabrics like cotton.[2] It is an organophosphorus compound that functions in the condensed phase. During combustion, it promotes the dehydration of the cellulose, leading to the formation of a stable char layer. This char acts as a barrier, insulating the underlying fabric from the heat and reducing the release of flammable gases.
Q2: Why does the application of DMPA cause a reduction in fabric strength?
A2: The application of DMPA involves an acid-catalyzed cross-linking reaction between the N-methylol group of the DMPA molecule and the hydroxyl groups of the cellulose fibers.[8] This cross-linking, while making the flame retardant finish durable, can also lead to a stiffening of the fabric structure and embrittlement of the fibers, resulting in a loss of tensile and tear strength.[9]
Q3: What is the typical range of strength loss to be expected after DMPA treatment?
A3: The extent of strength loss can vary significantly depending on the fabric type, the concentration of DMPA, and the processing conditions. Reductions in tensile strength can range from 30% to over 50%.[8] Careful optimization of the treatment process is crucial to minimize this strength loss.
Q4: How can I mitigate the loss of fabric strength during the flame retardant treatment?
A4: Several strategies can be employed to minimize strength loss:
-
Optimize Curing Conditions: Use the lowest effective curing temperature and time.
-
Adjust Formulation: Use the minimum necessary concentration of DMPA and catalyst.
-
Incorporate Additives: The addition of softeners to the finishing bath can significantly improve the tear strength and handle of the treated fabric.[3][4]
-
Select Appropriate Fabric: Start with a fabric that has a higher initial strength to ensure the final product meets the required strength specifications.
Q5: What is the recommended application process for DMPA?
A5: The most common method for applying DMPA to cotton fabrics is the pad-dry-cure process.[6][10][11] This involves padding the fabric with an aqueous solution of DMPA, a cross-linking agent, a catalyst (like phosphoric acid), and other auxiliaries like softeners. The fabric is then dried to a specific moisture content and finally cured at a high temperature (typically 150-180°C) to facilitate the cross-linking reaction.[10][11]
Data Presentation
Table 1: Effect of Pyrovatex CP New Concentration on Cotton Fabric Tensile Strength
| Pyrovatex CP New Concentration (g/L) | Knittex FFRC (Cross-linker) Conc. (g/L) | Warp Tensile Strength (N) | Weft Tensile Strength (N) | Warp Strength Loss (%) | Weft Strength Loss (%) |
| 0 (Untreated) | 0 | 880 | 520 | 0 | 0 |
| 400 | 80 | 618 | 425 | 29.8 | 18.3 |
| 400 | 120 | 622 | 415 | 29.3 | 20.2 |
| 500 | 100 | 520 | 390 | 40.9 | 25.0 |
Data synthesized from a study by Huong et al. (2021) on optimizing Pyrovatex CP New and Knittex FFRC concentrations. Strength loss is calculated relative to the untreated fabric.[8]
Table 2: Influence of Curing Temperature on Tensile Strength of Treated Cotton Fabric
| Curing Temperature (°C) | Curing Time (min) | Warp Tensile Strength (N) | Weft Tensile Strength (N) |
| 150 | 3 | 550 | 450 |
| 160 | 3 | 525 | 430 |
| 170 | 3 | 490 | 405 |
| 180 | 3 | 450 | 370 |
This table presents illustrative data based on the general findings that increasing curing temperature leads to a decrease in tensile strength.[12] Actual values can vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Application of DMPA using the Pad-Dry-Cure Method
1. Materials and Reagents:
-
100% cotton fabric, desized, scoured, and bleached.
-
This compound (DMPA) solution (e.g., Pyrovatex CP New).
-
Cross-linking agent (e.g., modified dihydroxy ethylene urea like Knittex FFRC).
-
Catalyst (e.g., Phosphoric acid).
-
Softener (optional).
-
Wetting agent (optional).
-
Laboratory padding mangle.
-
Stenter or laboratory oven for drying and curing.
2. Procedure:
-
Preparation of Finishing Bath: Prepare an aqueous solution containing the desired concentrations of DMPA, cross-linking agent, catalyst, and softener. A typical formulation might be:
-
DMPA: 300-450 g/L
-
Cross-linking agent: 80-120 g/L
-
Phosphoric acid (85%): 15-25 g/L
-
Softener: 20-40 g/L
-
-
Padding: Immerse the cotton fabric in the finishing bath and then pass it through the nip of a padding mangle to ensure even pickup of the solution. The wet pickup should be controlled, typically around 70-80%.[6]
-
Drying: Dry the padded fabric at a temperature of 100-110°C for 2-5 minutes to reduce the moisture content.[11][13]
-
Curing: Cure the dried fabric in a stenter or oven at a temperature between 150°C and 180°C for 2-5 minutes. The exact temperature and time will need to be optimized for the specific fabric and desired properties.[10][11]
-
After-washing: After curing, the fabric should be thoroughly rinsed to remove any unreacted chemicals and then dried.
Protocol 2: Tensile Strength Testing (ISO 13934-1 Strip Method)
1. Apparatus:
-
Constant-Rate-of-Extension (CRE) tensile testing machine.
-
Clamps with flat jaws.
2. Specimen Preparation:
-
Cut test specimens from the fabric in both the warp and weft directions.
-
The specimens should have a width of 50 ± 0.5 mm and a length sufficient for the specified gauge length (typically 200 mm).[14]
-
Ensure specimens are cut from areas free of wrinkles, creases, or defects.[15]
3. Test Procedure:
-
Conditioning: Condition the specimens in a standard atmosphere (e.g., 20 ± 2°C and 65 ± 2% relative humidity) for at least 24 hours before testing.[16]
-
Machine Setup: Set the gauge length of the tensile tester to 200 mm. Set the rate of extension to 100 mm/min.[16]
-
Mounting: Mount the specimen in the clamps, ensuring it is aligned correctly and under a slight, uniform pre-tension.
-
Testing: Start the machine to apply a tensile load to the specimen until it breaks.
-
Data Recording: Record the maximum force (in Newtons) and the elongation at maximum force.
-
Replicates: Test at least five specimens in each direction (warp and weft).
-
Analysis: Calculate the average maximum force and elongation for both the warp and weft directions.
Mandatory Visualization
Chemical Reaction Pathway
Caption: Acid-catalyzed cross-linking reaction of DMPA with cellulose under heat.
Experimental Workflow
Caption: Workflow for flame retardant treatment and subsequent strength testing.
References
- 1. ecostandard.org [ecostandard.org]
- 2. revistaindustriatextila.ro [revistaindustriatextila.ro]
- 3. Effect of softener and wetting agent on improving the flammability, comfort, and mechanical properties of flame-retardant finished cotton fabric | Semantic Scholar [semanticscholar.org]
- 4. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 5. nbinno.com [nbinno.com]
- 6. ijaem.net [ijaem.net]
- 7. cottoninc.com [cottoninc.com]
- 8. researchgate.net [researchgate.net]
- 9. Resin Finishing, Wrinkle Resistance, Wrinkle Free Finishing - Fibre2Fashion [fibre2fashion.com]
- 10. scribd.com [scribd.com]
- 11. High-Efficient Flame-Retardant Finishing of Cotton Fabrics Based on Phytic Acid | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. testextextile.com [testextextile.com]
- 15. chiuvention.com [chiuvention.com]
- 16. TENSILE STRENGTH TESTING PROCEDURE [takeilm.blogspot.com]
Troubleshooting uneven application of flame retardant in pad-dry-cure process
Welcome to the Technical Support Center for Flame Retardant Applications. This guide provides troubleshooting advice and frequently asked questions to assist researchers in addressing the uneven application of flame retardants during the pad-dry-cure process.
Frequently Asked Questions (FAQs)
Q1: What is the pad-dry-cure process?
A1: The pad-dry-cure process is a continuous method used in textile finishing to apply chemical treatments, such as flame retardants. The process involves three main stages:
-
Padding: The fabric is immersed in a chemical solution (pad bath) and then passed through high-pressure rollers (a padding mangle) to ensure even liquid penetration and remove excess solution.[1]
-
Drying: The treated fabric is dried in an oven or on a stenter frame to remove water. This step must be carefully controlled to prevent the migration of chemicals.[2]
-
Curing: The dried fabric is heated to a higher temperature for a specific duration. This final step fixes the chemical finish onto the fabric fibers, ensuring its durability.[2]
Q2: What are the initial signs of uneven flame retardant application?
A2: Visual inspection may reveal patchy or streaky areas on the fabric surface. After testing, uneven application is confirmed by inconsistent flame retardancy performance across different sections of the fabric sample, such as variable char lengths in a vertical flame test.[3]
Q3: Why is proper fabric preparation crucial before the pad-dry-cure process?
A3: Proper fabric preparation is essential for uniform treatment.[4] The fabric must be thoroughly cleaned (scoured and bleached) to remove natural oils, waxes, and any sizing agents.[5] It should be free of alkali and other residues, and possess good absorbency to ensure the flame retardant solution can penetrate the fibers evenly.[4][6] An unprepared or poorly prepared fabric will lead to poor and uneven chemical pickup.
Q4: How does wet pick-up percentage affect the application?
A4: Wet pick-up (WPU) is the amount of chemical solution a fabric absorbs after passing through the padding mangle. An inconsistent WPU across the fabric width will result in an uneven application of the flame retardant. It is critical to maintain a uniform nip pressure and fabric speed to achieve a consistent WPU.[7] Too low a wet pick-up can also be problematic, potentially leading to a discontinuous and uneven finish.[7]
Troubleshooting Guide for Uneven Application
This guide addresses specific problems that can lead to the uneven application of flame retardant finishes.
Issue 1: Inconsistent Chemical Pick-up Across Fabric Width
| Potential Cause | Recommended Solution |
| Uneven Padding Pressure | Verify that the pressure of the squeezer rolls is uniform across the entire width of the fabric. Excessive pressure can also cause marks.[8] |
| Improper Fabric Feeding | Ensure the fabric is fed into the padding machine without creases and with uniform tension. Improper feeding can lead to skewing or bowing.[3][8] |
| Inadequate Fabric Absorbency | The fabric must be properly prepared to be neutral, free of extraneous matter, and highly absorbent.[4] Test absorbency with a few drops of the pad bath solution; it should wet instantaneously.[4] |
| High Fabric Speed | Running the fabric through the pad bath at very high speeds may not allow sufficient time for uniform mixing and absorption of the chemical solution.[9] |
| Pad Bath Instability | High substantivity of the finishing agent can cause depletion of the chemical in the pad bath over time, leading to a "tailing" effect where the end of the fabric run receives less treatment.[6] Ensure the pad bath is stable and well-mixed throughout the process.[9] |
Issue 2: Chemical Migration During Drying
| Potential Cause | Recommended Solution |
| Inappropriate Drying Temperature/Time | Drying the fabric too quickly or at too high a temperature can cause the liquid to move from the interior of the fabric to the surface, resulting in a higher concentration of the finish on the surface and potential unevenness.[6] |
| Uneven Drying | Ensure uniform airflow and temperature distribution across the fabric width in the drying chamber. Incomplete or varied drying can affect the quality of the finish.[6] |
| Excessive Wet Pick-up | High wet pick-up values (e.g., 60-100%) require the removal of large amounts of water, which increases the risk of chemical migration during drying.[7] Consider low wet pick-up application techniques where appropriate.[7] |
Issue 3: Inconsistent Curing
| Potential Cause | Recommended Solution |
| Temperature Variation in Curing Oven | Verify that the curing oven maintains a consistent temperature throughout. Temperature fluctuations can lead to improper or incomplete fixation of the flame retardant. |
| Incorrect Curing Time | The duration of the curing process is critical. Insufficient time will result in poor fixation, while excessive time can degrade the fabric or the flame retardant. |
Experimental Protocols & Data
Process Parameters for Pad-Dry-Cure
The optimal parameters for the pad-dry-cure process depend heavily on the specific flame retardant, fabric type, and machinery used. The following table provides general starting ranges based on literature.[2][10][11]
| Parameter | Typical Range | Key Considerations |
| FR Concentration | 2% - 50% (by weight) | Varies significantly based on the chemical's efficiency (e.g., Borax/DAP combinations at 6%).[2][10] |
| Wet Pick-up (WPU) | 60% - 100% | Should be consistent across the fabric. Lower WPU reduces energy consumption but requires careful control.[7][12] |
| Drying Temperature | 100°C - 120°C | Must be controlled to prevent premature curing and chemical migration.[2] |
| Drying Time | 3 - 5 minutes | Dependent on fabric weight and WPU.[2] |
| Curing Temperature | 120°C - 200°C | Higher temperatures are often needed for durable finishes but can affect fabric strength.[2][11] |
| Curing Time | 60 seconds - 5 minutes | Must be sufficient for the chemical fixation reaction to complete.[2][11] |
Protocol 1: Calculation of Wet Pick-Up (WPU)
This protocol determines the amount of solution picked up by the fabric.
Methodology:
-
Cut a fabric sample of a known dry weight (Dry Weight).
-
Pass the fabric sample through the pad bath and nip rollers under the desired process settings.
-
Immediately weigh the wet fabric sample (Wet Weight).
-
Calculate the Wet Pick-Up percentage using the following formula[10]:
WPU (%) = [(Wet Weight - Dry Weight) / Dry Weight] x 100
-
To assess uniformity, perform this measurement on samples taken from the left, center, and right sides of the fabric width. The values should be nearly identical.
Protocol 2: Evaluation of Flame Retardancy Uniformity (ASTM D6413)
This protocol, based on the ASTM D6413 Vertical Flame Test, can be adapted to assess the uniformity of the flame retardant application.[13][14][15]
Methodology:
-
Sample Preparation: From a larger treated fabric sample, cut at least five test specimens (e.g., 76 x 300 mm) from different locations (e.g., left, center, right, front, back).[13]
-
Conditioning: Condition the specimens in a conditioning chamber at a specified temperature and humidity as per the standard.
-
Testing Procedure:
-
Mount a single specimen vertically in the holder of a vertical flame tester.[14]
-
Expose the bottom edge of the specimen to a controlled methane flame for 12 seconds.[14][15]
-
After 12 seconds, remove the flame and record the afterflame time (how long the specimen continues to burn).
-
Record the afterglow time (how long the specimen glows after the flame is extinguished).
-
After the specimen has cooled, measure the char length by attaching a specified weight to the bottom of the specimen and measuring the length of the tear caused by the weight through the damaged area.
-
-
Data Analysis: Compare the afterflame, afterglow, and char length values for specimens taken from different locations. Significant variations indicate an uneven application of the flame retardant. For many standards, a pass requires the char length to be below a certain maximum (e.g., < 4 inches or < 6 inches).[15][16]
Visualizations
Experimental and Troubleshooting Workflows
The following diagrams illustrate the key processes and logical steps for troubleshooting.
Caption: A typical workflow for the pad-dry-cure flame retardant finishing process.
Caption: A logical decision tree for troubleshooting uneven flame retardant application.
Mechanism of Action for Phosphorus-Based Flame Retardants
Phosphorus-based compounds are common flame retardants that primarily act in the condensed phase (i.e., on the solid material itself).[17][18]
Caption: Signaling pathway for phosphorus-based flame retardants on cellulosic fabrics.[18]
References
- 1. What are the standard techniques for applying flame retardants to textiles?- Hangzhou Mei Wang Chemical Co., Ltd. [mwchemical.com]
- 2. epubl.ktu.edu [epubl.ktu.edu]
- 3. Reasons For The Poor Effect Of Fabric Finishing - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 4. cottoninc.com [cottoninc.com]
- 5. researchgate.net [researchgate.net]
- 6. Affecting Factors of Textile Finishing | Application of FINISH by Padding | How Higher TDS Affect Finishing | Fibre2fashion.com - Fibre2Fashion [fibre2fashion.com]
- 7. researchgate.net [researchgate.net]
- 8. textileapex.com [textileapex.com]
- 9. Finishing line of textile manufacturing^COMMON PROBLEMS OF TEXTILE FINISHING CONTROL [anac-anac.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 12. cottoninc.com [cottoninc.com]
- 13. ASTM D6413 Flame Resistance of Textiles - Textile Tester [darongtester.com]
- 14. tyndaleusa.com [tyndaleusa.com]
- 15. testextextile.com [testextextile.com]
- 16. chiuvention.com [chiuvention.com]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Stability of 3-(Dimethylphosphono)-N-methylolpropionamide Solutions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 3-(Dimethylphosphono)-N-methylolpropionamide solutions under various pH conditions. The following sections offer troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, commonly known by its commercial name Pyrovatex CP, is an organophosphorus compound primarily used as a durable flame retardant for cotton textiles. Its effectiveness relies on its ability to chemically bond with cellulose fibers, providing long-lasting fire resistance even after multiple washes.
Q2: What is the general stability of this compound in aqueous solutions?
A2: As an N-methylolamide and a phosphonate, the stability of this compound in aqueous solution is significantly influenced by pH. Generally, it exhibits moderate stability in neutral and mildly acidic conditions. However, in strongly acidic or alkaline environments, it is susceptible to hydrolysis. Organophosphorus compounds with P-C bonds are noted for their relatively high hydrolytic stability compared to phosphate esters.
Q3: How does pH affect the stability of the solution?
A3: Both acidic and alkaline conditions can catalyze the hydrolysis of this compound.
-
Acidic Conditions: Under low pH conditions, the amide linkage is prone to acid-catalyzed hydrolysis, which can lead to the cleavage of the molecule. The application process for Pyrovatex CP on cotton fabrics often involves acidic conditions, suggesting the compound has sufficient stability for this purpose, but prolonged exposure to strong acids should be avoided.
-
Alkaline Conditions: In high pH environments, the compound can undergo base-catalyzed hydrolysis of the amide bond. It is recommended to adjust the final pH of treated fabrics to be neutral or slightly alkaline, which may be for fabric integrity rather than compound stability in solution.
Q4: What are the likely degradation products of this compound?
A4: The primary degradation pathway is the hydrolysis of the amide bond.
-
Acid-catalyzed hydrolysis is expected to yield 3-(dimethylphosphono)propanoic acid and N-methylolamine, which is unstable and will likely decompose to formaldehyde and ammonia.
-
Base-catalyzed hydrolysis will produce the salt of 3-(dimethylphosphono)propanoic acid and N-methylolamine, which will similarly decompose.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound potency in prepared solution | pH-induced degradation of this compound. | Prepare fresh solutions before use. If storage is necessary, use a buffered solution at a mildly acidic to neutral pH (e.g., pH 5-7) and store at low temperatures (2-8°C) to minimize degradation. |
| Inconsistent experimental results | Variability in the pH of the solution. | Always measure and adjust the pH of your solution after adding all components. Use appropriate buffer systems to maintain a constant pH throughout your experiment. |
| Precipitate formation in the solution | Degradation products may have lower solubility. | Analyze the precipitate to identify its composition. This can help confirm the degradation pathway. Adjusting the pH or using a co-solvent might help to keep all components in solution, but be aware of potential impacts on your experiment. |
| Unexpected side-reactions | Release of formaldehyde from the decomposition of the N-methylol group. | Be aware of the potential for formaldehyde release, especially under harsh pH conditions. This could interfere with biological assays or react with other components in your system. |
Stability Data
| pH Range | Relative Stability | Primary Degradation Pathway | Key Considerations |
| < 4 | Low to Moderate | Acid-catalyzed hydrolysis of the amide bond. | Rate of degradation increases with decreasing pH. Potential for formaldehyde release. |
| 4 - 6 | High | Minimal hydrolysis. | Optimal pH range for short-term storage and use. |
| 6 - 8 | High | Minimal hydrolysis. | Generally stable, suitable for most applications. |
| > 8 | Low to Moderate | Base-catalyzed hydrolysis of the amide bond. | Rate of degradation increases with increasing pH. |
Experimental Protocols
Protocol: Assessment of pH Stability of a this compound Solution
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9, 11).
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., water or a co-solvent if necessary).
-
Sample Preparation:
-
For each pH value, add a known volume of the stock solution to a known volume of the buffer solution to achieve the desired final concentration.
-
Ensure the final concentration of the organic solvent from the stock solution is low to minimize its effect on the stability.
-
-
Incubation: Incubate the samples at a constant temperature (e.g., 25°C, 40°C, or 60°C) for a defined period.
-
Time-Point Sampling: At regular intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.
-
Analysis:
-
Immediately quench any further degradation by adjusting the pH to neutral and/or cooling the sample on ice.
-
Analyze the concentration of the remaining this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
-
Data Analysis:
-
Plot the concentration of the compound as a function of time for each pH value.
-
Determine the degradation rate constant (k) and the half-life (t½) at each pH.
-
Visualizations
Caption: Workflow for assessing the pH stability of a chemical compound.
Caption: Proposed degradation pathways under acidic and alkaline conditions.
Technical Support Center: Strategies for Reducing the Environmental Impact of Textile Finishing with Phosphonates
This technical support center provides researchers, scientists, and development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support the transition to more environmentally friendly textile finishing processes by reducing the reliance on phosphonates.
Frequently Asked Questions (FAQs)
Q1: What are phosphonates and why are they used in textile finishing?
A1: Phosphonates are organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond.[1][2][3] In textile finishing, they are highly effective chelating agents, also known as sequestrants.[4][5][6] Their primary functions include:
-
Water Softening: They bind tightly to di- and trivalent metal ions like calcium (Ca²⁺), magnesium (Mg²⁺), and iron (Fe³⁺), preventing them from interfering with dyeing and finishing processes.[4][6]
-
Peroxide Stabilization: In bleaching processes that use hydrogen peroxide, phosphonates prevent metal ions from catalyzing the rapid decomposition of the peroxide, ensuring consistent and controlled bleaching action.
-
Scale Inhibition: They prevent the formation and deposition of insoluble mineral salts (scale) on machinery and fabrics, which is crucial for equipment longevity and final product quality.[5][7]
Q2: What is the main environmental concern with phosphonates?
A2: The primary environmental issue with phosphonates is their poor biodegradability due to the highly resistant C-P bond.[1][5] While they exhibit low direct toxicity to most aquatic organisms, their persistence in the environment can lead to several problems:[4]
-
Eutrophication: Although not readily bioavailable, phosphonates can degrade under certain conditions (e.g., photodegradation) or be slowly metabolized by some microorganisms, releasing phosphate into water bodies.[4] This influx of phosphorus, a key nutrient, can lead to eutrophication—the excessive growth of algae and aquatic plants, which depletes oxygen and harms aquatic ecosystems.[8][9]
-
Accumulation in Sludge: Due to their strong adsorption affinity, phosphonates tend to accumulate in the sludge of wastewater treatment plants (WWTPs).[10][11] The disposal of this contaminated sludge can introduce phosphonates into the wider environment.
-
Metal Mobilization: As powerful chelating agents, there is a concern that phosphonates in surface waters could bind to and remobilize heavy metals trapped in sediments, potentially increasing their bioavailability and toxicity.
Q3: What are the main strategies to reduce the environmental impact of phosphonates?
A3: The two primary strategies are:
-
Substitution: Replacing phosphonate-based chemicals with more environmentally benign alternatives. Common substitutes include polycarboxylates (e.g., polyacrylic acid), biodegradable polymers (e.g., polyaspartic acid - PASP), and other chelating agents like Glutamic acid Diacetic Acid (GLDA).[12][13]
-
Wastewater Treatment: Implementing effective wastewater treatment processes to remove phosphonates from textile effluents before discharge. Key methods include coagulation-flocculation, advanced oxidation processes (AOPs), and enhanced biological treatments.[11][14][15]
Troubleshooting Guides
This section addresses specific issues that may arise during the implementation of phosphonate-reduction strategies.
Category 1: Issues with Phosphonate Alternatives
Q: We replaced our phosphonate sequestrant with a polyacrylate-based alternative, and are now seeing inconsistent dyeing and harsh fabric feel. What is the likely cause and solution?
A: This is a common issue. The problem likely stems from the differing performance characteristics of polyacrylates compared to phosphonates, especially concerning water hardness and metal ions.
-
Possible Cause 1: Poor Sequestration of Iron. While many polyacrylates are effective at sequestering calcium and magnesium, their performance can drop sharply in the presence of iron (Fe³⁺), which is often present in process water.[7] This can lead to issues like catalytic damage during bleaching or shade changes in dyeing.
-
Solution: First, test your source water for iron content. If it is high, you may need a blended sequestrant or a polycarboxylate specifically formulated for high iron tolerance.
-
Possible Cause 2: Incompatibility and Precipitation. Some alternatives, like polyacrylic acid (PAA) and even some phosphonates like ATMP, can be poorly soluble in brines with high total dissolved solids (TDS) or high calcium concentrations, leading to precipitation.[7][16] This reduces the effective concentration of the agent and can cause deposits on the fabric, resulting in a harsh feel.
-
Solution: Evaluate the calcium tolerance and TDS compatibility of your chosen alternative. You may need to switch to a more soluble polymer, such as a modified phosphonate or a different class of biodegradable polymer like polyaspartic acid (PASP).[17]
-
Possible Cause 3: Incorrect Dosage. The required dosage for an alternative may be different from the phosphonate it replaced. Underdosing will lead to inadequate sequestration, while overdosing can sometimes cause its own issues and is uneconomical.
-
Solution: Conduct a systematic dose-response experiment (e.g., a titration) to determine the optimal concentration of the new sequestrant for your specific water conditions and textile process.
Category 2: Issues with Wastewater Treatment
Q: Our coagulation-flocculation process with ferric chloride is showing poor and inconsistent removal of total phosphorus. How can we optimize this?
A: Coagulation-flocculation is a key method for phosphonate removal, but its efficiency is highly dependent on several operational parameters. Inconsistent results point to a lack of process control.
-
Possible Cause 1: Suboptimal pH. The pH of the wastewater is the most critical factor in coagulation. For iron-based coagulants like ferric chloride, the optimal pH range for removing phosphorus compounds is typically acidic, often between 4.5 and 5.5. If your wastewater pH is neutral or alkaline, the coagulant will be much less effective.
-
Solution: Implement continuous pH monitoring and automated acid/alkali dosing to maintain the pH within the optimal range for your coagulant. Conduct jar tests at different pH values (e.g., from 4.0 to 7.0) to determine the precise optimum for your specific effluent.[11][18]
-
Possible Cause 2: Incorrect Coagulant Dosage. Both underdosing and overdosing the coagulant can lead to poor floc formation and settling. Overdosing is particularly problematic as it can lead to charge reversal of the particles, causing them to restabilize in the water.[18]
-
Solution: Perform regular jar tests to establish the optimal coagulant dose for your current wastewater characteristics, which can fluctuate. The optimal dose is the minimum amount required to achieve the desired level of phosphorus removal.
-
Possible Cause 3: Inadequate Mixing Energy and Time. The process requires a rapid mix phase to disperse the coagulant, followed by a slow mix phase to promote flocculation. If the mixing is not optimized, flocs will either not form effectively or will be broken apart.
-
Solution: Review your mixing parameters. The rapid mix should be high-energy but brief (e.g., 1-3 minutes at >300 rpm). The slow mix should be gentle and prolonged (e.g., 15-20 minutes at 20-40 rpm) to allow flocs to grow without being sheared.[19]
Data Presentation
Table 1: Comparative Performance of Phosphonates vs. Alternatives in Calcium Carbonate Scale Inhibition
This table summarizes the relative effectiveness of different sequestrants in preventing calcium carbonate scale, a key function in textile processing. A higher ranking indicates better performance.
| Sequestrant Type | Chemical Name/Class | Relative Performance Ranking | Reference |
| Phosphonate | Aminotris(methylenephosphonic acid) (ATMP) | 1 (Highest) | [10] |
| Phosphonate | 1-Hydroxyethane-1,1-diphosphonic acid (HEDP) | 2 | [10] |
| Polymer | Polyepoxysuccinate (PESA) | 3 | [10] |
| Polymer | Polyaspartate (PASP) | 3 | [10] |
| Polymer | Polyacrylic acid sodium salt (PAAS) | 4 | [10] |
| Polymer | Copolymer of maleic and acrylic acid (MA-AA) | 4 (Lowest) | [10] |
Table 2: Energy Efficiency of Advanced Oxidation Processes (AOPs) for Textile Wastewater Treatment
This table compares the electrical energy per order (EEO), a measure of energy efficiency, for various AOPs. Lower EEO values indicate higher energy efficiency and lower operating costs for degrading pollutants.
| AOP Category | Median EEO (kWh m⁻³ order⁻¹) | Relative Energy Efficiency | Reference |
| Fenton-based | 0.98 | Highest | [15][20] |
| Photochemical | 3.20 | High | [15][20] |
| Ozonation | 3.34 | High | [15][20] |
| Electrochemical (EAOP) | 29.5 | Medium | [15][20] |
| Photocatalysis | 91.0 | Low | [15][20] |
| Ultrasound (US) | 971.45 | Lowest | [15][20] |
Experimental Protocols
Protocol 1: Quantification of Phosphonates using Persulfate UV Oxidation Method
This method converts organically bound phosphorus (like in phosphonates) to orthophosphate, which can then be measured colorimetrically. It is a robust method suitable for process control.
1. Principle: Samples are digested with potassium persulfate and sulfuric acid under UV light.[1][2] This process oxidizes the C-P bond, liberating orthophosphate (PO₄³⁻). The resulting orthophosphate is then reacted with a molybdate reagent in an acidic medium to form a phosphomolybdate complex. This complex is reduced with ascorbic acid to form an intensely colored molybdenum blue complex, the absorbance of which is measured spectrophotometrically at 880 nm.[21][22]
2. Materials & Reagents:
-
125-mL Erlenmeyer flasks
-
UV digestion lamp
-
Spectrophotometer with 880 nm capability
-
Potassium Persulfate Powder Pillows
-
5.25 N Sulfuric Acid Solution
-
5.0 N Sodium Hydroxide Solution
-
PhosVer® 3 Phosphate Reagent Powder Pillows (or equivalent combined molybdate/ascorbic acid reagent)
-
Deionized water
3. Procedure:
-
Sample Preparation: Using a graduated cylinder, add 25.0 mL of the wastewater sample to a 125-mL Erlenmeyer flask.
-
Digestion:
-
Add the contents of one Potassium Persulfate Powder Pillow to the flask. Swirl to mix.[23]
-
Carefully add 2.0 mL of 5.25 N Sulfuric Acid Solution.
-
Place the flask under the UV lamp and digest for the recommended time (typically 10-30 minutes, depending on the lamp and sample matrix).[1][2] Ensure the solution does not boil dry; add small amounts of deionized water if necessary to maintain volume.
-
-
Neutralization:
-
Turn off and remove the UV lamp. Allow the flask to cool.
-
Carefully add 2.0 mL of 5.0 N Sodium Hydroxide Solution to the digested sample. Swirl to mix.
-
-
Colorimetric Analysis:
-
Transfer the cooled, digested sample to a 25-mL graduated cylinder or volumetric flask. Rinse the digestion flask with deionized water and add the rinsing to the cylinder, bringing the final volume to exactly 25.0 mL.
-
Pour 10.0 mL of the digested sample into a sample cell for the spectrophotometer.
-
Add the contents of one PhosVer® 3 Phosphate Reagent Powder Pillow. Swirl immediately to mix.
-
Allow 2-10 minutes for color development (follow reagent manufacturer's instructions).[2]
-
Prepare a blank using 10.0 mL of the original, undigested sample and follow the same color development steps.
-
-
Measurement:
-
Place the blank in the spectrophotometer and zero the instrument at 880 nm.
-
Place the reacted sample cell in the instrument and read the concentration in mg/L. This value represents the total phosphorus.
-
To find the phosphonate concentration specifically, you must also measure the orthophosphate in the undigested sample and subtract it from the total phosphorus result.
-
Protocol 2: Quantification of Phosphonates by Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS)
This is a highly sensitive and specific method for identifying and quantifying individual phosphonate compounds at trace levels (μg/L to ng/L).[3][24][25]
1. Principle: Wastewater samples are injected into an ion chromatograph. Phosphonates are separated on an anion exchange column using a potassium hydroxide (KOH) eluent gradient. The eluent then passes through a suppressor to reduce background conductivity before entering the mass spectrometer. The phosphonates are ionized (typically via electrospray ionization - ESI) and detected by the mass spectrometer based on their specific mass-to-charge ratios.
2. Instrumentation & Conditions:
-
Ion Chromatograph: Dionex ICS 3000 or equivalent.
-
Guard Column: IonPac® AG21 (2.1 × 50 mm) or similar.
-
Separator Column: IonPac® AS21 (2.1 × 250 mm) or similar.[26]
-
Suppressor: ASRS® 300 (2 mm), operated in external water mode.
-
Eluent: Potassium hydroxide (KOH) generated via an eluent generator cartridge (EGC).
-
Gradient: A typical gradient might be: 20 mM KOH for 7 min, ramp to 60 mM KOH over 5 min, hold at 60 mM for 5 min, then re-equilibrate at 20 mM.[26]
-
Flow Rate: 300 µL/min.
-
Injection Volume: 100 µL.
-
Mass Spectrometer: Triple quadrupole MS (e.g., TSQ Quantum Access).
-
Ionization: Electrospray Ionization (ESI), negative mode.
-
Detection: Selected Reaction Monitoring (SRM) using specific precursor/product ion transitions for each target phosphonate.
3. Procedure:
-
Sample Preparation:
-
Filter wastewater samples through a 0.22 µm syringe filter to remove particulates.
-
For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interferences.
-
For very low concentrations, pre-concentration using a weak anion exchanger may be required.[27]
-
Spike the sample with isotope-labeled internal standards for improved accuracy and precision.[3]
-
-
Instrument Setup:
-
Equilibrate the IC system with the starting eluent concentration until a stable baseline is achieved.
-
Set up the MS/MS with the specific SRM transitions for the target phosphonates (e.g., ATMP, HEDP, PBTC, DTPMP, EDTMP).
-
-
Analysis:
-
Inject a series of calibration standards to generate a calibration curve.
-
Inject the prepared samples. It is advisable to divert the first several minutes of eluent flow (containing matrix ions like chloride and sulfate) away from the MS source to prevent fouling.[26]
-
-
Data Processing:
-
Identify and integrate the chromatographic peaks for each phosphonate and its corresponding internal standard.
-
Quantify the concentration of each phosphonate in the sample using the calibration curve.
-
Visualizations
Logical Relationship Diagram
Caption: Troubleshooting workflow for optimizing phosphonate removal by coagulation.
Biochemical Pathway Diagram
References
- 1. lovibond.com [lovibond.com]
- 2. lovibond.com [lovibond.com]
- 3. [PDF] Trace-level determination of phosphonates in liquid and solid phase of wastewater and environmental samples by IC-ESI-MS/MS | Semantic Scholar [semanticscholar.org]
- 4. Assessment and mechanisms of microalgae growth inhibition by phosphonates: Effects of intrinsic toxicity and complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment and mechanisms of microalgae growth inhibition by phosphonates: Effects of intrinsic toxicity and complexation. | Sigma-Aldrich [sigmaaldrich.com]
- 6. textileengineering.net [textileengineering.net]
- 7. spe.org [spe.org]
- 8. researchgate.net [researchgate.net]
- 9. Aquatic Toxicity Assessment of Phosphate Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Tertiary phosphorus removal to extremely low levels by coagulation-flocculation and cloth-filtration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Insights Into Proliferation Effects of Low-Dose Glyphosate on Phytoplankton Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Importance of sequestering agent in textile processing [textiles-in-focus.blogspot.com]
- 15. mdpi.com [mdpi.com]
- 16. Phosphonated Polyetheramine-Coated Superparamagnetic Iron Oxide Nanoparticles: Study on the Harsh Scale Inhibition Performance of Calcium Carbonate and Barium Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Review of Phosphorus-Based Polymers for Mineral Scale and Corrosion Control in Oilfield - PMC [pmc.ncbi.nlm.nih.gov]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. deswater.com [deswater.com]
- 20. conservation.org [conservation.org]
- 21. uwlab.soils.wisc.edu [uwlab.soils.wisc.edu]
- 22. canadacommons.ca [canadacommons.ca]
- 23. cdn.hach.com [cdn.hach.com]
- 24. researchgate.net [researchgate.net]
- 25. Analysis of trace phosphonates in authentic water samples by pre-methylation and LC-Orbitrap MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. lcms.cz [lcms.cz]
- 27. Trace-level analysis of phosphonates in environmental waters by ion chromatography and inductively coupled plasma mass spectrometry | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming Yellowing of Fabrics Treated with N-Methylol Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering yellowing issues in fabrics treated with N-methylol compounds, such as Dimethylol Dihydroxyethylene Urea (DMDHEU).
Troubleshooting Guides
This section provides solutions to common problems encountered during the application of N-methylol finishing agents.
Problem 1: Fabric exhibits a yellow tint immediately after curing.
| Possible Cause | Suggested Solution |
| Excessive Curing Temperature or Time | Optimize curing parameters. For DMDHEU, a typical starting point is curing at 150°C for 3 minutes.[1] Conduct a temperature and time course experiment to find the optimal conditions for your specific fabric and equipment. |
| High pH of the Finishing Bath | Adjust the pH of the finishing bath to a weakly acidic range (pH 4.0-5.0) before application. This can be achieved by adding a non-volatile organic acid like citric acid. |
| Presence of Impurities in the N-methylol Compound | Use high-purity N-methylol compounds. Residual glyoxal in DMDHEU has been identified as a potential cause of yellowing. |
| Incorrect Catalyst Selection or Concentration | Use the recommended catalyst for your specific N-methylol resin. For DMDHEU, magnesium chloride is a common catalyst.[1] Ensure the catalyst concentration is within the recommended range (e.g., 15-20 g/L for woven cotton fabric).[1] |
Problem 2: Fabric yellows during storage or exposure to light.
| Possible Cause | Suggested Solution |
| Phenolic Yellowing | This occurs when phenolic antioxidants, often found in packaging materials like cardboard or plastic films, react with nitrogen oxides (NOx) in the air to produce yellow compounds on the fabric.[2] Store finished fabrics in BHT-free (butylated hydroxytoluene) packaging. Ensure proper ventilation in storage areas to minimize NOx exposure. An anti-phenolic yellowing agent can be applied during the finishing process. |
| Oxidative Yellowing | Exposure to atmospheric oxygen, especially at elevated temperatures and humidity, can lead to the oxidation of the fabric or finishing agent, causing yellowing. Store fabrics in a cool, dry, and dark environment. |
| Photodegradation | Exposure to UV light can cause chemical changes in the N-methylol finish and the fabric itself, leading to yellowing. Store fabrics away from direct sunlight or use UV-protective packaging. |
| Residual Chemicals | Incomplete washing after treatment can leave behind unreacted chemicals or byproducts that can yellow over time. Ensure thorough washing of the fabric after curing to remove any residual chemicals. A post-treatment wash at a pH of 4-5 is often effective.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of yellowing when using N-methylol compounds like DMDHEU?
A1: The yellowing of fabrics treated with N-methylol compounds can stem from several factors. A primary cause is the formation of chromophoric (color-causing) groups due to the degradation of the finishing agent or the cellulose itself, often initiated by high temperatures during the curing process. Additionally, unreacted components or impurities within the N-methylol resin can contribute to discoloration. External factors during storage, such as phenolic yellowing from packaging materials and oxidative degradation, are also significant contributors.
Q2: Can the yellowing be reversed?
A2: In some cases, mild yellowing may be reduced. For yellowing caused by residual acidity, a thorough washing and neutralization might improve the whiteness. However, if the yellowing is due to the formation of stable chromophores from the degradation of the fiber or the crosslinking agent, it is generally irreversible. Therefore, prevention is the most effective strategy.
Q3: Are there any additives that can be included in the finishing bath to prevent yellowing?
A3: Yes, several additives can help mitigate yellowing. Formaldehyde scavengers, such as dimethyl acetoacetamide, can be added to the finishing bath to react with free formaldehyde, which is a precursor to some yellowing reactions.[4] The recommended concentration is typically between 2% and 60% by weight of the DMDHEU.[4] Antioxidants can also be included to prevent oxidative yellowing.
Q4: How does the choice of catalyst affect yellowing?
A4: The catalyst plays a crucial role in the crosslinking reaction and can influence yellowing. Lewis acid catalysts, such as magnesium chloride, are commonly used with DMDHEU. An improper catalyst or an incorrect concentration can lead to either incomplete curing (leaving unreacted components that can yellow) or excessive degradation of the fabric and resin at high temperatures, both of which can cause discoloration. It is essential to use the catalyst system recommended by the N-methylol resin manufacturer.
Q5: Does the type of fabric influence the tendency to yellow?
A5: Yes, the fabric composition can affect the degree of yellowing. Natural fibers like cotton are more susceptible to yellowing at high temperatures than many synthetic fibers. The presence of impurities in the natural fibers can also contribute to discoloration during heat-setting processes.
Data Presentation
The following table summarizes the effect of a formaldehyde scavenger, dimethyl acetoacetamide (DMAA), on the whiteness and yellowness of DMDHEU-treated cotton fabric.
| Treatment | Whiteness Index (WI) | Yellowness Index (YI) |
| Untreated Cotton | 75.2 | 10.5 |
| DMDHEU (Control) | 70.1 | 13.8 |
| DMDHEU + 10% DMAA | 74.8 | 10.8 |
| DMDHEU + 20% DMAA | 75.0 | 10.6 |
Data adapted from US Patent 5,352,372.[4] Whiteness and Yellowness Indices were determined according to ASTM Test Method E313.
Experimental Protocols
Protocol 1: Standard Pad-Dry-Cure Treatment with DMDHEU
This protocol describes a standard procedure for applying DMDHEU to cotton fabric.
-
Preparation of the Finishing Bath:
-
Prepare an aqueous solution containing:
-
DMDHEU: 35-60 g/L
-
Magnesium Chloride (catalyst): 15-20 g/L
-
Wetting agent: 1-2 g/L
-
-
Adjust the pH of the bath to 4.5-5.0 using a suitable acid (e.g., acetic acid).
-
Stir the solution until all components are fully dissolved.
-
-
Fabric Padding:
-
Immerse the pre-washed and dried cotton fabric in the finishing bath.
-
Pass the fabric through a padder to ensure even saturation and achieve a wet pick-up of 70-80%.
-
-
Drying:
-
Dry the padded fabric at 100-110°C for 1-3 minutes. The fabric should be fully dry but not over-dried.
-
-
Curing:
-
Cure the dried fabric in a curing oven at 150°C for 3 minutes.[1]
-
-
Post-Washing:
-
Thoroughly wash the cured fabric with water and a non-ionic detergent to remove any unreacted chemicals.
-
Rinse the fabric until the wash water is neutral.
-
Dry the washed fabric.
-
Protocol 2: Incorporation of an Anti-Yellowing Agent (Dimethyl Acetoacetamide)
This protocol details the addition of DMAA to the finishing bath to mitigate yellowing.
-
Preparation of the Finishing Bath:
-
Prepare an aqueous solution containing:
-
DMDHEU: 50 g/L
-
Dimethyl Acetoacetamide (DMAA): 5-20 g/L (10-40% by weight of DMDHEU)[4]
-
Magnesium Chloride (catalyst): 18 g/L
-
Wetting agent: 1-2 g/L
-
-
Adjust the pH of the bath to 4.0-4.5.
-
Stir the solution until all components are fully dissolved.
-
-
Fabric Padding, Drying, Curing, and Post-Washing:
-
Follow steps 2-5 as described in Protocol 1.
-
Mandatory Visualizations
Caption: Factors leading to the yellowing of fabrics treated with N-methylol compounds.
Caption: Standard experimental workflow for N-methylol compound treatment of fabrics.
Caption: Logical relationship between preventative measures and the reduction of fabric yellowing.
References
- 1. irispublishers.com [irispublishers.com]
- 2. JP2001279576A - Anti-yellowing finishing agent for textile material and finishing method - Google Patents [patents.google.com]
- 3. Recent trends in easy care finishing [textiletoday.com.bd]
- 4. US5352372A - Textile resins with reduced free formaldehyde - Google Patents [patents.google.com]
Technical Support Center: Optimization of Crosslinker-to-Flame Retardant Ratio in Finishing Formulations
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and professionals working on the optimization of crosslinker-to-flame retardant ratios in textile finishing formulations.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Question: Why is the flame retardant finish showing poor durability and washing off after a few laundry cycles?
Answer:
Poor wash fastness is a common issue and can be attributed to several factors related to the crosslinking process. Here’s a step-by-step guide to troubleshoot this problem:
-
Potential Cause 1: Insufficient Crosslinker Concentration. The crosslinker is essential for binding the flame retardant to the textile fibers.[1] If the concentration is too low, the flame retardant will not be adequately fixed.
-
Solution: Gradually increase the crosslinker concentration in your formulation. It is recommended to test a range of concentrations to find the optimal ratio for your specific flame retardant and fabric type. For instance, with a crosslinking agent like dimethyloldihydroxyethyleneurea (DMDHEU), you could experiment with concentrations of 60 g/L, 80 g/L, and 100 g/L.[2]
-
-
Potential Cause 2: Inadequate Curing Temperature or Time. The crosslinking reaction is typically activated by heat. If the curing temperature is too low or the duration is too short, the reaction will be incomplete.
-
Solution: Ensure your curing oven is calibrated and reaching the target temperature. Consult the technical data sheet for your specific crosslinker and flame retardant for the recommended curing conditions. A typical starting point for many formulations is a curing temperature of 160-170°C.[3]
-
-
Potential Cause 3: Improper Fabric Preparation. The fabric must be clean and free of any impurities that could interfere with the finish application and crosslinking.
-
Solution: Ensure the fabric is properly scoured and bleached before applying the flame retardant finish. The fabric should be neutral or slightly acidic and highly absorbent.[4]
-
-
Potential Cause 4: Incorrect pH of the Finishing Bath. The pH of the application bath can significantly impact the effectiveness of the crosslinker and the stability of the flame retardant.
-
Solution: Measure and adjust the pH of your finishing solution according to the supplier's recommendations.
-
Question: The treated fabric has become stiff and has poor handling properties. What is the cause and how can it be fixed?
Answer:
Stiffness in the fabric after treatment is often a side effect of the crosslinking process and the presence of the flame retardant itself.
-
Potential Cause 1: Excessive Crosslinker Concentration. While necessary for durability, too much crosslinker can lead to a harsh and stiff fabric feel.
-
Solution: Optimize the crosslinker concentration. The goal is to find the minimum amount of crosslinker that provides adequate wash fastness without excessively stiffening the fabric.
-
-
Potential Cause 2: High Flame Retardant Add-on. A high concentration of the flame retardant can also contribute to a stiffer fabric.
-
Solution: Evaluate if the flame retardant concentration can be reduced while still meeting the required flammability standards. Synergists can sometimes be used to improve the efficiency of the flame retardant, allowing for a lower overall add-on.
-
-
Potential Cause 3: Lack of Softener in the Formulation.
-
Solution: Incorporate a suitable softener into your finishing formulation. Softeners can significantly improve the hand feel of the treated fabric.[1] It is important to choose a softener that is compatible with the flame retardant and crosslinker.
-
Question: The flame retardant finish is not evenly distributed on the fabric, leading to inconsistent performance. How can this be resolved?
Answer:
Uneven application can lead to areas of the fabric that are not adequately protected.
-
Potential Cause 1: Improper Padding. The padding process is crucial for ensuring a uniform application of the finish.
-
Solution: Check the pressure of the padding rollers to ensure it is even across the fabric width. Ensure the fabric is immersed in the solution for a sufficient amount of time before nipping. A "two dip, two nip" process can improve uniformity.[5]
-
-
Potential Cause 2: Poor Absorbency of the Fabric. If the fabric does not wet out evenly, the finish will not be absorbed uniformly.
-
Solution: As mentioned previously, proper preparation of the fabric to ensure high absorbency is critical.[4]
-
-
Potential Cause 3: Instability of the Finishing Bath. The chemical components in the bath may not be properly mixed or could be settling out.
-
Solution: Ensure continuous and adequate mixing of the finishing bath. Check the compatibility of all components in the formulation.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a crosslinker in a flame retardant finishing formulation?
A1: The primary role of a crosslinker is to create a durable bond between the flame retardant chemical and the textile fibers.[1] This is crucial for ensuring that the flame retardant properties are not lost after laundering. Without a crosslinker, many flame retardants would have poor wash fastness.
Q2: How does the ratio of crosslinker to flame retardant affect the final properties of the textile?
A2: The ratio is a critical factor that influences several properties:
-
Flame Retardancy: An optimal ratio ensures enough flame retardant is durably bound to the fabric to be effective.
-
Durability: Higher crosslinker concentrations generally lead to better wash fastness.[2]
-
Fabric Hand: Excessive crosslinker can lead to a stiff and harsh feel.
-
Mechanical Strength: High levels of crosslinking can sometimes lead to a reduction in the tensile and tear strength of the fabric.
-
Formaldehyde Release: Some crosslinkers, like DMDHEU, can release formaldehyde, a known carcinogen. The amount of release can be dependent on the concentration and curing conditions.
Q3: What are the common types of crosslinkers used with flame retardants?
A3: Common crosslinkers include formaldehyde-based resins like dimethyloldihydroxyethyleneurea (DMDHEU) and melamine-formaldehyde resins. However, due to concerns about formaldehyde, there is a growing interest in formaldehyde-free crosslinkers such as those based on polycarboxylic acids (e.g., citric acid).
Q4: What are the key parameters to control during the application process?
A4: The key parameters for a successful and reproducible flame retardant finish are:
-
Concentrations of the flame retardant, crosslinker, and any other auxiliaries.
-
Wet pick-up percentage during padding.
-
Drying and curing temperatures and times.
-
pH of the finishing bath.
Q5: How can I test the effectiveness of my flame retardant finish?
A5: Several standard tests are used to evaluate flame retardancy, including:
-
Limiting Oxygen Index (LOI): Measures the minimum oxygen concentration required to support combustion of the material. A higher LOI indicates better flame retardancy.
-
Vertical Flame Test: A strip of the fabric is exposed to a flame for a set time, and the char length, afterflame, and afterglow are measured.
-
Thermogravimetric Analysis (TGA): This technique measures the weight loss of a material as a function of temperature, providing information about its thermal stability.
Data Presentation
Table 1: Effect of Crosslinker (DMDHEU) Concentration on Fabric Properties
| Crosslinker Concentration (g/L) | Catalyst Concentration (g/L) | Curing Temperature (°C) | Crease Recovery Angle (°) | Tensile Strength Loss (%) | DP Rating |
| 20 | 20 | 170 | Increased | ~20% | - |
| 40 | 20 | 170 | Increased | ~30% | - |
| 60 | 20 | 170 | Significantly Increased | ~40% | - |
| 80 | 20 | 170 | Significantly Increased | ~50% | - |
| 100 | 30 | 170 | Stiff Fabric | >50% | 3.8 |
Note: This table is a composite of data trends found in the literature.[2] Actual results will vary depending on the specific fabric, flame retardant, and processing conditions.
Experimental Protocols
Detailed Methodology for Pad-Dry-Cure Application of Flame Retardant Finish
This protocol outlines the standard "pad-dry-cure" method for applying a flame retardant finish to a cotton fabric.
1. Fabric Preparation:
- Ensure the cotton fabric is thoroughly scoured and bleached to remove all impurities and achieve high absorbency.
- The fabric should be at a neutral or slightly acidic pH.
- Cut the fabric to the desired dimensions for testing (e.g., for vertical flame tests).
2. Finishing Bath Preparation:
- Calculate the required amounts of flame retardant, crosslinker, catalyst, and any other auxiliaries (e.g., softener, wetting agent) based on the desired wet pick-up and the weight of the fabric.
- In a beaker, dissolve the components in the calculated amount of deionized water. Ensure thorough mixing to create a homogenous solution.
- Check and adjust the pH of the bath as required for the specific chemical system.
3. Padding (Application):
- Calibrate the laboratory padding machine to the desired nip pressure to achieve the target wet pick-up (e.g., 70-80%).
- Pour the finishing solution into the trough of the padder.
- Pass the fabric through the solution and then through the nip rollers. For improved uniformity, a "two dip, two nip" process is recommended.[5]
4. Drying:
- Carefully remove the padded fabric and mount it on a pin frame to maintain its dimensions.
- Place the frame in a pre-heated laboratory oven.
- Dry the fabric at a temperature of 100-120°C for 2-5 minutes, or until fully dry.
5. Curing:
- Increase the oven temperature to the specified curing temperature for the crosslinker (e.g., 160-170°C).
- Cure the fabric for the recommended time (e.g., 2-5 minutes).
6. After-Washing:
- After curing, the fabric should be rinsed thoroughly to remove any unreacted chemicals from the surface.
- A neutralization step may be necessary, depending on the chemicals used.
- Finally, the fabric is dried.
7. Conditioning and Testing:
- Condition the treated fabric samples at a standard temperature and humidity (e.g., 21°C and 65% relative humidity) for at least 24 hours before testing.
- Perform the desired flame retardancy and other physical tests.
Mandatory Visualizations
Caption: Experimental workflow for the pad-dry-cure application of a flame retardant finish.
Caption: Troubleshooting decision tree for poor wash fastness of flame retardant finishes.
References
Validation & Comparative
A Comparative Analysis of 3-(Dimethylphosphono)-N-methylolpropionamide (DMPNMP) and Tetrakis(hydroxymethyl)phosphonium chloride (THPC) Flame Retardants
This guide provides a comprehensive comparison of two prominent flame retardants used in the textile industry: 3-(Dimethylphosphono)-N-methylolpropionamide (DMPNMP), commonly known by its trade name Pyrovatex CP®, and Tetrakis(hydroxymethyl)phosphonium chloride (THPC), a key component in flame retardant finishes like Proban®. This analysis is intended for researchers, scientists, and professionals in material science and product development, offering a detailed look at their performance, mechanisms of action, and the experimental methods used for their evaluation.
Executive Summary
Both DMPNMP and THPC are effective flame retardants for cellulosic fibers, particularly cotton. They operate primarily in the condensed phase, promoting char formation and reducing the release of flammable volatiles. DMPNMP, a phosphonopropionamide derivative, is known for imparting a softer feel to the fabric and having a lower formaldehyde release profile.[1] THPC, a phosphonium salt, is recognized for its high durability to washing and imparting greater strength to the treated fabric.[1] The choice between these two flame retardants often involves a trade-off between fabric hand, durability, and cost. Pyrovatex CP is generally considered to be about 10% more expensive than THPC-based treatments.[1]
Performance Data
The following tables summarize typical performance data for DMPNMP and THPC applied to cotton fabric. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in fabric type, treatment concentration, and testing conditions.
Table 1: Thermogravimetric Analysis (TGA) Data
| Parameter | Untreated Cotton | Cotton Treated with DMPNMP | Cotton Treated with THPC-Urea |
| Onset of Decomposition (°C) | ~350[2] | Lowered | Lowered |
| Char Yield at 600°C (%) | < 10 | Increased | Significantly Increased[3] |
Note: The primary role of these condensed-phase flame retardants is to alter the thermal decomposition of cellulose, leading to an increase in char formation at the expense of flammable volatile production.
Table 2: Limiting Oxygen Index (LOI) Data
| Material | LOI (%) |
| Untreated Cotton | 18.4[2] |
| Cotton Treated with DMPNMP | > 25[2] |
| Cotton Treated with THPC-Urea | > 28[4] |
Note: An LOI value greater than 21 indicates that the material is self-extinguishing in ambient air.
Table 3: Vertical Flame Test (ASTM D6413) Data
| Parameter | Untreated Cotton | Cotton Treated with DMPNMP | Cotton Treated with THPC-Urea |
| Afterflame Time (s) | Continues to burn | < 2 | < 2 |
| Char Length (mm) | Total consumption | < 100[5] | < 100[5] |
Mechanism of Action
Both DMPNMP and THPC function primarily in the condensed phase by altering the pyrolysis of cellulose. Upon heating, they generate phosphoric acid, which catalyzes the dehydration of cellulose to form a stable char layer. This char acts as a physical barrier, insulating the underlying polymer from the heat source and reducing the release of flammable gases.
This compound (DMPNMP)
DMPNMP is a reactive flame retardant that covalently bonds with the hydroxyl groups of cellulose.[1] During combustion, the phosphorus-containing groups are released to form phosphoric acid, which promotes charring. The presence of nitrogen in the amide structure can have a synergistic effect, further enhancing flame retardancy.[6]
Caption: Flame retardant mechanism of DMPNMP on cellulose.
Tetrakis(hydroxymethyl)phosphonium chloride (THPC)
THPC is typically applied with urea and cured on the fabric to form an insoluble polymer network within and around the cellulose fibers.[7] This polymer, upon heating, degrades to release phosphoric acid, which, similar to DMPNMP, promotes char formation. The ammonia generated from the urea decomposition can also contribute to flame inhibition in the gas phase by diluting flammable gases.
Caption: Flame retardant mechanism of THPC-Urea on cellulose.
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the performance of flame retardants on textiles.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability of a material and its char yield by measuring the change in mass as a function of temperature.
Protocol:
-
A small, precisely weighed sample (typically 5-10 mg) of the treated or untreated fabric is placed in a high-purity alumina or platinum crucible.
-
The crucible is placed in the TGA furnace.
-
The furnace is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient to 600-800 °C).
-
The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, to study pyrolysis, or in an oxidative atmosphere like air to study combustion.
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the percentage of mass remaining at the end of the test (char yield).
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Limiting Oxygen Index (LOI) Test (ASTM D2863)
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Protocol:
-
A rectangular specimen of the fabric (typically 70-150 mm long and 6.5-10 mm wide) is mounted vertically in a glass chimney.
-
A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards past the specimen. The flow rate is controlled.
-
The top edge of the specimen is ignited with a pilot flame.
-
The oxygen concentration in the gas mixture is varied, and the burning behavior of the specimen is observed after ignition.
-
The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the flame is sustained for a specified period or burns a specified length of the specimen.
-
The test is repeated with new specimens, adjusting the oxygen concentration until the minimum value is determined.
Caption: Experimental workflow for the Limiting Oxygen Index (LOI) test.
Vertical Flame Test (ASTM D6413)
Objective: To assess the flame resistance of a textile when exposed to a vertical flame ignition source.
Protocol:
-
A fabric specimen (typically 305 mm long and 76 mm wide) is conditioned in a controlled environment.
-
The specimen is mounted in a U-shaped frame in a vertical orientation inside a test cabinet.
-
A standardized flame from a Bunsen burner is applied to the bottom edge of the specimen for 12 seconds.
-
After 12 seconds, the flame is removed, and the afterflame time (the time the material continues to flame after the ignition source is removed) is recorded.
-
The afterglow time (the time the material glows after the flame has extinguished) is also recorded.
-
After the specimen has cooled, a specified weight is attached to the bottom of the charred area to create a tear.
-
The length of the tear (char length) is measured.
-
The test is repeated on multiple specimens, and the average afterflame time, afterglow time, and char length are reported.
Caption: Experimental workflow for the Vertical Flame Test (ASTM D6413).
References
- 1. revistaindustriatextila.ro [revistaindustriatextila.ro]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. zenodo.org [zenodo.org]
- 6. Flame Retardant Finishes, Combustion Of Cellulose, Flame Retardant Chemicals [fibre2fashion.com]
- 7. Advances in the Study of Flame-Retardant Cellulose and Its Application in Polymers: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Pyrovatex CP and Other Commercial Flame Retardants
For Researchers, Scientists, and Product Development Professionals in the Textile Industry
This guide provides an objective comparison of Pyrovatex CP against other commercial flame retardants, focusing on their performance in treating cellulosic fibers like cotton. The information presented is based on available experimental data from scientific literature, offering a resource for research and development in flame retardant textiles.
Executive Summary
Pyrovatex CP, a phosphorus-based flame retardant, is a widely utilized chemical finish for cotton fabrics to impart durable flame retardancy. Its performance is often benchmarked against other commercial treatments, notably Proban, another phosphorus-based system. Both treatments operate primarily in the condensed phase, promoting char formation and reducing the release of flammable volatiles upon exposure to heat. Key performance indicators for flame retardants include the Limiting Oxygen Index (LOI), vertical flame test results (char length), and thermal stability as determined by Thermogravimetric Analysis (TGA). While both Pyrovatex CP and Proban demonstrate effective flame retardancy, differences in their chemical formulations and application processes can lead to variations in fabric hand, strength, and durability to laundering.
Comparative Performance Data
The following table summarizes the key performance metrics for Pyrovatex CP and other commercial flame retardants based on data from various studies. It is important to note that direct comparisons can be challenging due to variations in fabric type, treatment concentration, and testing conditions across different studies.
| Flame Retardant | Fabric Type | Limiting Oxygen Index (LOI) (%) | Vertical Flame Test (ASTM D6413) - Char Length (mm) | Thermogravimetric Analysis (TGA) |
| Untreated Cotton | 100% Cotton | 18.0 - 18.4[1] | Burns completely | Onset of decomposition ~350°C[1] |
| Pyrovatex CP New | 100% Cotton | > 25[1] | < 30 (self-extinguishing)[2] | Promotes dehydration and carbonization of cotton cellulose[3] |
| Proban | 100% Cotton | ~32 | Not specified in snippets | Forms an insoluble polymer inside the cotton fiber |
| Ammonium Polyphosphate (APP) | 100% Cotton | 28.6 - 50.1 (depending on formulation)[4] | ~80[4] | Enhances thermal stability and char formation |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of flame retardant performance. The following are summaries of standard experimental protocols.
Limiting Oxygen Index (LOI) - ASTM D2863 / ISO 4589
The Limiting Oxygen Index test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
-
Specimen Preparation: A fabric specimen of a specified size is conditioned in a standard atmosphere.
-
Test Procedure: The specimen is mounted vertically in a glass chimney. A mixture of oxygen and nitrogen is flowed upwards through the chimney. The top edge of the specimen is ignited.
-
Data Collection: The oxygen concentration is systematically varied until the minimum concentration that supports sustained burning for a specified duration or over a specified length of the specimen is determined. A higher LOI value indicates better flame retardancy.
Vertical Flame Test - ASTM D6413
This test measures the flame resistance of vertically oriented textiles.
-
Specimen Preparation: Fabric specimens, typically 12 inches in length, are cut and conditioned.
-
Test Procedure: The specimen is suspended vertically in a test cabinet. A controlled flame is applied to the bottom edge of the specimen for 12 seconds.
-
Data Collection: After the flame is removed, the afterflame time (duration of flaming) and afterglow time (duration of glowing) are recorded. The char length, which is the length of the damaged fabric, is measured after the specimen has cooled. A shorter char length and the absence of afterflame and afterglow indicate superior flame retardant performance.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides information on the thermal stability and decomposition characteristics of the material.
-
Specimen Preparation: A small, precisely weighed sample of the fabric is placed in a TGA furnace.
-
Test Procedure: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).
-
Data Collection: The weight of the sample is continuously monitored as the temperature increases. The resulting TGA curve plots weight loss versus temperature. Key data points include the onset temperature of decomposition (indicating thermal stability) and the percentage of char yield at the end of the test (higher char yield is generally desirable for flame retardancy).
Visualizing Mechanisms and Workflows
Flame Retardancy Mechanism of Pyrovatex CP
The following diagram illustrates the condensed-phase mechanism by which Pyrovatex CP imparts flame retardancy to cotton.
References
A Comparative Guide to the Efficacy of 3-(Dimethylphosphono)-N-methylolpropionamide on Natural Fibers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the flame-retardant efficacy of 3-(Dimethylphosphono)-N-methylolpropionamide, commercially known as Pyrovatex CP, across various natural fibers. The product's performance is compared with other common flame-retardant alternatives, supported by experimental data from scientific literature.
Introduction to this compound (Pyrovatex CP)
This compound is a durable, phosphorus-based flame retardant widely utilized in the textile industry.[1][2] Its commercial name, Pyrovatex CP, is a well-established finish primarily for cellulosic fibers like cotton.[3] The technology, originally developed by Ciba and now owned by Huntsman, functions by creating a permanent cross-link with the fiber's molecules.[3][4] Upon exposure to a flame, the treated fabric forms a carbon char layer that acts as a barrier, cutting off the oxygen supply and forcing the material to self-extinguish.[3]
While highly effective, traditional Pyrovatex CP formulations have been associated with the release of formaldehyde and can lead to a reduction in the mechanical strength of the fabric.[1][5][6] Newer formulations, such as Pyrovatex CP New, have been developed to minimize formaldehyde content and improve the overall performance profile.[3][4][7]
Mechanism of Action on Cellulosic Fibers
Pyrovatex CP imparts flame retardancy to cellulose (the primary component of cotton and jute) through a condensed-phase mechanism. The N-methylol group in the molecule reacts with the hydroxyl groups of the cellulose chains, forming a covalent bond. This process is typically facilitated by a cross-linking agent, such as a melamine resin, and an acid catalyst.[5]
When the treated fabric is exposed to heat, the phosphorus component promotes dehydration of the cellulose, leading to the formation of a stable, insulating layer of char. This char layer inhibits the release of flammable volatile gases, reduces heat transfer to the underlying fiber, and prevents further combustion.[3] The presence of nitrogen in the molecule acts synergistically with phosphorus to enhance this charring effect.[1]
Efficacy on Different Natural Fibers
The performance of this compound varies significantly depending on the chemical composition and morphology of the natural fiber.
Cotton
Cotton is the most common substrate for Pyrovatex CP treatment. Untreated cotton is highly flammable, with a Limiting Oxygen Index (LOI) of approximately 18.4%.[7] Treatment with Pyrovatex CP significantly enhances its flame retardancy, making it suitable for protective clothing, home textiles, and firefighter uniforms.[7][8] The finish is durable and can withstand numerous washing cycles, often maintaining its protective properties for at least 50 industrial washes.[3][4][6] Studies have shown that combining Pyrovatex CP New with a formaldehyde-free crosslinking agent like Knittex FFRC can optimize fire resistance while minimizing strength loss and formaldehyde release.[7]
Jute and Jute-Cotton Blends
Jute, a lignocellulosic fiber, also shows significant improvement in flame retardancy when treated with Pyrovatex CP New. A study on 100% jute and jute-cotton blend fabrics demonstrated a substantial enhancement in flame resistance.[9] After treatment, the flame spread time for both fabrics was reduced to zero seconds, compared to 21 and 28 seconds for the untreated jute and jute-cotton fabrics, respectively.[9] This indicates that the phosphorus-based mechanism is also effective on the cellulosic components of jute.
Wool
Wool possesses inherent flame-retardant properties due to its high nitrogen (15-16%), sulfur (3-4%), and moisture content, resulting in a natural LOI of about 25%.[10][11] While it doesn't ignite easily, it may not pass stringent vertical burning tests without additional treatment.[10] Although phosphorus-based retardants can be used, specific treatments are generally more effective for wool. The "Zirpro" process, which uses zirconium complexes, is a well-known method for wool.[4] More recent, environmentally friendly alternatives include treatments with 2-phosphonobutane-1,2,4-tricarboxylic acid (PBTCA), which can increase the LOI of wool to 44%, and graft copolymerization with vinyl phosphonic acid (VPA), which has been shown to increase the LOI by nearly 36%.[4][10]
Silk
Silk, a protein fiber, is less flammable than cotton but will burn. The application of phosphorus-nitrogen flame retardants developed for cotton, such as Pyrovatex CP, to silk has been explored. However, this approach often leads to undesirable side effects, including a hardened fabric feel, yellowing, and the release of free formaldehyde.[12] Consequently, alternative flame-retardant strategies are preferred for silk. These include sol-gel processes using a dimethyl phosphonate doped silica sol, which increased the LOI of silk from 24.2% to 33.1%, and the application of other synthesized P/N/S-containing compounds.[1][13]
Comparison with Alternative Flame Retardants
Pyrovatex CP is one of several durable flame-retardant systems available for natural fibers.
-
Proban® (THPC-based): This is another major commercial process for cotton, based on Tetrakis(hydroxymethyl)phosphonium chloride (THPC). It involves forming an insoluble polymer inside the cotton fiber. While effective and often lower in cost, the Proban process can result in a rougher fabric feel and higher formaldehyde content compared to modern Pyrovatex CP New formulations.[5][6]
-
N-methylol-3-(dimethylphosphinyl)propionamide (MDMP): Structurally similar to Pyrovatex CP, this phosphine oxide derivative has been shown to be markedly more effective, particularly on challenging polyester/cotton blends where Pyrovatex CP's performance is diminished.[12]
-
Phytic Acid: As a natural, phosphorus-rich compound, phytic acid is being explored as a non-toxic, biocompatible flame retardant for cotton, wool, and silk.[10] When applied to silk with chitosan via a layer-by-layer technique, it achieved an LOI of 30%, which remained around 27% after 20 washes.[10]
-
Non-Durable Treatments: For applications not requiring wash durability, such as upholstery and draperies, simpler and less expensive treatments like boric acid/borax mixtures or diammonium phosphate are often used.[5]
Data Presentation
Table 1: Comparative Efficacy of Flame Retardants on Natural Fibers
| Fiber | Flame Retardant | Concentration / Add-on | Limiting Oxygen Index (LOI) % | Char Length (mm) | Durability | Reference |
| Cotton | Untreated | N/A | 18.4 | Burns completely | N/A | [7] |
| Pyrovatex CP New & Knittex FFRC | Optimized | > 28 (implied) | - | Durable | [7] | |
| MDPA & ZnO Nanoparticles | 300 g/L MDPA | > 30 (implied) | - | Durable | [2] | |
| Phosphoramidates | - | 28.5 - 29.5 | - | Durable | ||
| Jute | Untreated | N/A | - | Burns completely | N/A | [9] |
| Pyrovatex CP New (90% owf) | 21.6% add-on | - | 21 | Durable | [9] | |
| Jute-Cotton | Untreated | N/A | - | Burns completely | N/A | [9] |
| Pyrovatex CP New (90% owf) | 28.8% add-on | - | 25.7 | Durable | [9] | |
| Wool | Untreated | N/A | ~25 | Burns completely | N/A | [10] |
| PBTCA | 100 g/L (10.2% weight gain) | 44.6 | 40 | Durable (30 washes) | [10] | |
| Vinyl Phosphonic Acid (VPA) | 8.1% Graft Yield | 35.9 | - | Durable | [4] | |
| Silk | Untreated | N/A | 24.2 | Burns completely | N/A | [1] |
| Dimethyl Phosphonate Doped Silica Sol | 50% P-doped sol | 33.1 | Shorter than control | Durable (1 wash) | [1] | |
| Phytic Acid & Chitosan | 20 layers | 30.0 | - | Durable (20 washes) | [10] |
Experimental Protocols
Application of Flame Retardant: Pad-Dry-Cure Method
This is the most common technique for applying Pyrovatex CP and other finishes to fabrics.[7]
-
Padding: The fabric is immersed in an aqueous solution containing the flame retardant (e.g., Pyrovatex CP New), a cross-linking agent (e.g., Knittex FFRC), a catalyst (e.g., phosphoric acid), and a wetting agent.[5][7] It is then passed through high-pressure rollers (a padder) to ensure even saturation and remove excess liquid, achieving a specific "wet pick up" percentage.[2]
-
Drying: The padded fabric is dried in an oven at a controlled temperature (e.g., 110°C for 3 minutes) to remove water.[2]
-
Curing: The dried fabric is then cured at a higher temperature (e.g., 150°C for 2 minutes) to facilitate the chemical reaction and cross-linking between the flame retardant and the fiber.[2]
-
Washing: An optional final wash removes any unreacted chemicals from the fabric surface.[5]
Key Efficacy Experiments
-
Vertical Flammability Test: A strip of fabric is held vertically and exposed to a standardized flame for a set time (e.g., 12 seconds). After the flame is removed, measurements are taken for afterflame time (how long it continues to burn), afterglow time, and char length (the length of the damaged portion of the fabric).[9][10]
-
Limiting Oxygen Index (LOI): This test measures the minimum percentage of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion of the material. A higher LOI value indicates better flame retardancy. Materials with an LOI above 21% (the approximate oxygen concentration in air) are considered flame retardant.[7][10]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. For flame-retardant materials, TGA is used to assess thermal stability and the amount of char residue formed at high temperatures. A higher char yield typically correlates with better flame-retardant performance in the condensed phase.[9][10]
Mandatory Visualizations
Caption: Experimental Workflow for Pad-Dry-Cure Application and Testing.
Caption: Condensed-Phase Mechanism of Pyrovatex CP on Cellulose.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. What are the standard techniques for applying flame retardants to textiles?- Hangzhou Mei Wang Chemical Co., Ltd. [mwchemical.com]
- 3. researchgate.net [researchgate.net]
- 4. sgfrfabric.com [sgfrfabric.com]
- 5. Synthesis of a Flame Retardant Containing Nitrogen-Phosphor and its Application on Silk Fabric | Scientific.Net [scientific.net]
- 6. How To Perform Flame Retardant Treatments On Fabric - Blog [frppe.com]
- 7. Flame Shield™ fire retardant fabric treatment meets safety standards. [brdesign.com.au]
- 8. Flame Retardant Finish of Silk Fabric with Dimethyl Phosphonate Doped Silica Sol | Atlantis Press [atlantis-press.com]
- 9. Recent Advances for Flame Retardancy of Textiles Based on Phosphorus Chemistry [mdpi.com]
- 10. thermalscience.rs [thermalscience.rs]
- 11. Textile Coating - Shifang Taifeng New Flame Retardant Co., Ltd. [taifengfr.com]
- 12. WO2020087499A1 - Flame retardant silk, preparation method therefor and use thereof - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Phosphorus-Based Flame Retardants for Cotton Textiles
For Researchers, Scientists, and Product Development Professionals in the Textile Industry
The inherent flammability of cotton poses a significant safety concern, necessitating the application of flame retardant finishes. Among the various available technologies, phosphorus-based flame retardants (P-FRs) have emerged as a prominent and effective halogen-free alternative. This guide provides an objective comparison of the performance of three major classes of P-FRs on cotton fabrics: 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and its derivatives, phytic acid (PA), and ammonium polyphosphate (APP). The information presented is supported by experimental data from peer-reviewed studies to assist researchers in selecting the most suitable flame retardant for their specific applications.
Performance Comparison of Phosphorus-Based Flame Retardants on Cotton
The efficacy of a flame retardant is evaluated through a series of standardized tests that quantify its ability to inhibit ignition, reduce flame spread, and decrease heat release. The following table summarizes the performance of DOPO-based compounds, phytic acid, and ammonium polyphosphate on cotton fabric across key flammability and mechanical strength metrics. It is important to note that the presented values are compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions, such as the specific chemical derivative used, its concentration, the application method, and the type of cotton fabric.
| Flame Retardant Type | Limiting Oxygen Index (LOI) (%) | Char Length (cm) | Peak Heat Release Rate (pHRR) Reduction (%) | Tensile Strength Retention (%) |
| Untreated Cotton | ~18 | Burns completely | 0 | 100 |
| DOPO-based | 25 - 40+ | 5 - 10 | 27 - 60 | ~80-95 |
| Phytic Acid (PA) | 29 - 42+ | 3 - 8 | 60 - 90 | ~75-90 |
| Ammonium Polyphosphate (APP) | 28 - 47+ | 4 - 9 | 48 - 72 | ~80-95 |
Note: Higher LOI values, lower char lengths, and greater pHRR reduction indicate superior flame retardancy. Tensile strength retention reflects the impact of the treatment on the fabric's mechanical properties.
Mechanism of Action: A Condensed-Phase Approach
Phosphorus-based flame retardants primarily function in the condensed phase (i.e., on the solid cotton fabric) to suppress flammability. Upon heating, the phosphorus compound decomposes to produce phosphoric acid or polyphosphoric acid. This acid acts as a catalyst, promoting the dehydration of the cellulose in the cotton fibers at a lower temperature than the normal decomposition temperature of cotton. This process accelerates the formation of a stable, insulating char layer on the fabric's surface. This char layer serves as a physical barrier, limiting the release of flammable volatile gases and preventing oxygen from reaching the underlying polymer, thereby inhibiting combustion. Some phosphorus compounds, particularly those containing nitrogen, can also exhibit a gas-phase mechanism by releasing non-flammable gases that dilute the oxygen concentration around the flame.
Experimental Protocols
The evaluation of flame-retardant textiles relies on standardized and reproducible experimental methods. Below are detailed protocols for the key tests cited in this guide.
Application of Flame Retardants: Pad-Dry-Cure Method
A common industrial method for applying flame retardants to textiles is the pad-dry-cure process.
-
Preparation of Finishing Solution: The phosphorus-based flame retardant is dissolved or dispersed in an aqueous solution at a predetermined concentration. Other additives, such as cross-linking agents and softeners, may also be included.
-
Padding: The cotton fabric is immersed in the finishing solution and then passed through two rollers under a specific pressure to ensure uniform uptake of the solution (padding). The amount of solution picked up by the fabric is controlled by the roller pressure.
-
Drying: The padded fabric is dried in an oven at a temperature typically between 80-120°C to remove water.
-
Curing: The dried fabric is then cured at a higher temperature (e.g., 150-180°C) for a specific duration. This step facilitates the reaction and fixation of the flame retardant onto the cotton fibers.
-
Washing and Drying: Finally, the treated fabric is thoroughly washed to remove any unreacted chemicals and then dried.
Flammability Testing
1. Limiting Oxygen Index (LOI) Test (ASTM D2863)
The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a material.
-
Apparatus: A vertical, transparent chimney containing a sample holder. The flow of oxygen and nitrogen into the chimney is precisely controlled.
-
Procedure:
-
A fabric specimen of a specified size is vertically mounted in the sample holder inside the chimney.
-
A mixture of oxygen and nitrogen with a known oxygen concentration is introduced into the chimney from the bottom.
-
The top edge of the specimen is ignited with a flame.
-
The oxygen concentration is adjusted in subsequent tests until the minimum concentration that allows the specimen to burn for a specified time or length is determined. This concentration is the LOI value.
-
2. Vertical Flame Test (ASTM D6413)
This test evaluates the flame resistance of a vertically oriented textile.
-
Apparatus: A flame test chamber with a specimen holder and a standardized gas burner.
-
Procedure:
-
A fabric specimen of a defined size is mounted vertically in the holder.
-
A standardized flame is applied to the bottom edge of the specimen for 12 seconds.
-
After 12 seconds, the flame is removed, and the afterflame time (the time the specimen continues to flame) and afterglow time (the time it continues to glow) are recorded.
-
The char length, which is the damaged length of the specimen, is measured after the test.
-
3. Cone Calorimetry (ISO 5660-1)
This test measures the heat release rate and other combustion properties of a material when exposed to a controlled level of radiant heat.
-
Apparatus: A cone calorimeter, which includes a conical radiant heater, a load cell to measure mass loss, and an exhaust system with gas analysis capabilities.
-
Procedure:
-
A horizontally oriented fabric specimen is placed on the load cell beneath the conical heater.
-
The specimen is exposed to a specific heat flux (e.g., 35 or 50 kW/m²).
-
A spark igniter is used to ignite the flammable gases released from the specimen.
-
Throughout the test, the instrument continuously measures the heat release rate (based on oxygen consumption), mass loss, time to ignition, and smoke production.
-
Mechanical Strength Testing
Tensile Strength Test (ASTM D5034)
This test measures the force required to break a fabric specimen.
-
Apparatus: A constant-rate-of-extension (CRE) tensile testing machine.
-
Procedure:
-
Fabric specimens of specified dimensions are cut in both the warp and weft directions.
-
Each specimen is clamped in the jaws of the tensile testing machine.
-
The machine pulls the specimen at a constant rate until it breaks.
-
The force at which the specimen breaks is recorded as the tensile strength. The results for treated fabrics are compared to those of untreated fabric to determine the percentage of strength retention.
-
Experimental Workflow
The evaluation of a new phosphorus-based flame retardant for cotton typically follows a systematic workflow to ensure comprehensive characterization of its performance.
A Comparative Guide to the Flame Retardant 3-(Dimethylphosphono)-N-methylolpropionamide (DMPPA) and its Alternatives for Cellulosic Textiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the flame retardant performance of 3-(Dimethylphosphono)-N-methylolpropionamide (DMPPA), commercially known as Pyrovatex CP, with alternative phosphorus-based flame retardants for cotton fabrics. The information presented herein is supported by experimental data from scientific literature, offering a comprehensive resource for material science and product development.
Executive Summary
This compound (DMPPA) is a widely utilized durable flame retardant for cellulosic textiles like cotton.[1][2] Its efficacy stems from a condensed-phase mechanism where it promotes char formation during combustion, thereby insulating the underlying material and reducing the release of flammable volatiles.[3] This guide evaluates DMPPA against other organophosphorus flame retardants, specifically phosphoramidates and phosphine oxides, based on key performance metrics such as Limiting Oxygen Index (LOI), vertical flame tests, and cone calorimetry. The durability of these treatments to laundering is also a critical point of comparison.
Flame Retardant Mechanism of DMPPA
The primary mode of action for DMPPA and other phosphorus-based flame retardants on cellulosic fibers is a condensed-phase mechanism. During heating, the flame retardant decomposes to produce phosphoric acid. This acid catalyzes the dehydration of cellulose at temperatures lower than its normal decomposition temperature, leading to the formation of a stable carbonaceous char. This char layer acts as a physical barrier, insulating the fabric from the heat source and limiting the formation of flammable volatile compounds.[3] The N-methylol group in DMPPA facilitates a chemical reaction with the hydroxyl groups of cellulose, forming a durable covalent bond.[2]
Comparative Performance Data
The following tables summarize the performance of DMPPA and its alternatives based on key flame retardancy tests.
Table 1: Limiting Oxygen Index (LOI) and Vertical Flame Test Results
| Flame Retardant | Add-on (%) | Initial LOI (%) | LOI after 50 Washes (%) | Char Length (cm) | Afterflame/Afterglow | Reference |
| Untreated Cotton | N/A | ~18.3 | N/A | Burns Completely | N/A | [1] |
| DMPPA (Pyrovatex CP New) | 35-45 | ~30-32 | Durable (Qualitative) | < 3.0 | Self-extinguishing | [3][4] |
| ATPEPDPA (Phosphoramide) | 20 | 48.4 | 44.6 | 4.8 | Self-extinguishing | [1] |
| DMBHP (Phosphoramidate) | 30 | 31.1 | - | Self-extinguishing in VFT | Self-extinguishing | [5][6] |
| THPO-P (Phosphine Oxide) | 19.9 | >33.4 (after 50 washes) | 33.4 | - | Self-extinguishing | |
| BDA (P-N-B Synergist) | 9 (g/L) | 36.1 | 30.3 | - | Self-extinguishing | [7] |
Table 2: Cone Calorimetry Data
| Flame Retardant | Add-on (%) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Char Residue (%) | Reference |
| Untreated Cotton | N/A | 213 - 297 | 7.13 | ~5.5 | [8][9] |
| DMPPA (Pyrovatex CP) | - | Significantly Reduced | Significantly Reduced | Increased | [10] |
| ATPEPDPA (Phosphoramide) | 20 | 33.11 | 4.39 | Increased | [9] |
| DMBHP (Phosphoramidate) | 30 | Significantly Reduced | Significantly Reduced | Increased | [5][6] |
| THPO-P (Phosphine Oxide) | 19.9 | Reduced by 91.8% | Reduced by 77.1% | Increased | |
| CPN-PDMS (Phosphoramide Siloxane) | - | 66.1 | Reduced | 28.6 | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Application of Flame Retardant (Pad-Dry-Cure Method)
This is a standard method for applying flame retardant finishes to textile fabrics.[2][3]
-
Padding: The cotton fabric is immersed in an aqueous solution containing the flame retardant, a cross-linking agent (e.g., modified dihydroxy ethylene urea), and a catalyst. The fabric is then passed through rollers to ensure even uptake of the solution and to remove excess liquid, achieving a specific wet pick-up percentage (typically around 80%).[3]
-
Drying: The treated fabric is dried in an oven at a specified temperature (e.g., 110°C) for a set duration (e.g., 5 minutes).[3]
-
Curing: The dried fabric is then cured at a higher temperature (e.g., 180°C) for a shorter period (e.g., 2 minutes) to facilitate the chemical reaction between the flame retardant, cross-linker, and the cellulose fibers.[3]
-
Washing: Finally, the fabric is washed to remove any unreacted chemicals and dried.[3]
Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589)
The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
-
A small, vertically oriented fabric specimen is placed inside a transparent chimney.
-
A mixture of oxygen and nitrogen is flowed upwards through the chimney.
-
The top edge of the specimen is ignited with a flame.
-
The oxygen concentration is adjusted until the flame is self-sustaining for a specified period or burns a certain length of the specimen.
-
The LOI is expressed as the percentage of oxygen in the gas mixture. A higher LOI value indicates better flame retardancy.
Vertical Flame Test (ASTM D6413)
This test evaluates the flame resistance of a vertically oriented textile.
-
A fabric specimen is suspended vertically in a test cabinet.
-
A standardized flame is applied to the bottom edge of the specimen for 12 seconds.
-
After the flame is removed, the afterflame time (how long the material continues to burn) and afterglow time (how long it glows after the flame is extinguished) are recorded.
-
The char length (the damaged length of the specimen) is measured. Shorter char lengths and afterflame/afterglow times indicate better performance.
Cone Calorimetry (ISO 5660)
This test measures the heat release rate and other combustion properties of a material when exposed to a controlled level of radiant heat.
-
A horizontal specimen is exposed to a conical radiant heater.
-
An external igniter is used to ignite the gases produced by the decomposing material.
-
The rate of heat release is determined by measuring the oxygen consumption in the exhaust stream.
-
Key parameters measured include the time to ignition, peak heat release rate (pHRR), total heat release (THR), and mass loss rate. Lower pHRR and THR values indicate better flame retardancy.[11]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
-
A small sample of the fabric is placed in a high-precision balance within a furnace.
-
The sample is heated at a controlled rate.
-
The weight loss of the sample is recorded as the temperature increases.
-
TGA curves provide information about the thermal stability of the material and the amount of char residue formed at high temperatures. A higher char residue is indicative of effective condensed-phase flame retardancy.[12]
Conclusion
The data presented in this guide demonstrates that while DMPPA (Pyrovatex CP) is an effective and durable flame retardant for cotton, several alternatives, particularly advanced phosphoramidates and phosphine oxides, exhibit comparable or even superior performance in terms of higher Limiting Oxygen Index values and significant reductions in heat release rates.[1] The choice of flame retardant will depend on the specific performance requirements, durability needs, and environmental considerations of the intended application. The experimental protocols outlined provide a standardized framework for the objective evaluation and comparison of these and other flame retardant systems.
References
- 1. Phosphamide-Based Washing-Durable Flame Retardant for Cotton Fabrics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Plasma Activation in Flame-Retardant Treatment for Cotton Fabric - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zenodo.org [zenodo.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of a phosphoramidate flame retardant and its flame retardancy on cotton fabrics | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Reactive Flame-Retardant Cotton Fabric Coating: Combustion Behavior, Durability, and Enhanced Retardant Mechanism with Ion Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Phosphamide-Based Washing-Durable Flame Retardant for Cotton Fabrics | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. iris.unito.it [iris.unito.it]
Synergistic Flame Retardancy: A Comparative Analysis of 3-(Dimethylphosphono)-N-methylolpropionamide with Nitrogen Compounds
For Researchers and Scientists in Material Science and Textile Engineering
This guide provides a comparative analysis of the synergistic flame-retardant effects observed when combining 3-(Dimethylphosphono)-N-methylolpropionamide (MDPPA), commercially known as Pyrovatex CP, with various nitrogen-containing compounds. The focus of this document is on the application of these chemical systems to textile substrates, particularly cotton, to enhance their resistance to ignition and combustion. The information presented is intended for researchers and scientists in the fields of material science, polymer chemistry, and textile engineering. The content is based on established principles of flame retardancy and standard testing methodologies.
Introduction to Phosphorus-Nitrogen Synergy
This compound is a durable and effective phosphorus-based flame retardant for cellulosic fibers.[1] Its primary mechanism of action is in the condensed phase, where upon heating, it promotes the dehydration of cellulose to form a stable char layer. This char acts as a physical barrier, insulating the underlying material from heat and reducing the release of flammable volatile compounds.[1]
Numerous studies have demonstrated that the efficacy of phosphorus-based flame retardants like MDPPA is significantly enhanced by the presence of nitrogen-containing compounds.[2][3] This "synergistic effect" is a well-documented phenomenon in flame retardancy, where the combined effect of the two components is greater than the sum of their individual effects.[2] Nitrogen compounds, such as melamine and its derivatives, are believed to contribute to this synergy by promoting phosphorylation of the cellulose, enhancing the stability of the char, and releasing non-flammable gases that dilute the oxygen supply to the flame.[1][3]
Comparative Performance Data
The following table summarizes typical performance data for cotton fabric treated with MDPPA alone versus in combination with a nitrogen-based synergist, such as a melamine-formaldehyde resin. The data is illustrative and compiled from typical results reported in textile flame retardancy studies. Performance is primarily evaluated using the Limiting Oxygen Index (LOI) and a vertical flame test.
| Treatment Formulation | Phosphorus Content on Fabric (%) | Nitrogen Content on Fabric (%) | Limiting Oxygen Index (LOI) (%) | Vertical Flame Test (ISO 6941) - After-flame Time (s) | Char Length (mm) |
| Untreated Cotton | 0 | 0 | 18 | Did not self-extinguish | Complete combustion |
| MDPPA (300 g/L) | 2.5 | 0.5 | 28 | 5 | 120 |
| MDPPA (300 g/L) + Melamine Resin (100 g/L) | 2.5 | 2.0 | 35 | < 2 | 80 |
| MDPPA (400 g/L) | 3.5 | 0.7 | 32 | 3 | 100 |
| MDPPA (400 g/L) + Melamine Resin (150 g/L) | 3.5 | 3.0 | 40 | < 2 | 70 |
Note: The Limiting Oxygen Index (LOI) is the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.[4] For reference, the oxygen concentration in air is approximately 21%. Materials with an LOI above 21% are considered flame retardant in air.[2]
Experimental Protocols
The evaluation of flame-retardant efficacy is conducted using standardized testing methods. Below are the detailed protocols for the key experiments cited in this guide.
Limiting Oxygen Index (LOI) Test
-
Standard: ISO 4589-2
-
Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of a vertically oriented test specimen.[2][4]
-
Apparatus: A heat-resistant glass chimney containing a specimen holder, with a means of introducing a controlled and metered flow of an oxygen/nitrogen mixture from the bottom.[4]
-
Procedure:
-
A rectangular specimen of the treated fabric (typically 70-150 mm long and 6.5 mm wide) is clamped vertically in the specimen holder within the glass chimney.[2]
-
A mixture of oxygen and nitrogen is introduced into the chimney at a specified flow rate.[4]
-
The top edge of the specimen is ignited with a pilot flame.
-
The combustion behavior of the specimen is observed.
-
The concentration of oxygen is systematically varied, and the test is repeated with new specimens until the minimum concentration that supports sustained flaming for a specific duration or over a specific length of the specimen is determined.[2]
-
The LOI is expressed as the percentage of oxygen in the gas mixture.[5]
-
Vertical Flame Test
-
Standard: ISO 6941
-
Objective: To measure the flame spread properties of vertically oriented textile fabrics when subjected to a small, defined flame.[6][7]
-
Apparatus: A vertical test cabinet with a specimen holder, a specified gas burner, and marker threads.[6]
-
Procedure:
-
A conditioned specimen of the treated fabric (typically 560 mm x 170 mm) is mounted on a pinned frame in a vertical orientation.[7]
-
Marker threads are placed horizontally across the specimen at specified distances.
-
A standardized flame is applied to the bottom edge of the specimen for a specified period (e.g., 10 seconds).[6]
-
After the ignition source is removed, the after-flame time (the time for which flaming continues) and after-glow time (the time for which glowing continues) are recorded.
-
The extent of the damage to the fabric is measured by the char length.[8]
-
Thermogravimetric Analysis (TGA)
-
Objective: To measure the change in mass of a material as a function of temperature in a controlled atmosphere. This provides information on the thermal stability and char-forming ability of the treated fabric.[9][10]
-
Apparatus: A thermogravimetric analyzer, which consists of a high-precision balance with a sample pan located inside a furnace.[9]
-
Procedure:
-
A small, precisely weighed sample of the treated fabric (typically 5-10 mg) is placed in the sample pan.[9]
-
The furnace is heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., from room temperature to 600°C).[9][10]
-
The analysis is typically run in an inert atmosphere (e.g., nitrogen) to study pyrolysis and in an oxidizing atmosphere (e.g., air) to study combustion.[10]
-
The mass of the sample is continuously recorded as a function of temperature.
-
The resulting TGA curve shows the temperatures at which degradation occurs and the percentage of residual mass (char yield) at the end of the analysis.[9]
-
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed synergistic flame-retardant mechanism and the general experimental workflow for evaluating treated textiles.
Caption: Proposed mechanism of P-N synergy in flame retardancy.
Caption: General workflow for evaluating flame-retardant textiles.
References
- 1. Flame Retardant Finishes, Combustion Of Cellulose, Flame Retardant Chemicals [fibre2fashion.com]
- 2. kiyorndlab.com [kiyorndlab.com]
- 3. m.flammabilitytestingequipment.com [m.flammabilitytestingequipment.com]
- 4. blog.tarasafe.com [blog.tarasafe.com]
- 5. Limiting Oxygen Index Testing & Analysis (LOI) - ITA Labs UK - ITA Labs [italabs.co.uk]
- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 7. ISO 6941: Test for flame spread of textile fabrics - CASfire Technical [casfiretec.com]
- 8. epubl.ktu.edu [epubl.ktu.edu]
- 9. mdpi.com [mdpi.com]
- 10. knepublishing.com [knepublishing.com]
A Comparative Guide to the Long-Term Performance and Aging of Treated Fabrics
This guide provides a comprehensive comparison of the long-term performance of various fabric treatments, focusing on durability and efficacy after aging and repeated laundering. The information is intended for researchers, scientists, and drug development professionals who require an in-depth understanding of how treated textiles perform over time. The data presented is based on experimental findings from various studies and is organized to facilitate objective comparison.
UV-Protective Treatments
Treatments that impart ultraviolet (UV) protection to fabrics are crucial for apparel and outdoor textiles. The long-term efficacy of these treatments is often evaluated by measuring the Ultraviolet Protection Factor (UPF) after exposure to UV radiation and laundering.
Comparative Performance of UV-Protective Treatments
The following table summarizes the UPF values of untreated cotton fabric versus cotton fabric treated with titanium dioxide (TiO2) nanoparticles, a common UV-blocking agent. The data illustrates the durability of the treatment after multiple washing cycles.
| Treatment | Fabric | Aging/Washing Cycles | UPF Value | UV Protection Category |
| Untreated | 100% Cotton | 0 | 4.2 | - |
| TiO2 Nanoparticles | 100% Cotton | 0 | >50 | Excellent |
| TiO2 Nanoparticles | 100% Cotton | 10 | >40 | Excellent |
Experimental Protocols: UV Protection Durability
UPF Measurement: The Ultraviolet Protection Factor (UPF) was determined based on transmittance measurements. The testing follows the general principles of standards such as AATCC 183 or AS/NZS 4399. The UPF value is calculated from the measured UV transmittance of the fabric.
Washing Procedure: Treated fabric samples were subjected to 10 standard home laundering cycles. Each cycle consists of a machine wash followed by tumble drying. The specific parameters of the wash and dry cycles are designed to simulate the effects of repeated home use.
Visualization of UV Protection Mechanism
The following diagram illustrates the mechanism by which TiO2 nanoparticles provide UV protection to fabrics.
Caption: Mechanism of UV protection by TiO2-treated fabric.
Durable Water Repellent (DWR) Finishes
Durable Water Repellent (DWR) finishes are applied to fabrics to make them resistant to wetting. The long-term performance of these finishes is critical for outdoor and performance apparel. A key area of research is the comparison between traditional perfluorinated compounds (e.g., C6 chemistry) and newer, more environmentally friendly PFC-free (C0) alternatives.
Comparative Performance of DWR Finishes
While specific side-by-side numerical data is often proprietary, the literature consistently indicates a performance trade-off between durability and environmental safety. C6 treatments generally exhibit higher durability to laundering, while C0 treatments are PFC-free.
| Treatment Type | Key Characteristics | Durability to Laundering | Oil Repellency |
| C6 DWR | Short-chain perfluorinated chemistry | Generally higher; performance degrades after numerous washes. | Good |
| PFC-free (C0) DWR | Hydrocarbon- or wax-based chemistry | Generally lower; may require more frequent re-treatment. Performance can decline significantly after 10-20 washes.[1] | Poor to none.[1] |
Experimental Protocols: DWR Durability
Water Repellency Evaluation (Spray Test): The water repellency of the fabrics is assessed using the AATCC Test Method 22: Water Repellency: Spray Test.[2][3] In this test, a specified volume of water is sprayed onto a taut fabric sample. The wetted pattern is then compared to a standard rating chart, with ratings from 100 (no wetting) to 0 (complete wetting).[2]
Laundering Procedure: Fabric samples are subjected to a specified number of home laundering cycles (e.g., 10, 20, or more) to simulate aging. The laundering conditions, including water temperature, detergent type, and drying method, are controlled according to standards like AATCC TM61.[2]
Visualization of DWR Selection Logic
The choice between different DWR treatments often involves balancing performance requirements with sustainability goals. The following diagram illustrates this decision-making process.
Caption: Decision pathway for selecting a DWR finish.
Flame Retardant Treatments
Flame retardant treatments are essential for protective clothing and home furnishings. The durability of these treatments to laundering is a critical safety consideration. Common flame retardants for cotton include Proban and Pyrovatex CP.
Comparative Performance of Flame Retardant Treatments
The following table presents a comparison of the flame retardant properties of cotton fabrics treated with different flame retardants, before and after 15 domestic laundering cycles. The primary metric for performance is the damaged (char) length in a vertical flame test.
| Treatment | Fabric | Laundering Cycles | Damaged Length (cm) | Afterflame (s) | Afterglow (s) |
| Untreated | Cotton | 0 | Burned completely | - | - |
| Pyrovatex CP | Cotton | 0 | - | - | - |
| Pyrovatex CP | Cotton | 15 | Increased from baseline | Increased | Increased |
| Proban | Cotton | 0 | - | - | - |
| Proban | Cotton | 15 | Increased from baseline | Increased | Increased |
Note: A study comparing Pyrovatex CP, Proban, CFR-201, and SCJ-968 on eight types of cotton and its blends showed that the flame retardancy of all fabrics was reduced after 15 laundering cycles, as indicated by an increase in damaged length and afterglow time.[4]
Experimental Protocols: Flame Retardancy Durability
Vertical Flame Test: The flame retardancy of the fabric samples is evaluated using a vertical flame test, such as ASTM D6413. A fabric specimen is held vertically and exposed to a flame for a specified time. The afterflame time, afterglow time, and the length of the charred or damaged portion of the fabric are measured.
Laundering Procedure: The treated fabrics undergo a set number of domestic laundering cycles to assess the durability of the flame retardant finish. The washing and drying parameters are controlled to simulate real-world use.
Visualization of Experimental Workflow
The diagram below outlines the general experimental workflow for testing the long-term performance of treated fabrics.
Caption: General workflow for aging and performance testing.
Antimicrobial Finishes
Antimicrobial treatments are applied to textiles to inhibit the growth of bacteria and fungi, which is particularly important in medical textiles, sportswear, and home furnishings. The durability of these finishes to washing is key to their long-term effectiveness. Common antimicrobial agents include silver-based compounds and quaternary ammonium compounds (QACs).
Comparative Performance of Antimicrobial Finishes
The effectiveness of antimicrobial treatments is often measured by the zone of inhibition in an agar diffusion test. The table below compares the performance of a silver-based antimicrobial treatment on cotton fabric before and after washing.
| Treatment | Bacteria | Laundering Cycles | Zone of Inhibition (mm) |
| Silver Nanoparticles | S. aureus | 0 | - |
| Silver Nanoparticles | S. agalactiae | 0 | 14 |
| Silver Nanoparticles | E. coli | 0 | 11 |
| Silver Nanoparticles | K. pneumoniae | 0 | <1 (no significant zone) |
| Silver Nanoparticles | B. licheniformis | - | - |
Note: One study found that silver nanoparticle-treated fabric showed the highest inhibition against Bacillus licheniformis (93.3%) and moderate inhibition against Klebsiella pneumoniae (20%) and Escherichia coli (10%).[5] Another study reported a 14mm zone of inhibition against S. agalactiae for a silver-zeolite finished textile.[6]
Experimental Protocols: Antimicrobial Durability
Agar Diffusion Test (e.g., AATCC 147): This is a qualitative test where a treated fabric sample is placed on an agar plate that has been inoculated with a test bacterium (e.g., Staphylococcus aureus or Klebsiella pneumoniae). After incubation, the plate is examined for a "zone of inhibition," which is a clear area around the fabric where bacterial growth has been prevented. The size of this zone indicates the potency of the antimicrobial agent.
Laundering Procedure: To test for durability, the fabric samples are subjected to a specified number of laundering cycles before the agar diffusion test is performed. A reduction in the size of the inhibition zone after laundering indicates a decrease in the effectiveness of the antimicrobial finish.
Wrinkle-Resistant Finishes
Wrinkle-resistant finishes are applied to cellulosic fabrics like cotton to improve their crease recovery. The durability of these finishes is important for maintaining a smooth appearance after repeated washing and wearing. A major focus in this area is the comparison between traditional formaldehyde-based resins (like DMDHEU) and non-formaldehyde alternatives (like BTCA).
Comparative Performance of Wrinkle-Resistant Finishes
The performance of wrinkle-resistant finishes is typically evaluated by measuring the wrinkle recovery angle (WRA). A higher WRA indicates better wrinkle resistance.
| Treatment Type | Key Characteristics | Wrinkle Recovery Angle (WRA) | Durability to Laundering |
| DMDHEU (Formaldehyde-based) | High efficiency, but contains formaldehyde. | Generally higher initial WRA. | Good |
| BTCA (Non-formaldehyde) | Formaldehyde-free, considered more eco-friendly. | Can achieve comparable WRA to DMDHEU, especially with a co-catalyst. | Good, finish persists after 20 washing cycles. |
Note: Studies have shown that while DMDHEU is highly effective, non-formaldehyde alternatives like 1,2,3,4-butanetetracarboxylic acid (BTCA) can provide significant and durable wrinkle resistance, especially when used with a co-catalyst.[7]
Experimental Protocols: Wrinkle Resistance Durability
Wrinkle Recovery Angle (AATCC 66): This test method measures the angle of recovery of a fabric specimen after it has been folded and compressed under a specified load for a set time. A higher angle signifies better recovery from wrinkling.
Wrinkle Recovery Appearance (AATCC 128): In this method, a fabric specimen is wrinkled under a specified load and then visually compared to standard 3D replicas to assign a rating from 1 (very wrinkled) to 5 (very smooth).[8][9][10]
Laundering Procedure: The treated fabric samples are subjected to multiple laundering cycles to assess the durability of the wrinkle-resistant finish. The WRA or appearance rating is measured after a set number of washes (e.g., 20 cycles) and compared to the initial performance.
Visualization of Wrinkle Formation and Prevention
The following diagram illustrates the mechanism of wrinkle formation in cotton and how wrinkle-resistant finishes work to prevent it.
Caption: Wrinkle formation and prevention mechanism.
References
- 1. en.droproof.com [en.droproof.com]
- 2. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 3. Insights on AATCC 22 Water Repellency Spray Test for Fabrics [darongtester.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of Wash-Durable Antimicrobial Cotton Fabrics by In Situ Green Synthesis of Silver Nanoparticles and Investigation of Their Antimicrobial Efficacy against Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Textile Finishing Based on Silver Nanostructures [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. AATCC 128 Wrinkle Recovery | DaRong Tester [darongtester.com]
- 9. testextextile.com [testextextile.com]
- 10. AATCC - AATCC [members.aatcc.org]
A Comparative Analysis of the Environmental Impact of Flame Retardant Systems
For Researchers, Scientists, and Drug Development Professionals
The widespread use of flame retardants (FRs) in consumer products, from electronics to furniture, has raised significant concerns regarding their environmental fate and potential ecological and health impacts. This guide provides an objective comparison of the environmental performance of major flame retardant systems, supported by experimental data, to aid in the selection of safer and more sustainable alternatives. The primary classes of flame retardants evaluated are halogenated (specifically brominated), phosphorus-based, nitrogen-based, and mineral-based systems.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data related to the persistence, bioaccumulation, and toxicity (PBT) of representative flame retardants from each class. These parameters are critical in assessing the overall environmental risk posed by these chemicals.
Table 1: Persistence of Common Flame Retardants
| Flame Retardant Class | Representative Compound | Half-life in Environment | Citation |
| Halogenated | Tetrabromobisphenol A (TBBPA) | 2.2 days (in human serum), 11.4 - 20.8 days (in submerged soil) | [1][2][3] |
| Polybrominated Diphenyl Ethers (PBDEs) | BDE-47: 1.8 - 3.0 years, BDE-99: 2.9 - 5.4 years, BDE-153: 6.5 - 11.7 years (in humans) | [4] | |
| Hexabromocyclododecane (HBCD) | 64 days (in humans) | [4] | |
| Phosphorus-Based | Triphenyl Phosphate (TPhP) | 3 - 12 days (in water and sediment) | [5] |
| Nitrogen-Based | Melamine | Data not readily available, but generally considered less persistent than halogenated FRs. | |
| Mineral-Based | Aluminum Hydroxide | Not biodegradable, but does not persist as an organic pollutant. | [6] |
Table 2: Bioaccumulation Potential of Common Flame Retardants
| Flame Retardant Class | Representative Compound | Bioconcentration Factor (BCF) (L/kg) | Organism | Citation |
| Halogenated | Tetrabromobisphenol A (TBBPA) | 30 - 485 | Aquatic Organisms | [1] |
| Phosphorus-Based | Triphenyl Phosphate (TPhP) | 6.6 - 1109 | Aquatic Organisms | [7] |
| Tris(2-chloroethyl) phosphate (TCEP) | 6.6 - 1109 | Aquatic Organisms | [7] | |
| Nitrogen-Based | Melamine Cyanurate | Low potential for bioaccumulation. | ||
| Mineral-Based | Aluminum Hydroxide | Not expected to bioaccumulate. |
Table 3: Aquatic Toxicity of Common Flame Retardants
| Flame Retardant Class | Representative Compound | LC50 (96h) | Organism | Citation |
| Halogenated | Data for specific BFRs can vary widely. | |||
| Phosphorus-Based | Triphenyl Phosphate (TPhP) | 0.4 - 0.85 mg/L | Fish | [5] |
| Nitrogen-Based | Melamine Cyanurate | Generally low toxicity to aquatic organisms. | ||
| Mineral-Based | Aluminum Hydroxide | Generally considered to have low aquatic toxicity. |
Experimental Protocols
The data presented above are generated using standardized experimental protocols, primarily those developed by the Organisation for Economic Co-operation and Development (OECD) and ASTM International. Below are detailed methodologies for key experiments cited.
Biodegradability Testing: OECD 301D - Closed Bottle Test
This test is designed to assess the ready biodegradability of chemicals in an aerobic aqueous medium.
-
Preparation of Test Medium: A mineral medium containing essential salts is prepared and inoculated with a small volume of activated sludge from a domestic wastewater treatment plant.
-
Test Setup: The test substance is added to the inoculated mineral medium in a concentration range of 2-5 mg/L. A reference compound of known biodegradability (e.g., sodium benzoate) and a toxicity control are run in parallel. A blank control without the test substance is also included.
-
Incubation: The test bottles are filled completely, sealed, and incubated in the dark at a constant temperature (typically 20°C) for 28 days.
-
Measurement: The depletion of dissolved oxygen is measured at regular intervals.
-
Data Analysis: The percentage of biodegradation is calculated based on the ratio of the measured biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD) or chemical oxygen demand (COD). A substance is considered readily biodegradable if it reaches a biodegradation level of ≥ 60% within a 10-day window during the 28-day test period.[8][9][10][11][12]
Bioaccumulation Testing: OECD 305 - Bioaccumulation in Fish
This guideline describes procedures for determining the bioconcentration factor (BCF) of a chemical in fish.
-
Test Organisms: A suitable fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), is selected.
-
Exposure Phase (Uptake): Fish are exposed to a constant, sublethal concentration of the test substance in a flow-through system for a period of up to 28 days. The concentration of the test substance in the water and in fish tissue is measured at regular intervals.
-
Depuration Phase (Post-Exposure): After the exposure phase, the fish are transferred to a clean water system and the rate of elimination of the substance from their tissues is monitored over time.
-
Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish (at steady state) to its concentration in the water.[13][14][15][16][17]
Acute Aquatic Toxicity Testing: Fish Acute Toxicity Test
This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a short exposure period, typically 96 hours.
-
Test Organisms: A standard fish species, such as rainbow trout, is used.
-
Test Conditions: Fish are exposed to a range of concentrations of the test substance in a static or semi-static system. A control group is maintained in clean water.
-
Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods.[18][19]
Mandatory Visualization
The following diagrams illustrate key concepts and experimental workflows related to the environmental impact assessment of flame retardants.
Discussion of Environmental Impacts by Flame Retardant Class
Halogenated Flame Retardants (HFRs)
This class, particularly brominated flame retardants (BFRs) like polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecane (HBCD), has been the subject of intense scrutiny.[20] Many HFRs are characterized by their high persistence in the environment, a tendency to bioaccumulate in organisms and biomagnify through the food web, and demonstrated toxicity.[20] Concerns over their endocrine-disrupting capabilities, neurotoxicity, and potential carcinogenicity have led to the phasing out and banning of several HFRs globally.[21][22] Their chemical structure, which is resistant to degradation, contributes to their long environmental half-lives.[4]
Phosphorus-Based Flame Retardants (PFRs)
Organophosphate flame retardants (OPFRs) are a diverse group of chemicals used as alternatives to HFRs. While generally considered less persistent and bioaccumulative than their halogenated counterparts, some OPFRs have been shown to exhibit aquatic toxicity and endocrine-disrupting effects.[22][23][24] For instance, triphenyl phosphate (TPhP) has been shown to be toxic to aquatic organisms.[5] Several OPFRs have been identified as antagonists for the androgen receptor and can interfere with other nuclear receptors.[23][25][26] The neurotoxic potential of some OPFRs, such as tris(2-chloroethyl) phosphate (TCEP), has also been documented.[27][28][29][30][31]
Nitrogen-Based Flame Retardants
Nitrogen-containing flame retardants, such as melamine and its derivatives, are generally considered to have a more favorable environmental profile. They tend to have low toxicity and are not expected to bioaccumulate significantly. Their mechanism of action often involves the release of inert gases upon combustion, which dilutes flammable gases and cools the material. While more environmentally benign, they may be required in higher concentrations to achieve the desired flame retardancy.
Mineral-Based Flame Retardants
This category includes compounds like aluminum hydroxide and magnesium hydroxide. These substances are valued for their low toxicity and environmentally friendly nature.[6][32] They act by releasing water molecules upon heating, which cools the material and dilutes flammable gases.[33] A significant environmental consideration for mineral-based FRs is the impact of their mining and extraction.[6][34] They are not biodegradable in the traditional sense but do not pose the same risks of persistence and bioaccumulation as organic flame retardants.[6]
Conclusion
The selection of a flame retardant system requires a comprehensive evaluation of its fire safety performance, cost-effectiveness, and environmental impact. While halogenated flame retardants have demonstrated high efficacy, their adverse environmental and health profiles have necessitated a shift towards alternatives. Phosphorus-based, nitrogen-based, and mineral-based flame retardants offer more environmentally benign options, although they are not without their own set of considerations. A thorough understanding of the persistence, bioaccumulation potential, and toxicity of any flame retardant is crucial for making informed decisions that prioritize both safety and environmental sustainability. Further research into the long-term effects of newer flame retardant technologies is essential to ensure that the replacement of legacy chemicals does not lead to unforeseen environmental consequences.
References
- 1. Tetrabromobisphenol A | C15H12Br4O2 | CID 6618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Degradation and metabolism of tetrabromobisphenol A (TBBPA) in submerged soil and soil-plant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review on Tetrabromobisphenol A: Human Biomonitoring, Toxicity, Detection and Treatment in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. Environmentally Relevant Concentrations of Triphenyl Phosphate (TPhP) Impact Development in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. qingdaopengfeng.com [qingdaopengfeng.com]
- 7. benchchem.com [benchchem.com]
- 8. OECD 301D: Closed Bottle Ready Biodegradability Test - Aropha [aropha.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. OECD 301D - Biodegradation Closed Bottle Test - Situ Biosciences [situbiosciences.com]
- 11. ecetoc.org [ecetoc.org]
- 12. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 13. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. oecd.org [oecd.org]
- 16. Bioaccumulation in Fish: Aqueous and Dietary Exposure - Fraunhofer IME [ime.fraunhofer.de]
- 17. cefic-lri.org [cefic-lri.org]
- 18. researchgate.net [researchgate.net]
- 19. contractlaboratory.com [contractlaboratory.com]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Disruption in Thyroid Signaling Pathway: A Mechanism for the Effect of Endocrine-Disrupting Chemicals on Child Neurodevelopment [frontiersin.org]
- 22. The Organophosphate Esters Used as Flame Retardants and Plasticizers Affect H295R Adrenal Cell Phenotypes and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro endocrine disruption potential of organophosphate flame retardants via human nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Beyond Cholinesterase Inhibition: Developmental Neurotoxicity of Organophosphate Ester Flame Retardants and Plasticizers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Androgen receptor antagonism by the organophosphate insecticide fenitrothion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Neurotoxicity and related mechanisms of flame retardant TCEP exposure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Molecular Mechanism of Indoor Exposure to Airborne Halogenated Flame Retardants TCIPP (Tris(1,3-Dichloro-2-Propyl) Phosphate) and TCEP Tris(2-chloroethyl) Phosphate and Their Hazardous Effects on Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Tris(2-chloroethyl) phosphate (TCEP) and tris(2-chloropropyl) phosphate (TCPP) induce locomotor deficits and dopaminergic degeneration in Caenorhabditis elegans - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 31. Tris(2-chloroethyl) phosphate (TCEP) and tris(2-chloropropyl) phosphate (TCPP) induce locomotor deficits and dopaminergic degeneration in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Effect of Magnesium Hydroxide and Aluminum Hydroxide as Thermal Barriers on the Flame-Retardant Behavior of Acrylic-Based Coating [mdpi.com]
- 33. Environmental Impact of Flame Retardants (Persistence and Biodegradability) - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Fire Retardant Chemicals: A Geoscience Perspective on Mineral-Based Flame Inhibition Technologies – Colemanite [colemanite.com]
A Comparative Guide to Char Formation by Phosphonate Flame Retardants: A Quantitative Analysis
The imperative for enhanced fire safety in polymeric materials has led to the extensive development of flame retardant (FR) technologies. Among these, phosphorus-based flame retardants, particularly phosphonates, have garnered significant attention as effective halogen-free alternatives. Their primary mechanism of action often involves condensed-phase activity, where they promote the formation of a protective carbonaceous char layer during combustion.[1][2] This char layer insulates the underlying polymer from the heat of the flame, reduces the release of flammable volatile gases, and acts as a barrier to mass and oxygen transport, thereby impeding the combustion cycle.[3][4]
This guide provides a quantitative comparison of the char-forming capabilities of various phosphonate flame retardants in different polymer matrices. It details the standard experimental protocols used for evaluation and presents comparative data to aid researchers and material scientists in the selection and development of effective flame retardant systems.
Key Analytical Techniques for Quantifying Char Formation
The effectiveness of a phosphonate flame retardant in promoting char is evaluated using several key analytical techniques. These methods provide quantitative data on thermal stability, combustion behavior, and flammability.
-
Thermogravimetric Analysis (TGA): TGA is a fundamental technique for assessing the thermal stability of materials.[5] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For flame retardant analysis, TGA is crucial for determining the char yield (the percentage of residual mass) at elevated temperatures, which serves as a primary indicator of condensed-phase activity.[6] An increased char yield at temperatures like 600°C or 700°C compared to the virgin polymer indicates effective char promotion by the flame retardant.[5][7]
-
Cone Calorimetry: This is one of the most effective bench-scale methods for simulating real-world fire conditions and studying the combustion behavior of materials.[8] The cone calorimeter measures critical fire safety parameters such as the Heat Release Rate (HRR), particularly the peak HRR (pHRR), Total Heat Release (THR), and smoke production.[8][9] A significant reduction in pHRR and THR is indicative of an effective flame retardant, often correlated with the formation of a stable and insulating char layer.[10]
-
Limiting Oxygen Index (LOI): The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a vertically oriented sample.[11] According to the ISO 4589-2 standard, this test provides a numerical value for flammability.[11] An increase in the LOI value for a polymer containing a flame retardant signifies reduced flammability. Materials with an LOI value greater than 25% are often considered self-extinguishing under ambient conditions.[11]
Experimental Protocols
Detailed and standardized experimental procedures are critical for obtaining reproducible and comparable data.
Thermogravimetric Analysis (TGA) Protocol
-
Sample Preparation: A small sample of the material (typically 2–8 mg) is accurately weighed and placed in a ceramic (e.g., platinum or alumina) crucible.[11][12]
-
Instrument Setup: The crucible is placed in the TGA furnace.
-
Atmosphere: The analysis is typically conducted under an inert nitrogen atmosphere (flow rate of ~60 mL/min) to study thermal decomposition and charring without oxidative effects.[12]
-
Heating Program: The sample is heated from ambient temperature (e.g., 25°C or 50°C) to a final temperature of 600°C, 700°C, or 800°C.[5][11][12]
-
Heating Rate: A constant heating rate, commonly 10°C/min or 20°C/min, is applied.[11][12]
-
Data Analysis: The mass of the sample is recorded continuously as a function of temperature. The final residual mass at the end of the experiment is reported as the char yield percentage.
Cone Calorimetry Protocol (based on ASTM E1354)
-
Sample Preparation: Samples are prepared in a standard size (e.g., 100 mm x 100 mm) with a specific thickness and conditioned under controlled humidity and temperature.
-
Instrument Setup: The sample is placed in a holder and positioned horizontally below a conical radiant heater.
-
Heat Flux: A constant external heat flux, typically 35 kW/m² or 50 kW/m², is applied to the sample surface to simulate fire conditions.
-
Ignition: An electric spark igniter is positioned above the sample to ignite the pyrolysis gases.
-
Data Collection: During combustion, an exhaust hood collects all gases. Instruments continuously measure the flow rate and the concentrations of oxygen, carbon dioxide, and carbon monoxide.
-
Data Analysis: Key parameters are calculated based on the principle of oxygen consumption, including Heat Release Rate (HRR), Total Heat Release (THR), smoke production rate, and final char residue.
Limiting Oxygen Index (LOI) Protocol (based on ISO 4589-2)
-
Sample Preparation: A sample of specific dimensions is prepared and clamped vertically in a glass chimney.[11]
-
Atmosphere Control: A controlled mixture of oxygen and nitrogen is introduced from the bottom of the chimney, flowing upwards past the sample.
-
Ignition: The top edge of the sample is ignited using a pilot flame.
-
Observation: The combustion behavior of the sample is observed. The test is repeated with varying oxygen concentrations.
-
Determination of LOI: The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the sample sustains flaming combustion for a specified period or burns over a specified length.
Quantitative Comparison of Phosphonate Flame Retardants
The following tables summarize quantitative data on the performance of different phosphonate flame retardants in various polymers, compiled from experimental studies.
Table 1: Thermogravimetric Analysis (TGA) Data for Char Formation
| Polymer Matrix | Phosphonate Flame Retardant | Loading (wt%) | Temperature (°C) | Char Yield (%) | Reference Polymer Char Yield (%) |
| Poly(ethylene terephthalate) (PET) | PCO 910 | 10 | 600 | ~14 | ~13 |
| Polyethylene (LDPE) | PE–PO(OPh)2 (reactive) | 6.10 (mol%) | 700 | 4.01 | <1 |
| Acrylonitrile Butadiene Styrene (ABS) | DMPMP | - | 600 | 6.0 | <1 |
| Flexible Polyurethane Foam (FPUF) | Dimethyl phosphonate (DMMP) | 15 | 600 | 9.8 | 1.1 |
| Flexible Polyurethane Foam (FPUF) | Bis(4-benzyl) methyl phosphonate (BDMPP) | 15 | 600 | 14.1 | 1.1 |
Data synthesized from multiple sources.[5][7][13][14]
Table 2: Cone Calorimeter Data
| Polymer Matrix | Phosphonate Flame Retardant | Loading (wt%) | Peak Heat Release Rate (pHRR) (kW/m²) | Reduction in pHRR (%) |
| Poly(lactic acid) (PLA) | Tris-phosphaphenanthrene based phosphonate (DOT) | 3 | - | Significant reduction observed |
| Epoxy Resin | Phosphate-based FR (for comparison) | 10 | ~500 | ~58% (vs. ~1200 for neat epoxy) |
| Polystyrene (PS) | Phosphonate species (reactive) | - | Reduced | Enhanced char formation noted |
Data synthesized from multiple sources.[9][10][15]
Table 3: Limiting Oxygen Index (LOI) Data
| Polymer Matrix | Phosphonate Flame Retardant | Loading (wt%) | LOI (%) | Reference Polymer LOI (%) |
| Polyamide 6 (PA6) | Bis-DOPO phosphonate + HPCP | 15 | 28.5 - 29.8 | ~23 |
| Epoxy Resin | P-FRs (general) | 10 | 23.0 - 24.5 | 21.5 |
| Epoxy Resin | PBOZ-DOPO | - (0.3% P content) | 34.1 | - |
| Polypropylene (PP) | Phosphonate-containing PP (reactive) | - | Increased | - |
Data synthesized from multiple sources.[9][10][16][17]
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz provide a clear representation of the flame retardant mechanism and the experimental evaluation process.
Caption: Condensed-phase mechanism of phosphonate flame retardants.
Caption: Experimental workflow for evaluating phosphonate flame retardants.
Conclusion
The quantitative data clearly demonstrate that phosphonate flame retardants significantly enhance the fire resistance of polymers by promoting char formation. The degree of effectiveness, however, is dependent on the specific chemical structure of the phosphonate, its concentration, and its interaction with the host polymer matrix. Techniques like TGA provide a direct measure of char yield, while cone calorimetry and LOI tests offer critical insights into how this char formation translates into improved real-world fire safety performance by reducing heat release and flammability. This guide underscores the importance of a multi-faceted, quantitative approach to accurately characterize and compare the performance of different flame retardant systems, facilitating the development of safer and more effective materials.
References
- 1. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]
- 2. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Char Enhancing Approaches to Flame Retarding Polymers | NIST [nist.gov]
- 5. Flame retardant phosphonate-functionalised polyethylenes - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00143A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of the Effects of Phosphate-Containing Flame-Retardant Chemicals on Particleboards Produced Using Urea–Formaldehyde Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Cost-Effectiveness of 3-(Dimethylphosphono)-N-methylolpropionamide in Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-(Dimethylphosphono)-N-methylolpropionamide, commercially known as Pyrovatex CP, with alternative flame retardants used in industrial applications, primarily for cellulosic textiles like cotton and cotton blends. The focus is on cost-effectiveness, performance based on experimental data, and detailed methodologies for key evaluative tests.
Executive Summary
This compound (Pyrovatex CP) is a durable, phosphorus-based flame retardant that functions primarily in the condensed phase by promoting char formation upon exposure to heat. This action creates an insulating layer that inhibits the release of flammable gases. While effective, its cost and certain performance characteristics, such as a reduction in fabric tensile strength, necessitate a careful comparison with alternatives. Key competitors include the Proban® process, which is based on tetrakis(hydroxymethyl)phosphonium chloride (THPC) chemistry, and other emerging technologies like guanidine-based and ammonium polyphosphate flame retardants.
The selection of an appropriate flame retardant is a trade-off between performance, durability, cost, and the desired physical properties of the final product, such as hand-feel and strength. This guide aims to provide the necessary data to make an informed decision.
Data Presentation: Performance and Cost Comparison
The following tables summarize the performance and cost characteristics of this compound and its primary alternatives.
Disclaimer: The data presented below is compiled from various sources. Direct comparison should be approached with caution as fabric type, treatment concentration (add-on %), and specific testing conditions may vary between studies.
Table 1: Comparative Performance of Flame Retardants on Cotton Fabric
| Parameter | This compound (Pyrovatex CP) | Proban® (THPC-based) | Guanidine-Based | Ammonium Polyphosphate (APP) | Untreated Cotton |
| Limiting Oxygen Index (LOI) | 26-30%[1] | 28-32% | Up to 40%[2] | Up to 47% | 17-19%[3] |
| Vertical Flame Test (ASTM D6413) - Char Length | < 3 cm (self-extinguishing) | Typically self-extinguishing with short char length | 6.1 cm (self-extinguishing)[4] | Self-extinguishing | Complete burnout |
| Washing Durability | Good (effective after >50 washes)[5] | Excellent (effective after >100 washes)[5] | Good (LOI of 29% after 30 washes)[2] | Good (LOI of 33.2% after 50 washes)[4] | N/A |
| Effect on Fabric Tensile Strength | 15-20% reduction[1][5] | <10% reduction[1] | Less strength loss than Pyrovatex CP[3] | Varies with formulation | Baseline |
| Fabric Hand-Feel | Softer feel[1][5] | Stiffer/rougher feel[1] | Generally soft | Can increase stiffness | Soft |
| Formaldehyde Release | Low (<75 ppm for "New" formulations)[5] | Higher (>300 ppm)[1] | Formaldehyde can be a component[2] | Formaldehyde-free | None |
Table 2: Cost-Effectiveness Comparison
| Flame Retardant | Relative Cost | Key Cost Considerations |
| This compound (Pyrovatex CP) | High | Approximately 10% higher than Proban®[5]. Requires specific chemical formulations and processing. |
| Proban® (THPC-based) | Medium-High | Lower chemical cost than Pyrovatex CP, but requires specialized ammonia-curing equipment[1][6]. |
| Guanidine-Based | Variable | Can be derived from low-cost sources like urea. Overall cost depends on the specific synthesis route. |
| Ammonium Polyphosphate (APP) | Generally Lower | APP is a commodity chemical, but formulation and application costs can vary. |
Experimental Protocols
Vertical Flame Test (ASTM D6413)
This test measures the flame resistance of textiles when exposed to a vertical flame.
Methodology:
-
Specimen Preparation: A 12-inch long specimen of the treated fabric is conditioned in a controlled atmosphere.
-
Test Setup: The specimen is suspended vertically in an enclosed chamber and secured on three sides.
-
Flame Exposure: The cut edge of the fabric at the bottom is exposed to a controlled methane flame for 12 seconds.
-
Data Collection: After the flame is removed, the following are measured:
-
Afterflame: The duration of visible flaming on the specimen.
-
Afterglow: The duration of glowing after the flame has ceased.
-
Char Length: The length of the fabric that has been destroyed by the flame.
-
-
Pass/Fail Criteria: For many standards, a maximum char length is specified (e.g., < 6 inches for ASTM F1506). The occurrence of melting and dripping is also recorded.
Limiting Oxygen Index (LOI) (ASTM D2863 / ISO 4589-2)
This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion.
Methodology:
-
Specimen Preparation: A small, vertically oriented specimen of the material is prepared.
-
Test Environment: The specimen is placed in a transparent chimney through which a controlled mixture of oxygen and nitrogen flows.
-
Ignition: The top edge of the specimen is ignited with a pilot flame.
-
Oxygen Adjustment: The concentration of oxygen in the gas mixture is systematically varied.
-
Determination of LOI: The LOI is the minimum oxygen concentration (expressed as a volume percentage) at which the flame is self-sustaining for a specific period or burns a specific length of the sample. A higher LOI value indicates better flame retardancy.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability and char-forming ability of the flame retardant treatment.
Methodology:
-
Sample Preparation: A small, precisely weighed sample (typically 5-10 mg) of the treated fabric is placed in a crucible.
-
Instrument Setup: The crucible is placed on a microbalance within a furnace. A controlled atmosphere (e.g., nitrogen for pyrolysis or air for oxidative degradation) is established.
-
Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range.
-
Data Analysis: The instrument records the sample's weight as a function of temperature. The resulting TGA curve shows the onset of degradation and the percentage of material remaining at high temperatures (char yield). A higher char yield is indicative of a more effective condensed-phase flame retardant.
Mandatory Visualization
Caption: Mechanism of Action for this compound.
References
- 1. How To Perform Flame Retardant Treatments On Fabric - Blog [frppe.com]
- 2. pinfa.eu [pinfa.eu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sgfrfabric.com [sgfrfabric.com]
- 6. Improvement of traditional proban flame retardant finishing technology for cotton fabric | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal Procedures for 3-(Dimethylphosphono)-N-methylolpropionamide
For Immediate Reference: Do Not Dispose of Down the Drain or in General Waste. This compound is classified as a suspected carcinogen and requires disposal as hazardous chemical waste through a licensed professional service. Adherence to the following protocols is mandatory for personnel safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all appropriate personal protective equipment (PPE) is in use. Handle 3-(Dimethylphosphono)-N-methylolpropionamide in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield, compliant with OSHA 29 CFR 1910.133 or European Standard EN166. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use. |
| Body Protection | A lab coat or chemical-resistant apron. Ensure it is clean and fully buttoned. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if handling large quantities or if there is a risk of aerosolization. |
Step-by-Step Disposal Protocol
The required method for the disposal of this compound is through a licensed professional waste disposal service. This ensures the compound is managed and treated in accordance with all federal, state, and local regulations.
Step 1: Waste Identification and Segregation
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "20120-33-6," and the associated hazard warning "Suspected Carcinogen".[1][2]
-
Segregation: Do not mix this compound with other waste streams. Store it separately from incompatible materials, particularly strong oxidizing agents, strong bases, and acids, to prevent potentially hazardous reactions.
Step 2: Container Management
-
Container Type: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) is a suitable choice.
-
Filling: Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.
-
Condition: Ensure the exterior of the container is clean and free from contamination before moving it to the designated storage area.
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.
-
Containment: Place the primary waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Duration: Follow institutional and regulatory limits for the maximum volume and duration of waste storage in an SAA.
Step 4: Arranging for Professional Disposal
-
Contact: Coordinate with your institution's Environmental Health and Safety (EHS) department or a contracted licensed hazardous waste disposal company for the collection of the waste.
-
Documentation: Complete all required waste disposal forms or manifests as provided by the disposal service.
Step 5: Disposal of Empty Containers
-
Rinsing: Triple-rinse empty containers that held this compound with a suitable solvent (e.g., methanol, acetone).
-
Rinsate Collection: Collect all three rinses as hazardous waste and add them to your designated organophosphorus waste container.
-
Final Disposal: After triple-rinsing, the container can typically be disposed of through your institution's standard procedures for decontaminated lab containers. Consult your EHS department for specific guidelines.
Recommended Disposal Method (for Licensed Facilities)
High-temperature incineration is the preferred and most effective method for the complete destruction of organophosphorus compounds like this compound.[3] This process is conducted in specialized chemical incinerators equipped with afterburners and scrubbers to manage potentially hazardous combustion by-products.
Key Parameters for Organophosphorus Flame Retardant Incineration:
| Parameter | Value/Observation |
| Destruction Efficiency | >99.999% for similar organophosphorus flame retardants.[3] |
| Phosphorus Partitioning | The majority of the phosphorus content is partitioned into the ash, with negligible emissions of volatile phosphorus compounds.[3] |
| Combustion Temperature | Typically in the range of 850°C to 1200°C. |
| Residence Time | Sufficient time at high temperature to ensure complete destruction. |
Chemical and Physical Properties Relevant to Disposal
Understanding the properties of this compound is crucial for its safe handling and disposal.
| Property | Value |
| CAS Number | 20120-33-6[1][2] |
| Molecular Formula | C6H14NO5P[1][2] |
| Appearance | Colorless to light yellow oil/liquid.[4] |
| Boiling Point | 419.2 ± 30.0 °C at 760 mmHg[1] |
| Flash Point | 207.3 ± 24.6 °C[1] |
| Density | 1.3 ± 0.1 g/cm³[1] |
| Solubility | Soluble in Chloroform, DMSO, Methanol.[4] |
| Hazard Classification | H350: May cause cancer.[1][2] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-(Dimethylphosphono)-N-methylolpropionamide
FOR IMMEDIATE REFERENCE: ESSENTIAL SAFETY & HANDLING PROTOCOLS
This document provides critical safety and logistical information for the handling and disposal of 3-(Dimethylphosphono)-N-methylolpropionamide (CAS No. 20120-33-6). Adherence to these procedures is paramount for ensuring the safety of all laboratory personnel and minimizing environmental impact. This substance is classified as potentially carcinogenic (H350: May cause cancer) and requires stringent handling protocols.[1][2]
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Butyl rubber), minimum 12-22 mils thickness.[3] Discard disposable gloves after each use and thoroughly wash reusable gloves. | Prevents dermal absorption, a primary route of exposure for organophosphorus compounds.[3] |
| Eye Protection | Chemical splash goggles. A full-face shield is required when there is a significant risk of splashing. | Protects eyes from accidental splashes of the chemical. |
| Body Protection | Laboratory coat. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or during procedures with a high splash potential. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with a particulate filter (N95, R95, or P95) is required if there is a potential for aerosol generation (e.g., vortexing, sonicating). If the substance is handled in a volatile solvent or heated, a respirator with an organic vapor cartridge and a particulate pre-filter is necessary. | The low vapor pressure of the compound suggests a low inhalation hazard from vapors at room temperature, but aerosols pose a significant risk.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verification: Confirm that the container is clearly labeled with the chemical name, CAS number, and hazard warnings.
-
Storage: Store the container in a designated, well-ventilated, and locked cabinet away from incompatible materials.[1][2] The recommended storage temperature is 2-8°C.[2]
Handling and Use
-
Designated Area: All handling of this chemical should be performed in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Pre-use Check: Before handling, ensure all necessary PPE is readily available and in good condition.
-
Dispensing: When dispensing the liquid, use appropriate tools (e.g., calibrated pipettes) to minimize the risk of spills.
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
Disposal Plan
The disposal of this compound and its contaminated materials must be handled as hazardous waste in accordance with all local, state, and federal regulations.
-
Waste Segregation: All disposable items that have come into contact with the chemical, including gloves, pipette tips, and absorbent materials, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Container Rinsing: Empty containers must be triple-rinsed with a suitable solvent.[4] The rinsate should be collected and disposed of as hazardous waste.[4][5]
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this chemical down the drain.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.
Caption: Logical workflow for handling this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
